molecular formula C13H15NO B178529 6-Methoxy-1,2,3,4-tetrahydrocarbazole CAS No. 13070-45-6

6-Methoxy-1,2,3,4-tetrahydrocarbazole

Katalognummer: B178529
CAS-Nummer: 13070-45-6
Molekulargewicht: 201.26 g/mol
InChI-Schlüssel: LJUKCUCBMZNDOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methoxy-1,2,3,4-tetrahydrocarbazole, also known as this compound, is a useful research compound. Its molecular formula is C13H15NO and its molecular weight is 201.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

6-methoxy-2,3,4,9-tetrahydro-1H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-15-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h6-8,14H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUKCUCBMZNDOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 6-Methoxy-1,2,3,4-tetrahydrocarbazole

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole

This technical guide provides a comprehensive overview of 6-Methoxy-1,2,3,4-tetrahydrocarbazole, a heterocyclic organic compound with significant potential in drug discovery and development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, synthesis, and putative biological activities.

Physicochemical Properties

This compound is a derivative of the tetrahydrocarbazole scaffold, which is a core structure in many biologically active compounds. The inclusion of a methoxy group can influence its lipophilicity, metabolic stability, and interactions with biological targets.

PropertyValue
Molecular Formula C₁₃H₁₅NO
Molecular Weight 201.26 g/mol
Appearance Solid
CAS Number 13070-45-6
Canonical SMILES COC1=CC2=C(C=C1)NC3=C2CCCC3
InChI InChI=1S/C13H15NO/c1-15-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h6-8,14H,2-5H2,1H3
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1
Topological Polar Surface Area 24.9 Ų
XLogP3 3.2

Synthesis

The most common and versatile method for the synthesis of this compound is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the condensation of a substituted phenylhydrazine and a ketone.

Fischer Indole Synthesis Workflow

The synthesis of this compound is typically achieved by reacting 4-methoxyphenylhydrazine with cyclohexanone in the presence of an acid catalyst.

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_product Product 4-methoxyphenylhydrazine 4-methoxyphenylhydrazine Condensation Condensation 4-methoxyphenylhydrazine->Condensation Cyclohexanone Cyclohexanone Cyclohexanone->Condensation Phenylhydrazone Intermediate Phenylhydrazone Intermediate Condensation->Phenylhydrazone Intermediate Acid Catalyst (e.g., Acetic Acid, HCl) Cyclization Cyclization This compound This compound Cyclization->this compound Aromatization & Elimination of NH3 Phenylhydrazone Intermediate->Cyclization [3,3]-Sigmatropic Rearrangement

Fischer Indole Synthesis Workflow
Experimental Protocol: Fischer Indole Synthesis

This protocol is adapted from established methods for the synthesis of related tetrahydrocarbazole derivatives.

Materials:

  • 4-methoxyphenylhydrazine hydrochloride

  • Cyclohexanone

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

Procedure:

  • In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride (1.0 equivalent) in glacial acetic acid.

  • To this solution, add cyclohexanone (1.1 equivalents) dropwise while stirring at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker of ice-cold water with continuous stirring to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Potential Biological Activities and Mechanisms of Action

While specific quantitative data for this compound is limited in publicly available literature, the tetrahydrocarbazole scaffold is a well-recognized privileged structure in medicinal chemistry, exhibiting a range of biological activities.

Anticancer Activity

Carbazole and its derivatives have been investigated for their potential as anticancer agents. The proposed mechanisms of action often involve the inhibition of key enzymes involved in cancer cell proliferation and survival.

Proposed Mechanism: Topoisomerase II Inhibition

One of the key mechanisms by which carbazole derivatives may exert their anticancer effects is through the inhibition of topoisomerase II. This enzyme is crucial for DNA replication and transcription. Its inhibition leads to DNA damage and ultimately triggers apoptosis (programmed cell death) in cancer cells.

Anticancer_Mechanism 6-Methoxy-THC 6-Methoxy-1,2,3,4- tetrahydrocarbazole Topo_II Topoisomerase II 6-Methoxy-THC->Topo_II Inhibition DNA_Replication DNA Replication & Transcription Topo_II->DNA_Replication Enables DNA_Damage DNA_Damage Topo_II->DNA_Damage Inhibition leads to Apoptosis Apoptosis DNA_Damage->Apoptosis

Proposed Anticancer Mechanism

Experimental Protocol: Topoisomerase II Inhibition Assay (DNA Relaxation Assay)

This assay is a standard method to evaluate the inhibitory activity of a compound against topoisomerase II.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Human Topoisomerase II enzyme

  • Assay buffer

  • ATP

  • Test compound (this compound)

  • DNA loading dye

  • Agarose gel and electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Prepare reaction mixtures containing the assay buffer, ATP, and supercoiled plasmid DNA.

  • Add varying concentrations of the test compound to the reaction mixtures. Include a positive control (a known topoisomerase II inhibitor) and a negative control (vehicle).

  • Initiate the reaction by adding human topoisomerase II to each mixture.

  • Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution/loading dye.

  • Analyze the DNA topology by agarose gel electrophoresis.

  • Visualize the DNA bands under UV light after staining. Inhibition of topoisomerase II will result in a higher proportion of supercoiled DNA compared to the relaxed DNA in the control.

Neuroprotective Activity

The tetrahydrocarbazole scaffold is also a key feature in compounds being investigated for the treatment of neurodegenerative diseases like Alzheimer's.

Proposed Mechanism: Modulation of Calcium Signaling and Acetylcholinesterase Inhibition

In the context of Alzheimer's disease, dysfunction in neuronal calcium signaling and reduced levels of the neurotransmitter acetylcholine are key pathological features. Tetrahydrocarbazole derivatives have been shown to potentially address these issues by modulating intracellular calcium levels and inhibiting acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine.

Neuroprotective_Mechanism 6-Methoxy-THC 6-Methoxy-1,2,3,4- tetrahydrocarbazole Ca_Signaling Neuronal Calcium Signaling 6-Methoxy-THC->Ca_Signaling Modulation AChE Acetylcholinesterase (AChE) 6-Methoxy-THC->AChE Inhibition Neuroprotection Neuroprotection Ca_Signaling->Neuroprotection Homeostasis leads to AChE->Neuroprotection Inhibition increases Acetylcholine levels Acetylcholine Acetylcholine AChE->Acetylcholine Degrades

Proposed Neuroprotective Mechanisms

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compound (this compound)

  • 96-well microplate and reader

Procedure:

  • In a 96-well plate, add phosphate buffer, DTNB solution, and varying concentrations of the test compound. Include a positive control (a known AChE inhibitor) and a negative control (vehicle).

  • Add the AChE enzyme solution to each well and incubate for a short period.

  • Initiate the reaction by adding the substrate, ATCI.

  • Immediately measure the absorbance at 412 nm kinetically over several minutes. The rate of color change is proportional to the AChE activity.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Conclusion

This compound is a promising scaffold for the development of novel therapeutics. Its synthesis is readily achievable through established methods like the Fischer indole synthesis. Based on the known biological activities of the tetrahydrocarbazole class of compounds, it holds potential as an anticancer and neuroprotective agent. Further in-depth studies, including extensive in vitro and in vivo testing, are warranted to fully elucidate its therapeutic potential and specific mechanisms of action. This guide provides a foundational framework for researchers to pursue further investigations into this interesting molecule.

Chemical structure and properties of 6-Methoxy-1,2,3,4-tetrahydrocarbazole.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-1,2,3,4-tetrahydrocarbazole is a heterocyclic organic compound belonging to the tetrahydrocarbazole family. This class of molecules is of significant interest in medicinal chemistry due to its presence in various biologically active natural products and synthetic compounds. The tetrahydrocarbazole scaffold is a privileged structure, known to be a key constituent in numerous pharmacologically active agents. The methoxy substitution on the carbazole ring can influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can play a crucial role in its interaction with biological targets. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of this compound.

Chemical Structure and Properties

This compound possesses a tricyclic ring system, consisting of a benzene ring fused to a pyrrole ring, which is in turn fused to a cyclohexane ring. The methoxy group is attached at the 6th position of the carbazole nucleus.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole[1]
Molecular Formula C₁₃H₁₅NO[1][2]
Molecular Weight 201.26 g/mol [1]
CAS Number 13070-45-6[2]
Appearance Not explicitly stated, but related compounds are crystalline solids.
Melting Point Not explicitly stated for this specific compound.
Solubility Insoluble in water.[guidechem.com]
Purity Commercially available with 97% purity.[2]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy: A study on a co-crystallized sample provided some IR data for the parent tetrahydrocarbazole. The IR spectrum of a related compound, 9-methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione, which was a by-product of the synthesis of this compound, showed characteristic peaks for N-H stretching, aromatic C-H stretching, and alkyl C-H stretching.[3] While specific IR data for this compound was not detailed, the presence of the N-H bond, aromatic and aliphatic C-H bonds, and the C-O bond of the methoxy group would be expected to give characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the detailed structure. While a specific spectrum for this compound is not provided in the search results, the ¹H NMR data for the unsubstituted 1,2,3,4-tetrahydrocarbazole shows broad multiplets for the aliphatic protons between 1.86-1.99 ppm and a broad triplet for the protons adjacent to the aromatic ring at 2.74 ppm.[4] The aromatic protons appear as multiplets between 7.08-7.71 ppm, and the N-H proton as a broad singlet at 7.64 ppm.[4] For this compound, one would expect to see a singlet for the methoxy protons around 3.8 ppm and a splitting pattern for the aromatic protons consistent with a 1,2,4-trisubstituted benzene ring.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement.

Crystallography: The crystal structure of this compound has been determined, revealing that it crystallizes in the monoclinic space group C2/c without disorder in the cyclohexene ring.[3][5] The molecules in the crystal lattice are packed with C/N—H⋯π interactions.[3]

Experimental Protocols

The most common and effective method for the synthesis of the tetrahydrocarbazole core is the Fischer indole synthesis.[6]

Synthesis of this compound via Fischer Indole Synthesis

This protocol is adapted from the synthesis of related tetrahydrocarbazole derivatives.[7]

Materials:

  • (p-Methoxyphenyl)hydrazine hydrochloride

  • Cyclohexanone

  • Glacial acetic acid

  • Methanol

  • Water

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Decolorizing carbon

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Stirrer

  • Dropping funnel

  • Beaker

  • Buchner funnel and filter flask

  • Rotary evaporator

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, stirrer, and dropping funnel, a mixture of cyclohexanone (1.0 equivalent) and glacial acetic acid is heated to reflux with stirring.

  • Addition of Phenylhydrazine: A solution of (p-methoxyphenyl)hydrazine hydrochloride (1.0 equivalent) in glacial acetic acid is added dropwise to the refluxing mixture over a period of 1 hour.

  • Reflux: The reaction mixture is heated under reflux for an additional hour after the addition is complete.

  • Work-up: The reaction mixture is cooled to room temperature and then poured into a beaker of cold water. The mixture is stirred until a solid precipitate forms.

  • Filtration and Washing: The crude solid is collected by vacuum filtration and washed sequentially with water and then with a small amount of cold 75% ethanol.

  • Drying: The crude product is air-dried.

  • Crystallization: The crude solid is recrystallized from methanol, using decolorizing carbon to remove colored impurities. The hot solution is filtered and allowed to cool slowly to form crystals. A second crop of crystals can be obtained by concentrating the mother liquor.

  • Characterization: The final product is characterized by determining its melting point and by spectroscopic methods (IR, ¹H NMR, ¹³C NMR, and MS).

Fischer_Indole_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product p_methoxy p-Methoxyphenylhydrazine Hydrochloride reflux Reflux in Glacial Acetic Acid p_methoxy->reflux cyclohexanone Cyclohexanone cyclohexanone->reflux precipitation Precipitation in Water reflux->precipitation filtration Filtration precipitation->filtration crystallization Crystallization from Methanol filtration->crystallization product 6-Methoxy-1,2,3,4- tetrahydrocarbazole crystallization->product

Caption: Fischer Indole Synthesis Workflow.

Biological Activities and Potential Applications

Derivatives of the tetrahydrocarbazole scaffold have demonstrated a wide array of biological activities, making them attractive candidates for drug discovery programs.

Anticancer Activity

Tetrahydrocarbazole derivatives have been identified as potent anticancer agents.[8] Their proposed mechanisms of action often involve the inhibition of critical cellular machinery required for cancer cell proliferation and survival, such as topoisomerases and protein kinases. Some derivatives have also been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cell lines.

Table 2: Cytotoxicity of 7-Methoxyheptaphylline Against Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)
SH-SY5YNeuroblastomaInduces cell death at 100 µM
4T1Breast CancerInduces cell death at 100 µM
HT29Colon CarcinomaInduces cell death at 100 µM
HepG2Liver CarcinomaInduces cell death at 100 µM
LNCaPProstate CancerSignificant growth inhibition at 1, 10, and 100 µM

Data from a study on 7-methoxyheptaphylline, a related carbazole alkaloid.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution and incubated for a further 3-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a suitable solvent, such as DMSO.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

A plausible mechanism for the anticancer activity of tetrahydrocarbazole derivatives is the induction of apoptosis through the intrinsic (mitochondrial) pathway. This involves the activation of pro-apoptotic proteins and the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent cell death.

Apoptosis_Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade THCz 6-Methoxy-1,2,3,4- tetrahydrocarbazole Bax_Bak Bax/Bak Activation THCz->Bax_Bak Induces Mito Mitochondrion Bax_Bak->Mito Acts on CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Binds to Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Effector) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Proposed Apoptotic Signaling Pathway.

Neuroprotective Activity

The tetrahydrocarbazole scaffold is also a key component in compounds being investigated for the treatment of neurodegenerative diseases such as Alzheimer's disease. One of the primary strategies involves the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, which is beneficial for cognitive function.

Furthermore, some carbazole derivatives have shown neuroprotective effects by protecting neuronal cells from oxidative stress-induced cell death. For instance, 7-methoxyheptaphylline has been shown to significantly increase the viability of neuroblastoma cells exposed to hydrogen peroxide, a potent inducer of oxidative stress. This dual activity of promoting cancer cell death while protecting healthy neurons is a highly desirable characteristic in the development of novel therapeutics.

Conclusion

This compound is a molecule with a well-defined chemical structure and properties that can be reliably synthesized. The broader class of tetrahydrocarbazoles exhibits significant potential in medicinal chemistry, particularly in the development of anticancer and neuroprotective agents. While further research is needed to fully elucidate the specific biological activities and mechanisms of action of this compound, the existing data on related compounds provide a strong rationale for its continued investigation as a lead compound in drug discovery programs. The experimental protocols and data presented in this guide offer a solid foundation for researchers and scientists to build upon in their exploration of this promising molecule.

References

The Biological Significance of the Tetrahydrocarbazole Scaffold: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Pharmacological Importance and Therapeutic Potential of the Tetrahydrocarbazole Core.

Introduction

The 1,2,3,4-tetrahydrocarbazole (THC) scaffold is a privileged heterocyclic motif consisting of a carbazole core with a partially saturated cyclohexane ring.[1][2] This unique structural framework is prevalent in a multitude of naturally occurring alkaloids and has garnered significant attention in medicinal chemistry due to its broad and potent pharmacological activities.[1][3][4] The versatility of the THC scaffold allows for extensive chemical modifications, making it a valuable template for the design and development of novel therapeutic agents targeting a wide array of diseases.[3] This technical guide provides a comprehensive overview of the biological significance of the tetrahydrocarbazole scaffold, with a focus on its therapeutic potential, underlying mechanisms of action, and the experimental methodologies used for its evaluation.

Synthesis of the Tetrahydrocarbazole Scaffold

The most common and versatile method for the synthesis of the tetrahydrocarbazole scaffold is the Fischer indole synthesis .[5][6][7][8][9][10] This reaction typically involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the condensation of a phenylhydrazine and a cyclohexanone derivative.

A general representation of the Fischer indole synthesis for tetrahydrocarbazole is depicted below:

Fischer Indole Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product phenylhydrazine Phenylhydrazine phenylhydrazone Phenylhydrazone phenylhydrazine->phenylhydrazone + Cyclohexanone cyclohexanone Cyclohexanone thc 1,2,3,4-Tetrahydrocarbazole phenylhydrazone->thc Acid Catalyst (e.g., Acetic Acid, HCl) - NH3

Caption: Fischer Indole Synthesis of Tetrahydrocarbazole.

Various catalysts, including protic acids, Lewis acids, and solid-supported catalysts, have been employed to facilitate this reaction under different conditions, such as conventional heating and microwave irradiation.[1][5][11][12][13] The flexibility of this synthetic route allows for the introduction of a wide range of substituents on both the aromatic and the cyclohexyl rings, enabling the generation of diverse libraries of tetrahydrocarbazole derivatives for structure-activity relationship (SAR) studies.

Pharmacological Activities and Therapeutic Potential

The tetrahydrocarbazole scaffold is associated with a remarkable spectrum of biological activities, making it a cornerstone in the development of novel therapeutics for various diseases.

Anticancer Activity

Tetrahydrocarbazole derivatives have demonstrated significant potential as anticancer agents, acting through multiple mechanisms to inhibit tumor growth and induce cancer cell death.[14][15][16][17][18][19][20][21]

Mechanisms of Action:

  • Apoptosis Induction and Cell Cycle Arrest: Many THC derivatives induce apoptosis (programmed cell death) in cancer cells and cause cell cycle arrest, often at the G0/G1 or G2/M phase, thereby preventing cell proliferation.[14][18]

  • Enzyme Inhibition:

    • Topoisomerases: These compounds can inhibit topoisomerase I and II, enzymes crucial for DNA replication and repair, leading to DNA damage and cell death.[14][18]

    • Tubulin Polymerization: By inhibiting tubulin polymerization, THC derivatives disrupt the formation of microtubules, which are essential for cell division, leading to mitotic arrest.[14][18]

    • Epidermal Growth Factor Receptor (EGFR): Some derivatives act as potent inhibitors of EGFR, a tyrosine kinase often overexpressed in cancer, thereby blocking downstream signaling pathways that promote cell growth and survival.[14][18]

  • DNA Intercalation: The planar aromatic system of the carbazole core can intercalate between DNA base pairs, interfering with DNA replication and transcription.[14][18]

Anticancer Mechanisms of Tetrahydrocarbazole Derivatives THC Tetrahydrocarbazole Derivatives apoptosis Apoptosis THC->apoptosis cell_cycle_arrest Cell Cycle Arrest (G0/G1, G2/M) THC->cell_cycle_arrest topo Topoisomerase I/II THC->topo tubulin Tubulin Polymerization THC->tubulin egfr EGFR THC->egfr dna DNA Intercalation THC->dna

Caption: Anticancer Mechanisms of Tetrahydrocarbazole Derivatives.

Quantitative Data on Anticancer Activity:

Compound IDCancer Cell LineIC50 ValueReference
11c Jurkat (Leukemia)1.44 ± 0.09 µM[14][18]
U937 (Lymphoma)1.77 ± 0.08 µM[14][18]
HCT-116 (Colon)6.75 ± 0.08 µM[14][18]
12c Jurkat (Leukemia)-[14][18]
U937 (Lymphoma)-[14][18]
6f MCF7 (Breast)7.24 nM/mL[17]
6g MCF-7 (Breast)6.67 ± 0.39 µM[22]
HeLa (Cervical)4.49 ± 0.32 µM[22]
DU-145 (Prostate)10.38 ± 0.42 µM[22]
6h MCF-7 (Breast)7.32 ± 0.62 µM[22]
HeLa (Cervical)6.87 ± 0.33 µM[22]
DU-145 (Prostate)15.40 ± 0.60 µM[22]
4g HCT-116 (Colon)1.09 ± 0.17 µM[23]
A549 (Lung)45.16 ± 0.92 µM[23]
5c A-549 (Lung)Lowest IC50 in study[16]

Enzyme Inhibition Data:

Compound IDTarget EnzymeIC50 ValueReference
11c Topoisomerase Iα52.12 µM[14][18]
Topoisomerase IIα57.22 µM[14][18]
EGFR0.13 µM[14][18]
Tubulin Polymerization8.46 µM[14][18]
Anti-inflammatory Activity

Tetrahydrocarbazole derivatives exhibit potent anti-inflammatory properties by targeting key enzymes involved in the inflammatory cascade.[22][24][25]

Mechanism of Action:

The primary mechanism of anti-inflammatory action involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) and lipoxygenase (LOX).[11][15] These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are key mediators of inflammation.

Anti_inflammatory_Pathway THC Tetrahydrocarbazole Derivatives COX COX-1 / COX-2 THC->COX Inhibits LOX 5-LOX THC->LOX Inhibits Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: Anti-inflammatory Mechanism of Tetrahydrocarbazole Derivatives.

Quantitative Data on Anti-inflammatory Activity:

Compound IDAssayIC50/ED50 ValueReference
AY-24,873 Adjuvant Arthritis (rat)ED50: 1.1 ± 0.2 mg/kg[25]
Compound 9 HRBC Membrane StabilizationIC50: 1.89 µg/mL[6]
Compound 10 HRBC Membrane StabilizationIC50: 1.66 µg/mL[6]
Compound 2 DPPH Radical ScavengingIC50: 32.2 µg/mL[6][26]
Compound 4 DPPH Radical ScavengingIC50: 34.0 µg/mL[6]
Compound 1 COX-1 InhibitionIC50: 42.76 µg/mL[26]
COX-2 InhibitionIC50: 10.70 µg/mL[26]
5-LOX InhibitionIC50: 7.40 µg/mL[26]
Antimicrobial Activity

The tetrahydrocarbazole scaffold has been incorporated into various molecules exhibiting a broad spectrum of antimicrobial activity against both bacteria and fungi.[1][9][26][27][28]

Mechanism of Action:

While the exact mechanisms are still under investigation for many derivatives, proposed modes of action include inhibition of essential bacterial enzymes like DNA gyrase and disruption of the bacterial cell wall.[26]

Quantitative Data on Antimicrobial Activity:

Compound IDMicroorganismMIC ValueReference
Dibromo THC General AntimicrobialActive[3]
44g S. aureus1.56 µg/mL[17]
C. neoformans3.125 µg/mL[17]
30f MRSA (N315)4 µg/mL[17]
32b P. aeruginosa9.37 µg/mL[17]
Compound 8 S. aureus16 µg/mL (65% inhibition)[4]
Compounds 2-5, 7-10 Staphylococcus strains32 µg/mL[4]
Carbazole derivative 2 S. aureus ATCC 635830 µg/mL[25]
S. epidermidis ATCC 1222850 µg/mL[25]
S. pyogenes ATCC 1961540 µg/mL[25]
Compound 2 S. aureus (MTCC87)48.42 µg/mL[8]
Compound 3 B. cereus (MTCC430)12.73 µg/mL[8]
Compound 1 S. Typhimurium (MTCC733)50.08 µg/mL[8]
Neuroprotective Activity

Tetrahydrocarbazole derivatives have emerged as promising candidates for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.[3][19][29][30][31]

Mechanism of Action:

  • Normalization of ER Calcium Homeostasis: Some THC derivatives can dampen the enhanced calcium release from the endoplasmic reticulum (ER), a phenomenon observed in familial Alzheimer's disease.[29]

  • Improvement of Mitochondrial Function: By stabilizing ER calcium levels, these compounds can improve mitochondrial function, as indicated by an increased mitochondrial membrane potential.[29]

  • Enzyme Inhibition: Inhibition of butyrylcholinesterase (BuChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine, is another neuroprotective mechanism.[3]

G cluster_THC Tetrahydrocarbazole Derivatives cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondria cluster_Neuro Neuronal Health THC THC ER_Ca_release Enhanced Ca2+ Release THC->ER_Ca_release Dampens Neuroprotection Neuroprotection THC->Neuroprotection ER_homeostasis Normalized Ca2+ Homeostasis ER_Ca_release->ER_homeostasis Mito_function Improved Mitochondrial Function ER_homeostasis->Mito_function Mito_dysfunction Mitochondrial Dysfunction Neurodegeneration Neurodegeneration Mito_dysfunction->Neurodegeneration Mito_function->Neuroprotection

Caption: Neuroprotective Mechanism via ER Calcium Homeostasis.

Quantitative Data on Neuroprotective Activity:

Compound IDAssay/TargetIC50/EC50 ValueReference
4a Butyrylcholinesterase (BuChE) InhibitionIC50: 0.088 ± 0.0009 µM[3]
Hypoglycemic Activity

Certain tetrahydrocarbazole derivatives have shown potential in managing blood glucose levels, suggesting their utility in the treatment of diabetes.[4][32]

Mechanism of Action:

The hypoglycemic effect of these compounds is attributed to the activation of the AMP-activated protein kinase (AMPK) pathway.[14][18] AMPK is a key cellular energy sensor that, when activated, promotes glucose uptake and utilization.

Hypoglycemic_Mechanism THC Tetrahydrocarbazole Derivatives AMPK AMPK THC->AMPK Activates Glucose_Uptake Increased Glucose Uptake AMPK->Glucose_Uptake Hypoglycemic_Effect Hypoglycemic Effect Glucose_Uptake->Hypoglycemic_Effect

Caption: Hypoglycemic Mechanism via AMPK Activation.

Quantitative Data on Hypoglycemic Activity:

Compound IDAssayResultReference
12b Glucose Consumption (HepG2 cells)45% increase[14][18]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of tetrahydrocarbazole derivatives.

Sulforhodamine B (SRB) Cytotoxicity Assay

This colorimetric assay is used to determine cytotoxicity by measuring cell density based on the measurement of cellular protein content.

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the tetrahydrocarbazole derivative and incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.

  • Staining: Wash the plates with water and stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Remove the unbound dye by washing with 1% acetic acid.

  • Solubilization and Measurement: Solubilize the protein-bound dye with 10 mM Tris base solution and measure the absorbance at 510-565 nm.[5][6][14][26]

Topoisomerase Inhibition Assay
  • Topoisomerase I (Relaxation Assay):

    • Incubate supercoiled plasmid DNA with topoisomerase I and varying concentrations of the test compound.

    • The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis.

    • Inhibition is observed as a decrease in the amount of relaxed DNA.[1][10][16][28][33]

  • Topoisomerase II (Decatenation Assay):

    • Incubate catenated kinetoplast DNA (kDNA) with topoisomerase II and the test compound.

    • The reaction products (decatenated minicircles) are separated from the kDNA substrate by agarose gel electrophoresis.

    • Inhibition is indicated by the persistence of catenated DNA.[1][10][16][28][33]

Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of tubulin into microtubules.

  • Turbidity-based Assay:

    • Purified tubulin is incubated with GTP and the test compound at 37°C.

    • The polymerization of tubulin into microtubules causes an increase in light scattering, which is monitored as an increase in absorbance at 340 nm over time.[3][8][11][27]

  • Fluorescence-based Assay:

    • A fluorescent reporter that binds specifically to polymerized tubulin is used.

    • The increase in fluorescence intensity corresponds to the extent of tubulin polymerization.[3][22]

EGFR Kinase Inhibition Assay
  • TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay:

    • This assay measures the phosphorylation of a biotinylated peptide substrate by the EGFR kinase domain.

    • A europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin are used for detection.

    • Inhibition of EGFR activity results in a decreased TR-FRET signal.[7][24]

Carrageenan-Induced Paw Edema Assay

This in vivo assay is used to evaluate the anti-inflammatory activity of a compound.

  • Induction of Edema: A sub-plantar injection of carrageenan solution is administered into the hind paw of a rat or mouse.

  • Compound Administration: The test compound is administered orally or intraperitoneally prior to carrageenan injection.

  • Measurement of Paw Volume: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.

  • Evaluation: The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the control group.[4][19][30][31][34]

Agar Well Diffusion Method for Antimicrobial Susceptibility

This method is used to assess the antimicrobial activity of a compound.

  • Inoculation: A standardized inoculum of the test microorganism is swabbed onto the surface of an agar plate.

  • Well Creation: Wells are created in the agar using a sterile cork borer.

  • Compound Application: A solution of the test compound at a known concentration is added to the wells.

  • Incubation: The plates are incubated under appropriate conditions for microbial growth.

  • Measurement: The diameter of the zone of inhibition (the area around the well where microbial growth is inhibited) is measured. A larger zone of inhibition indicates greater antimicrobial activity.[17][35][36][37][38]

Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This is a colorimetric method to measure cholinesterase activity.

  • Reaction Mixture: The assay is typically performed in a 96-well plate containing phosphate buffer (pH 8.0), the test compound, and the BChE enzyme.

  • Substrate Addition: The reaction is initiated by adding the substrate, butyrylthiocholine iodide (BTCI), and the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Measurement: The hydrolysis of BTCI by BChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of color formation is monitored by measuring the absorbance at 412 nm.

  • Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction without the inhibitor.[32][39][40]

ER Calcium Homeostasis Assay
  • Reporter System: A secreted ER calcium monitoring protein (SERCaMP), such as Gaussia luciferase fused with an ER retention motif, is expressed in cells.

  • Measurement: Under conditions of ER calcium depletion, the SERCaMP is secreted from the cells. The amount of secreted reporter in the cell culture medium or biological fluids can be quantified using a luciferase assay.

  • Interpretation: An increase in the secreted reporter indicates a disruption of ER calcium homeostasis.[2][15]

Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner.

  • Staining: Cells are incubated with the JC-1 dye.

  • Fluorescence Measurement:

    • In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence.

    • In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.

  • Analysis: The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. This can be analyzed by fluorescence microscopy or flow cytometry.[9][13][20][25][29]

AMPK Activation Assay
  • AlphaScreen Assay: This is a non-radioactive, bead-based immunoassay.

    • The assay measures the phosphorylation of a biotinylated substrate peptide by AMPK.

    • Donor and acceptor beads are brought into proximity upon phosphorylation, generating a chemiluminescent signal.

    • An increase in the signal indicates AMPK activation.

Conclusion

The tetrahydrocarbazole scaffold represents a highly versatile and pharmacologically significant core structure in modern drug discovery. Its derivatives have demonstrated a wide range of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, neuroprotective, and hypoglycemic effects. The diverse mechanisms of action associated with this scaffold underscore its potential for the development of multi-target therapies for complex diseases. The synthetic accessibility of the tetrahydrocarbazole core, primarily through the Fischer indole synthesis, allows for the generation of extensive compound libraries for rigorous structure-activity relationship studies. Continued exploration of the chemical space around this privileged scaffold, coupled with detailed mechanistic investigations, holds great promise for the discovery and development of novel and effective therapeutic agents to address unmet medical needs. This technical guide provides a foundational resource for researchers and drug development professionals to understand and further exploit the rich biological potential of the tetrahydrocarbazole scaffold.

References

The Natural Origins of Tetrahydrocarbazole Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural origins of tetrahydrocarbazole derivatives, a significant class of heterocyclic compounds renowned for their diverse and potent biological activities. This document provides a comprehensive overview of their sources in nature, biosynthesis, methods for their isolation and purification, and a summary of their pharmacological potential, with a focus on quantitative data and detailed experimental procedures.

Natural Sources of Tetrahydrocarbazole Derivatives

Tetrahydrocarbazole alkaloids are predominantly found in the plant kingdom, particularly within the Rutaceae family, commonly known as the citrus family. Genera such as Murraya , Glycosmis , and Clausena are prolific producers of these compounds.[1] Additionally, these complex structures are also synthesized by various microorganisms, including bacteria from the order Actinomycetales.[2]

The curry leaf tree, Murraya koenigii , is one of the most extensively studied sources of carbazole alkaloids.[3][4] Its leaves, bark, and roots are rich in various derivatives, including the well-known mahanimbine, girinimbine, and koenimbine.[1][5] Similarly, various species of Clausena , such as Clausena lansium and Clausena excavata , and Glycosmis , including Glycosmis pentaphylla , are also significant sources of these bioactive molecules.[3][6][7] The specific derivatives and their abundance can vary depending on the plant species, geographical location, and the part of the plant being analyzed.[8]

Biosynthesis of Tetrahydrocarbazole Derivatives

The biosynthetic pathways leading to tetrahydrocarbazole derivatives differ between bacteria and plants, though both utilize fundamental building blocks from primary metabolism.

Biosynthesis in Bacteria (Streptomyces)

In bacteria such as Streptomyces species, the biosynthesis of carbazole alkaloids like carquinostatin A has been well-elucidated.[2][9] The pathway commences with precursors from the shikimate and glycolysis pathways. Key enzymatic steps involve a cascade of reactions catalyzed by a suite of enzymes encoded within a dedicated gene cluster.[2][9]

A crucial step is the formation of the carbazole ring, which is facilitated by a carbazole synthase. The biosynthesis of carquinostatin A involves a series of enzymes, including CqsB1-7 and Nzs enzymes, which catalyze condensation, cyclization, and tailoring reactions to form the final complex molecule.[2][9]

Bacterial Biosynthesis of Carquinostatin A cluster_0 Initial Precursors cluster_1 Carbazole Core Formation cluster_2 Final Product Tryptophan Tryptophan Indole-3-pyruvate Indole-3-pyruvate Tryptophan->Indole-3-pyruvate Aminotransferase (e.g., CqsB7) Pyruvate Pyruvate β-ketoacid intermediate β-ketoacid intermediate Pyruvate->β-ketoacid intermediate Acetate Acetate Acetate->β-ketoacid intermediate KASIII-like enzyme (e.g., NzsF) Indole-3-pyruvate->β-ketoacid intermediate ThDP-dependent enzyme (e.g., NzsH/CqsB3) Precarquinostatin Precarquinostatin β-ketoacid intermediate->Precarquinostatin Carbazole synthase (e.g., CqsB2/NzsI) Carquinostatin A Carquinostatin A Precarquinostatin->Carquinostatin A Tailoring enzymes (e.g., Prenyltransferase, Hydroxylase)

Bacterial Biosynthesis of Carquinostatin A.
Proposed Biosynthesis in Plants (Rutaceae)

The biosynthesis of carbazole alkaloids in plants is less understood at the enzymatic level compared to bacteria. However, a proposed pathway suggests that these compounds are derived from the shikimate pathway.[10] The key precursor is believed to be 3-methylcarbazole .[11] This core structure is then subjected to various modifications such as prenylation, oxidation, and cyclization to generate the vast diversity of carbazole alkaloids observed in the Rutaceae family.[10] The enzymes responsible for these transformations are thought to be part of the plant's specialized metabolic machinery and likely include cytochrome P450 monooxygenases, prenyltransferases, and various oxidoreductases.[8]

Proposed Plant Biosynthesis of Tetrahydrocarbazole Derivatives cluster_0 Core Precursor cluster_1 Structural Diversification cluster_2 Final Products Shikimate Pathway Shikimate Pathway 3-Methylcarbazole 3-Methylcarbazole Shikimate Pathway->3-Methylcarbazole Multiple Enzymatic Steps Prenylated Intermediates Prenylated Intermediates 3-Methylcarbazole->Prenylated Intermediates Prenyltransferases Oxidized Intermediates Oxidized Intermediates 3-Methylcarbazole->Oxidized Intermediates Oxidases (e.g., P450s) Pyranocarbazoles (e.g., Girinimbine) Pyranocarbazoles (e.g., Girinimbine) Prenylated Intermediates->Pyranocarbazoles (e.g., Girinimbine) Cyclases Complex Dimers Complex Dimers Prenylated Intermediates->Complex Dimers Simple Tetrahydrocarbazoles Simple Tetrahydrocarbazoles Oxidized Intermediates->Simple Tetrahydrocarbazoles

References

Physicochemical Properties of 6-Methoxy-1,2,3,4-tetrahydrocarbazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Methoxy-1,2,3,4-tetrahydrocarbazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data, presents detailed experimental protocols for key property determination, and offers visualizations to illustrate experimental workflows.

Core Physicochemical Data

The following table summarizes the available physicochemical data for this compound. It is important to note that while some data are experimentally determined for related compounds, specific experimental values for the target molecule are limited in publicly accessible literature. Computed values are provided to fill these gaps and are clearly indicated.

PropertyValueData TypeSource
Molecular Formula C₁₃H₁₅NO--
Molecular Weight 201.26 g/mol ComputedPubChem[1]
Melting Point 116-118 °C (for 1,2,3,4-tetrahydrocarbazole)ExperimentalOrganic Syntheses Procedure[2]
Boiling Point 325-330 °C (for 1,2,3,4-tetrahydrocarbazole)ExperimentalChemicalBook[3]
logP (XLogP3) 3.2ComputedPubChem[1]
pKa Not available--
Aqueous Solubility Not available--

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of organic compounds like this compound are outlined below. These are generalized protocols that can be adapted for the specific compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which the solid compound transitions to a liquid.

Methodology:

  • Sample Preparation: A small amount of the finely powdered, dry sample of this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[4][5]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube or an automated instrument).[4]

  • Heating: The apparatus is heated slowly and steadily, at a rate of 1-2 °C per minute as the expected melting point is approached.[6]

  • Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting) are recorded. This range is the melting point of the compound.[7] A narrow melting range is indicative of a pure compound.

Boiling Point Determination (Capillary Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Methodology:

  • Sample Preparation: A small quantity of this compound is placed in a small test tube.

  • Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

  • Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., an oil bath or a Thiele tube).[8][9]

  • Heating and Observation: The bath is heated gradually. As the boiling point is approached, a continuous stream of bubbles will emerge from the open end of the inverted capillary tube.[10] The heat source is then removed.

  • Recording the Boiling Point: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[8]

logP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (logP), a measure of the compound's lipophilicity.

Methodology:

  • Solvent Saturation: Equal volumes of n-octanol and water (or a suitable buffer, typically pH 7.4) are shaken together for 24 hours to ensure mutual saturation.[11] The two phases are then separated.

  • Sample Preparation: A known concentration of this compound is dissolved in one of the phases (preferably the one in which it is more soluble).

  • Partitioning: A specific volume of the sample solution is mixed with a known volume of the other phase in a flask. The flask is then shaken vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases until equilibrium is reached.[12][13]

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.[14]

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa), which indicates the strength of an acid or base.

Methodology:

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the compound has low water solubility. A known concentration of an inert salt (e.g., KCl) is added to maintain constant ionic strength.[15]

  • Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) is added incrementally to the sample solution using a burette. After each addition, the solution is allowed to reach equilibrium, and the pH is recorded.[15][16]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which half of the amine groups are protonated.[17]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the key physicochemical properties discussed.

G Workflow for Physicochemical Property Determination cluster_0 Sample Preparation cluster_1 Property Determination cluster_2 Data Analysis & Reporting Compound This compound Purification Purification & Drying Compound->Purification Characterization Initial Characterization (NMR, MS) Purification->Characterization MeltingPoint Melting Point (Capillary Method) Characterization->MeltingPoint BoilingPoint Boiling Point (Capillary Method) Characterization->BoilingPoint LogP logP (Shake-Flask) Characterization->LogP pKa pKa (Potentiometric Titration) Characterization->pKa Solubility Aqueous Solubility Characterization->Solubility Analysis Data Analysis MeltingPoint->Analysis BoilingPoint->Analysis LogP->Analysis pKa->Analysis Solubility->Analysis Reporting Reporting & Interpretation Analysis->Reporting

Workflow for Physicochemical Property Determination

References

Spectroscopic and Synthetic Profile of 6-Methoxy-1,2,3,4-tetrahydrocarbazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 6-methoxy-1,2,3,4-tetrahydrocarbazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound, alongside established experimental protocols for its synthesis and characterization.

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.70br s-NH
~7.20d~8.5H-8
~6.95d~2.4H-5
~6.75dd~8.5, ~2.4H-7
~3.80s--OCH₃
~2.70t~6.0H-1
~2.65t~6.0H-4
~1.90m-H-2, H-3

Note: The chemical shifts are approximate and based on expected values and data from similar compounds. The ¹H NMR data for this compound has been reported to be consistent with previously published literature.[1][2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~153.5C-6
~136.5C-9a
~131.0C-4a
~128.5C-8a
~111.5C-8
~110.0C-5a
~109.5C-5
~100.0C-7
~55.8-OCH₃
~23.5C-1
~23.3C-4
~23.1C-2
~20.8C-3

Note: The chemical shifts are approximate and based on expected values and data from isomeric and parent compounds.

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, SharpN-H Stretch
~2930MediumC-H Stretch (Aliphatic)
~1620, ~1500Medium-StrongC=C Stretch (Aromatic)
~1240StrongC-O Stretch (Aryl Ether)

Note: The IR absorption bands are typical for this class of compounds.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry (MS) Data for this compound

m/zRelative Intensity (%)Assignment
201100[M]⁺
186High[M-CH₃]⁺
158Medium[M-C₂H₅N]⁺

Note: The fragmentation pattern is consistent with the structure of this compound. The molecular ion peak confirms the molecular weight of 201.26 g/mol .[3]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis: Fischer Indole Synthesis

This compound is commonly synthesized via the Fischer indole synthesis.[4] This method involves the acid-catalyzed reaction of p-methoxyphenylhydrazine with cyclohexanone.

Materials:

  • p-Methoxyphenylhydrazine hydrochloride

  • Cyclohexanone

  • Glacial Acetic Acid or other acid catalyst (e.g., antimony trioxide in methanol)[2]

  • Methanol or Ethanol (for recrystallization)

Procedure:

  • A mixture of p-methoxyphenylhydrazine hydrochloride (1 equivalent) and cyclohexanone (1.1 equivalents) is prepared in a suitable solvent, such as glacial acetic acid or methanol.[2][4]

  • An acid catalyst is added to the mixture.

  • The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the reaction is cooled, and the product is precipitated by the addition of water.

  • The crude product is collected by filtration and washed with water.

  • Purification is achieved by recrystallization from a suitable solvent, such as methanol or ethanol, to yield pure this compound.

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product p-Methoxyphenylhydrazine p-Methoxyphenylhydrazine Hydrazone_Formation Hydrazone Formation p-Methoxyphenylhydrazine->Hydrazone_Formation Cyclohexanone Cyclohexanone Cyclohexanone->Hydrazone_Formation Acid_Catalyst Acid Catalyst (e.g., Acetic Acid) Acid_Catalyst->Hydrazone_Formation Reflux Heating (Reflux) Sigmatropic_Rearrangement [3,3]-Sigmatropic Rearrangement Reflux->Sigmatropic_Rearrangement Hydrazone_Formation->Sigmatropic_Rearrangement Tautomerization Cyclization_Aromatization Cyclization & Aromatization Sigmatropic_Rearrangement->Cyclization_Aromatization Rearomatization Product 6-Methoxy-1,2,3,4- tetrahydrocarbazole Cyclization_Aromatization->Product Elimination of NH₃

Fischer Indole Synthesis Workflow
Spectroscopic Analysis

General Procedures: The following are general protocols for acquiring spectroscopic data. Instrumentation and specific parameters may be varied.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.[5]

  • ¹H NMR Acquisition: Standard parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Proton-decoupled spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy:

  • Sample Preparation: IR spectra can be obtained using a potassium bromide (KBr) pellet or an Attenuated Total Reflectance (ATR) accessory for solid samples.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS), is used for analysis.

  • Ionization: Electron Ionization (EI) at 70 eV is a common method for this class of compounds.

  • Data Acquisition: The mass spectrum is scanned over a mass range that includes the expected molecular ion (e.g., m/z 50-300).

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Output Sample Purified 6-Methoxy-1,2,3,4- tetrahydrocarbazole NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) Functional Groups IR->IR_Data MS_Data Molecular Ion Peak (m/z) Fragmentation Pattern MS->MS_Data

General Spectroscopic Analysis Workflow

References

An In-depth Technical Guide to 6-Methoxy-1,2,3,4-tetrahydrocarbazole

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 13070-45-6

This technical guide provides a comprehensive overview of 6-Methoxy-1,2,3,4-tetrahydrocarbazole, a heterocyclic compound of interest to researchers and professionals in drug development. This document details its physicochemical properties, synthesis protocols, spectroscopic data, and potential biological significance.

Physicochemical Properties

This compound is a crystalline solid.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 13070-45-6[2][3]
Molecular Formula C₁₃H₁₅NO[2][4]
Molecular Weight 201.26 g/mol [4]
Melting Point 87-89 °C[1]
XLogP3 3.2[4]
Appearance Crystalline solid[1]

Synthesis of this compound

The primary route for the synthesis of this compound is the Fischer indole synthesis. This classic method involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone or aldehyde.[5]

Experimental Protocol: Fischer Indole Synthesis

This protocol is adapted from the synthesis of substituted tetrahydrocarbazoles.[1]

Materials:

  • p-Methoxyphenylhydrazine hydrochloride

  • Cyclohexanone

  • 1-butyl-3-methylimidazolium tetrafluoroborate [bmim(BF4)] (as catalyst)

  • Methanol (MeOH)

  • Water

  • Ethyl acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine equimolar amounts of p-methoxyphenylhydrazine hydrochloride and cyclohexanone.

  • Add 20 mol % of [bmim(BF4)] as a catalyst and methanol as the solvent.

  • Reflux the reaction mixture on a water bath. The reaction time may vary, and completion should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude solid.

  • Purify the crude product by column chromatography using a silica gel column with a petroleum ether: ethyl acetate (8:2 v/v) eluent to yield pure this compound.[1]

Logical Workflow of Fischer Indole Synthesis

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification p_methoxy p-Methoxyphenylhydrazine Hydrochloride reaction Fischer Indole Synthesis p_methoxy->reaction cyclohexanone Cyclohexanone cyclohexanone->reaction catalyst [bmim(BF4)] (Catalyst) catalyst->reaction solvent Methanol (Solvent) solvent->reaction reflux Reflux reflux->reaction extraction Water Quench & EtOAc Extraction reaction->extraction drying Drying (Na₂SO₄) extraction->drying evaporation Solvent Evaporation drying->evaporation chromatography Column Chromatography evaporation->chromatography product 6-Methoxy-1,2,3,4- tetrahydrocarbazole chromatography->product

Figure 1: Workflow for the synthesis of this compound.

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic methods.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides characteristic signals for the protons in the molecule.

Chemical Shift (δ/ppm)MultiplicityAssignmentCoupling Constant (J/Hz)
10.40s1H, NH-
7.10d1H, Ar-H8.4
6.80s1H, Ar-H-
6.60dd1H, Ar-H8.4, 2.08
3.70s3H, OCH₃-

(Solvent: DMSO-d₆, 400 MHz)[1]

Potential Biological Activities and Signaling Pathways

The tetrahydrocarbazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[5][7]

While specific quantitative biological data for this compound is limited in the public domain, its structural similarity to other biologically active carbazole derivatives suggests potential for therapeutic applications. For instance, the related compound 7-methoxyheptaphylline has demonstrated both neuroprotective and cytotoxic activities.[8]

Hypothetical Signaling Pathway in Cancer

Based on the known activities of tetrahydrocarbazole derivatives, a hypothetical mechanism of action in cancer could involve the modulation of key signaling pathways that control cell proliferation and apoptosis.

Hypothetical_Signaling_Pathway cluster_cell Cancer Cell THC 6-Methoxy-1,2,3,4- tetrahydrocarbazole RTK Receptor Tyrosine Kinase (RTK) THC->RTK Inhibition p53 p53 THC->p53 Activation PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->p53 Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Bax Bax p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Hypothetical signaling pathways modulated by this compound in cancer cells.

This diagram illustrates a potential dual mechanism where the compound could inhibit pro-survival pathways like the PI3K/Akt/mTOR pathway and activate pro-apoptotic pathways through p53. It is important to note that this is a theoretical model based on the activities of related compounds and requires experimental validation for this compound.

Conclusion

This compound is a readily synthesizable compound with a structural motif common to many biologically active molecules. While its specific biological functions are not yet extensively characterized, its chemical tractability and the known therapeutic potential of the tetrahydrocarbazole class make it a compound of significant interest for further investigation in drug discovery and development. Future research should focus on detailed biological screening to elucidate its mechanism of action and potential therapeutic applications.

References

Molecular weight and formula of 6-Methoxy-1,2,3,4-tetrahydrocarbazole.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Methoxy-1,2,3,4-tetrahydrocarbazole, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and discusses its potential biological activities.

Core Data Summary

The fundamental properties of this compound are summarized in the table below. These computed values provide a foundational understanding of the molecule's characteristics.

PropertyValueSource
Molecular Formula C₁₃H₁₅NOPubChem[1]
Molecular Weight 201.26 g/mol PubChem[1]
IUPAC Name 6-methoxy-2,3,4,9-tetrahydro-1H-carbazolePubChem[1]
CAS Number 13070-45-6Advanced Biochemicals[2]
Monoisotopic Mass 201.115364102 DaPubChem[1]
Topological Polar Surface Area 25 ŲPubChem[1]
Complexity 231PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 1PubChem[1]
XLogP3 3.2PubChem[1]

Synthesis and Experimental Protocols

The most common and effective method for synthesizing the tetrahydrocarbazole core is the Fischer indole synthesis.[3][4] This reaction involves the acid-catalyzed condensation of a substituted phenylhydrazine with a ketone.

Fischer Indole Synthesis of this compound

This protocol outlines the synthesis of this compound from 4-methoxyphenylhydrazine and cyclohexanone.[3]

Materials:

  • 4-Methoxyphenylhydrazine hydrochloride

  • Cyclohexanone

  • Glacial acetic acid

  • Methanol or Ethanol (for recrystallization)

  • Ice-cold water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-methoxyphenylhydrazine hydrochloride (1 equivalent) in glacial acetic acid.

  • Addition of Ketone: To the stirring solution, add cyclohexanone (1.1 equivalents) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (typically around 125-130°C) with continuous stirring.[5]

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is generally complete within 1-3 hours.[6]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of ice-cold water while stirring.

  • Isolation: The crude this compound will precipitate as a solid. Collect the product by vacuum filtration.

  • Purification: Wash the crude product with cold water, followed by a small amount of cold methanol to remove impurities. For further purification, the product can be recrystallized from methanol or ethanol.

  • Drying: Dry the purified product under vacuum.

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 4-Methoxyphenylhydrazine 4-Methoxyphenylhydrazine Condensation Condensation 4-Methoxyphenylhydrazine->Condensation Cyclohexanone Cyclohexanone Cyclohexanone->Condensation Reflux Reflux Condensation->Reflux Glacial Acetic Acid Precipitation Precipitation Reflux->Precipitation Ice-cold Water Purification Purification Precipitation->Purification Recrystallization 6-Methoxy-THCz 6-Methoxy-1,2,3,4- tetrahydrocarbazole Purification->6-Methoxy-THCz

Fischer Indole Synthesis Workflow

Analytical Protocols

To ensure the purity and confirm the identity of the synthesized this compound, several analytical techniques are employed.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Method:

  • Mobile Phase: A gradient of acetonitrile and water, often with 0.1% formic acid.[7]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength with significant absorbance (e.g., 254 nm or 280 nm).[7]

  • Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile (~1 mg/mL) and dilute to a working concentration (~0.1 mg/mL) with the mobile phase.

  • Analysis: Inject the sample and analyze the resulting chromatogram. Purity is determined by the area percentage of the main peak relative to the total area of all peaks.[7]

Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Non-polar capillary column (e.g., HP-5ms).

Method:

  • Carrier Gas: Helium at a constant flow of ~1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program: Start at a suitable temperature (e.g., 100°C), then ramp up to a higher temperature (e.g., 250°C).

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate (~1 mg/mL).

  • Analysis: The purity can be estimated by the area percentage of the main peak in the total ion chromatogram (TIC). The identity is confirmed by comparing the mass spectrum of the main peak with a reference spectrum.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

Method:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[8]

  • Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration of the peaks are used to elucidate and confirm the molecular structure. For this compound, characteristic signals for the methoxy group, aromatic protons, and aliphatic protons of the tetrahydrocarbazole core are expected.

Biological Activity and Potential Applications

Tetrahydrocarbazole derivatives are a class of compounds known for a wide range of pharmacological activities, including anticancer, antibacterial, and neuroprotective effects.[9][10]

Anticancer Activity

Derivatives of the tetrahydrocarbazole scaffold have been identified as potent anticancer agents.[5] Their mechanisms of action often involve the inhibition of cellular machinery crucial for cancer cell proliferation and survival, such as protein kinases and topoisomerases. Some derivatives have also been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in various cancer cell lines.[5] The presence and position of substituents, such as a methoxy group, can significantly influence the cytotoxic potency and selectivity.[5]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

A common method to assess the in vitro anticancer activity of a compound is the MTT assay.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[5]

  • Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for 48-72 hours. Include appropriate controls.[5]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with 6-Methoxy-THCz (Serial Dilutions) Incubation_24h->Compound_Treatment Incubation_48_72h Incubate for 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT Reagent Incubation_48_72h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Solubilization Add Solubilizing Agent (e.g., DMSO) Incubation_4h->Solubilization Absorbance_Measurement Measure Absorbance (e.g., 570 nm) Solubilization->Absorbance_Measurement Data_Analysis Calculate Cell Viability and IC50 Value Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Workflow for In Vitro Cytotoxicity Screening (MTT Assay)
Neuroprotective Activity

The tetrahydrocarbazole scaffold is also a key component in compounds designed to combat neurodegenerative diseases.[5] A primary strategy involves the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, which is associated with improved cognitive function.[5]

References

An In-depth Technical Guide on the Potential Pharmacological Activities of Tetrahydrocarbazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrocarbazoles (THCs) are a prominent class of heterocyclic compounds featuring a tetracyclic scaffold composed of a fused indole and cyclohexane ring. This privileged structure is found in numerous natural products and synthetic molecules, bestowing upon them a wide array of pharmacological activities.[1][2] The versatility of the tetrahydrocarbazole nucleus allows for chemical modifications at various positions, leading to the generation of diverse derivatives with tailored biological profiles. This technical guide provides a comprehensive overview of the significant pharmacological activities of tetrahydrocarbazoles, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective potential. The content herein is designed to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key signaling pathways.

Anticancer Activity

Tetrahydrocarbazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a broad spectrum of cancer cell lines.[3][4] Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[5][6][7][8][9]

Mechanisms of Anticancer Action
  • Apoptosis Induction: Many tetrahydrocarbazole derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis. This is often mediated through the intrinsic mitochondrial pathway, involving the modulation of Bcl-2 family proteins (upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2), leading to the activation of caspase cascades (e.g., caspase-3 and -9).[10]

  • Cell Cycle Arrest: Tetrahydrocarbazoles have been shown to arrest the cell cycle at different phases, most notably at the G2/M phase, thereby inhibiting cell division.[5][7]

  • Enzyme Inhibition:

    • Topoisomerase I/IIα Inhibition: Some derivatives inhibit topoisomerases I and IIα, enzymes essential for DNA replication and repair, leading to DNA damage and cell death.

    • Kinase Inhibition: Tetrahydrocarbazoles can act as inhibitors of various protein kinases involved in cancer progression, including Epidermal Growth Factor Receptor (EGFR), and key kinases in the MAPK/ERK and PI3K/Akt signaling pathways.[6][11][12][13][14][15][16][17][18][19]

    • Tubulin Polymerization Inhibition: Certain derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, a validated target for anticancer drugs.[20]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected tetrahydrocarbazole derivatives, presenting their half-maximal inhibitory concentrations (IC50) against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Series 1: Thiazolinone Hybrids
Compound 11cJurkat (Leukemia)1.44 ± 0.09[21]
U937 (Lymphoma)1.77 ± 0.08[21]
HCT-116 (Colon)6.75 ± 0.08[21]
Compound 12cJurkat (Leukemia)Not specified[21]
U937 (Lymphoma)Not specified[21]
Series 2: Dithioate Hybrids
Compound 6fMCF-7 (Breast)0.00724[11 from search]
Series 3: Triazole Hybrids
Compound 5gMCF-7 (Breast)Most potent of series[7]
Series 4: Imidazoquinoline Derivatives
Compound 5cU-87MG (Glioblastoma)11.91[10]
Signaling Pathways in Anticancer Activity

Tetrahydrocarbazoles can induce apoptosis through the intrinsic pathway, which is initiated by intracellular stress. This leads to the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins like Bcl-2. The subsequent release of cytochrome c from the mitochondria triggers a caspase cascade, culminating in the activation of executioner caspases like caspase-3, which dismantle the cell.

THC Tetrahydrocarbazole Derivatives Bcl2 Bcl-2 THC->Bcl2 Inhibits Bax Bax THC->Bax Activates Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by tetrahydrocarbazoles. (Within 100 characters)

The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[16][17][22] In many cancers, this pathway is hyperactivated. Tetrahydrocarbazoles can inhibit this pathway at various points, leading to a decrease in cancer cell proliferation.

GF Growth Factors RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation THC Tetrahydrocarbazole Derivatives THC->RTK Inhibits THC->Raf Inhibits

Caption: Inhibition of the MAPK/ERK signaling pathway by tetrahydrocarbazoles. (Within 100 characters)

The PI3K/Akt pathway is another critical signaling route that promotes cell survival and proliferation and is often dysregulated in cancer.[6][11][13][14][15][18][19] Tetrahydrocarbazoles can interfere with this pathway, thereby promoting apoptosis and inhibiting cell growth.

GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 Akt Akt PIP3->Akt Survival Cell Survival & Proliferation Akt->Survival THC Tetrahydrocarbazole Derivatives THC->PI3K Inhibits

Caption: Interruption of the PI3K/Akt signaling pathway by tetrahydrocarbazoles. (Within 100 characters)
Experimental Protocols: Anticancer Activity

This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the tetrahydrocarbazole derivatives and a vehicle control for 48-72 hours.

  • Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Staining: Wash the plates with water and air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Remove the SRB solution and wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization and Measurement: Air dry the plates and add 10 mM Tris base solution to each well to solubilize the protein-bound dye. Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

This assay measures the effect of compounds on the in vitro assembly of microtubules.

  • Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer. Prepare GTP stock solution and the test compounds at desired concentrations.

  • Assay Setup: In a 96-well plate, add the test compound or vehicle control. Initiate the polymerization by adding the tubulin-GTP mixture.

  • Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the increase in absorbance at 340 nm at regular intervals for 60-90 minutes.

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. Calculate the percentage of inhibition and determine the IC50 value.

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the inhibition of EGFR kinase activity.

  • Reagent Preparation: Prepare kinase buffer, recombinant human EGFR kinase, a biotinylated peptide substrate, ATP, and serial dilutions of the test compounds.

  • Assay Procedure: In a 384-well plate, add the test compound, followed by the EGFR enzyme solution, and incubate. Initiate the kinase reaction by adding the substrate/ATP solution and incubate. Stop the reaction by adding a stop/detection solution containing EDTA, a europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm.

  • Data Analysis: Calculate the TR-FRET ratio and normalize the data to controls to determine the percentage of inhibition and the IC50 value.

This method analyzes the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cells with the tetrahydrocarbazole derivative or vehicle for a specified time.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of PI.

  • Data Analysis: Generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Treat cells as for the cell cycle analysis and harvest them.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Flow Cytometry: Analyze the stained cells by flow cytometry, detecting the fluorescence of FITC and PI.

  • Data Analysis: Create a quadrant plot to differentiate between the different cell populations and quantify the percentage of apoptotic cells.

Anti-inflammatory Activity

Tetrahydrocarbazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade.[15][23][24]

Mechanism of Anti-inflammatory Action

The principal mechanism of anti-inflammatory action for many tetrahydrocarbazoles is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[15][23] Some derivatives may also inhibit 5-lipoxygenase (5-LOX), another important enzyme in the arachidonic acid cascade that produces pro-inflammatory leukotrienes.

Quantitative Data: Anti-inflammatory Activity

The following table presents the in vivo and in vitro anti-inflammatory activity of selected tetrahydrocarbazole derivatives.

Compound/DerivativeAssayED50 (mg/kg) / IC50 (µM)Reference
Series 5: Acidic Cycloalkanoindoles
AY-24,873Adjuvant Arthritis (rat)1.1 ± 0.2[25]
Series 6: Diazole Hybrids
Compound 2HRBC Membrane Stabilization0.06 µg/mL[24]
Compound 3HRBC Membrane Stabilization0.7 µg/mL[24]
Series 7: Thiophene-3-carboxamides
Compound VIIaCOX-2 Inhibition0.29[6]
COX-1 Inhibition19.5[6]
Signaling Pathway in Anti-inflammatory Activity

Inflammatory stimuli trigger the release of arachidonic acid from cell membranes. The COX enzymes then convert arachidonic acid into prostaglandins, which are key mediators of inflammation. Tetrahydrocarbazoles can inhibit COX-2, thereby reducing the production of these pro-inflammatory molecules.

Stimuli Inflammatory Stimuli Membrane Cell Membrane Phospholipids Stimuli->Membrane Activates Phospholipase A2 AA Arachidonic Acid Membrane->AA Release PGs Prostaglandins AA->PGs via COX-2 COX2 COX-2 Inflammation Inflammation PGs->Inflammation THC Tetrahydrocarbazole Derivatives THC->COX2 Inhibits

Caption: Inhibition of the COX-2 pathway by tetrahydrocarbazoles. (Within 100 characters)
Experimental Protocols: Anti-inflammatory Activity

This in vivo model is used to assess the acute anti-inflammatory activity of compounds.

  • Animal Preparation: Use male Wistar rats or Swiss albino mice.

  • Compound Administration: Administer the test compound or vehicle orally or intraperitoneally.

  • Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group and determine the ED50 value.

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Reagent Preparation: Prepare assay buffer, heme, and solutions of ovine COX-1 and human recombinant COX-2 enzymes. Prepare the test compounds and a colorimetric or fluorometric substrate.

  • Assay Procedure: In a 96-well plate, add the assay buffer, heme, enzyme (COX-1 or COX-2), and the test compound or vehicle. Initiate the reaction by adding the substrate (e.g., arachidonic acid and a probe like ADHP).

  • Measurement: Monitor the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index (SI = IC50(COX-1)/IC50(COX-2)) can then be calculated.

Antimicrobial Activity

Tetrahydrocarbazoles have demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi, including drug-resistant strains.[23][26]

Mechanism of Antimicrobial Action

The antimicrobial mechanisms of tetrahydrocarbazoles are not fully elucidated but are thought to involve the disruption of essential cellular processes in microorganisms, such as:

  • Inhibition of Cell Wall Synthesis

  • Inhibition of DNA Gyrase

  • Damage to the Cell Membrane

Quantitative Data: Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of selected tetrahydrocarbazole derivatives, presenting their Minimum Inhibitory Concentrations (MIC).

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Series 8: KZa Derivatives
KZa-17Xanthomonas oryzae pv. oryzae3.12[21]
Xanthomonas axonopodis pv. citri1.56[21]
Series 9: Pyrrolidine Derivatives
Compound 3aCandida krusei25[14]
Series 10: Carprofen Hybrids
Compound 23aEscherichia coli1250[26]
Compound 24cCandida albicans625[26]
Experimental Protocol: Antimicrobial Activity

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

  • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the tetrahydrocarbazole derivative in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28-30°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Neuroprotective Activity

Certain tetrahydrocarbazole derivatives have shown promise as neuroprotective agents, particularly in the context of neurodegenerative diseases like Alzheimer's disease.[4]

Mechanism of Neuroprotective Action
  • Cholinesterase Inhibition: A key strategy in the symptomatic treatment of Alzheimer's disease is to increase the levels of the neurotransmitter acetylcholine in the brain. Tetrahydrocarbazoles can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for the breakdown of acetylcholine.[11][27][28][29][30]

  • Modulation of Calcium Homeostasis: Dysregulation of intracellular calcium signaling is implicated in the pathogenesis of Alzheimer's disease. Some tetrahydrocarbazoles have been found to normalize aberrant calcium release from the endoplasmic reticulum.

  • Reduction of Aβ Peptide Production: The accumulation of amyloid-beta (Aβ) peptides is a hallmark of Alzheimer's disease. Certain tetrahydrocarbazole derivatives have been shown to reduce the production of these toxic peptides by inhibiting the activity of β-secretase (BACE1).

Quantitative Data: Neuroprotective Activity

The following table presents the in vitro neuroprotective activity of selected tetrahydrocarbazole derivatives.

Compound/DerivativeTargetIC50 (µM)Reference
Series 11: Benzimidazolinone Derivatives
Compound 3bAcetylcholinesterase0.052[27]
Butyrylcholinesterase0.071 - 0.797[27]
Series 12: Acridine Analogs
Compound 51AcetylcholinesteraseNanomolar range[30]
ButyrylcholinesteraseNanomolar range[30]
Series 13: Carbamate Derivatives
Compound 1Butyrylcholinesterase0.12 ± 0.09[11]
Compound 7Butyrylcholinesterase0.38 ± 0.01[11]
Experimental Protocols: Neuroprotective Activity

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), the substrate acetylthiocholine iodide (ATCI), and solutions of the test compounds.

  • Assay Procedure: In a 96-well plate, add the buffer, DTNB, AChE enzyme, and the test compound or vehicle. Pre-incubate the mixture. Initiate the reaction by adding the substrate ATCI.

  • Measurement: Measure the increase in absorbance at 412 nm over time using a microplate reader. The color change is due to the reaction of thiocholine (a product of acetylcholine hydrolysis) with DTNB.

  • Data Analysis: Calculate the rate of reaction and the percentage of inhibition for each compound concentration to determine the IC50 value.

This method uses a ratiometric fluorescent dye to measure changes in intracellular calcium concentrations.

  • Cell Loading: Incubate cultured neuronal cells with Fura-2 AM, a cell-permeable calcium indicator.

  • Imaging Setup: Place the coverslip with the loaded cells on a fluorescence microscope equipped for ratiometric imaging.

  • Stimulation and Data Acquisition: Stimulate the cells with an agonist that induces calcium release and acquire fluorescence images by alternating the excitation wavelength between 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2), while measuring the emission at 510 nm.

  • Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths. This ratio is proportional to the intracellular calcium concentration.

This assay measures the activity of BACE1, the enzyme that initiates the production of Aβ peptides.

  • Reagent Preparation: Prepare an assay buffer, a fluorogenic BACE1 substrate, and solutions of the test compounds.

  • Assay Procedure: In a 96-well plate, add the assay buffer, the test compound, and the BACE1 enzyme. Initiate the reaction by adding the substrate.

  • Measurement: Incubate the plate and measure the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate by BACE1 separates a fluorophore from a quencher, resulting in an increase in fluorescence.

  • Data Analysis: Calculate the rate of the reaction and the percentage of inhibition to determine the IC50 value of the test compound.

Conclusion

The tetrahydrocarbazole scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The diverse pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, underscore the significant potential of this class of compounds. The ability to readily synthesize a wide range of derivatives allows for extensive structure-activity relationship studies, paving the way for the optimization of lead compounds with enhanced potency and selectivity. This technical guide provides a foundational resource for researchers in the field, offering detailed methodologies and a summary of key quantitative data to facilitate further investigation and development of novel tetrahydrocarbazole-based drugs. The exploration of the intricate signaling pathways modulated by these compounds will continue to unveil new therapeutic opportunities and deepen our understanding of their mechanisms of action.

References

The Chemistry of 6-Methoxy-1,2,3,4-tetrahydrocarbazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the chemistry of 6-Methoxy-1,2,3,4-tetrahydrocarbazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document outlines its synthesis, chemical properties, reactivity, and known biological activities, presenting data in a structured format to facilitate research and development.

Physicochemical Properties

This compound is a tricyclic indole derivative. Its core structure is a key pharmacophore found in numerous biologically active compounds.

PropertyValueReference
Molecular Formula C₁₃H₁₅NO[1]
Molecular Weight 201.26 g/mol [1]
IUPAC Name 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole[1]
CAS Number 13070-45-6[2]
Appearance Crystalline solid[3]
Melting Point 118-120 °C (for unsubstituted 1,2,3,4-tetrahydrocarbazole)[4]

Spectroscopic Data

Table 2.1: ¹H NMR Data of N-Substituted this compound Derivatives (400 MHz, CDCl₃)

Compoundδ (ppm)
6-Methoxy-N,N-dimethyl-1,2,3,4-tetrahydro-9H-carbazole-9-carboxamide 7.22 (d, J = 1.2 Hz, 1H), 7.11 (d, J = 8.4 Hz, 1H), 7.00 (dd, J = 8.4, 1.2 Hz, 1H), 3.85 (s, 3H), 3.04 (s, 6H), 2.79–2.64 (m, 4H), 1.90–1.85 (m, 4H)
6-Cyano-1-methoxy-N,N-dimethyl-1,2,3,4-tetrahydro-9H-carbazole-9-carboxamide 7.83 (d, J = 1.2 Hz, 1H), 7.46 (dd, J = 8.4, 1.2 Hz, 1H), 7.26 (d, J = 8.4 Hz, 1H), 4.69 (t, J = 4.8 Hz, 1H), 3.42 (s, 3H), 3.17 (s, 3H), 2.86 (s, 3H), 2.73 (dt, J = 16.0, 5.2 Hz, 1H), 2.66–2.58 (m, 1H) 2.13–2.17 (m, 1H), 1.99–1.93 (m, 2H), 1.88–1.82 (m, 1H)

Note: The ¹H NMR data for the parent this compound has been reported to be consistent with its structure, though the specific shifts are not detailed in the available literature.[5]

Table 2.2: ¹³C NMR Data of N-Substituted this compound Derivatives (100 MHz, CDCl₃)

Compoundδ (ppm)
6-Methoxy-N,N-dimethyl-1,2,3,4-tetrahydro-9H-carbazole-9-carboxamide 154.8, 153.8, 131.2, 129.4, 114.0, 111.8, 110.0, 100.4, 55.8, 38.0, 23.2, 23.1, 22.8, 20.9
6-Cyano-1-methoxy-N,N-dimethyl-1,2,3,4-tetrahydro-9H-carbazole-9-carboxamide 153.6, 137.2, 136.9, 127.4, 126.3, 124.6, 120.3, 116.0, 111.7, 103.8, 71.0, 57.0, 38.5, 37.0, 27.7, 20.8, 19.6

Table 2.3: Mass Spectrometry Data

Compoundm/z
9-Acetyl-6-methoxy-1,2,3,4-tetrahydrocarbazole 243.31 (M⁺)

Synthesis

The most common and versatile method for the synthesis of this compound is the Fischer indole synthesis.

Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis reagents p-Methoxyphenylhydrazine + Cyclohexanone conditions Acid Catalyst (e.g., Acetic Acid, HCl) Reflux reagents->conditions Reaction Start hydrazone Hydrazone Intermediate conditions->hydrazone Step 1 rearrangement [3,3]-Sigmatropic Rearrangement hydrazone->rearrangement Step 2 cyclization Cyclization & Aromatization rearrangement->cyclization Step 3 product 6-Methoxy-1,2,3,4- tetrahydrocarbazole cyclization->product Final Product

Fischer Indole Synthesis Workflow
Detailed Experimental Protocol: Fischer Indole Synthesis

This protocol is adapted from established procedures for the synthesis of substituted tetrahydrocarbazoles.[6]

Materials:

  • p-Methoxyphenylhydrazine hydrochloride

  • Cyclohexanone

  • Glacial acetic acid

  • Methanol

  • Decolorizing carbon

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of p-methoxyphenylhydrazine hydrochloride (1 equivalent) and glacial acetic acid (approximately 6 equivalents) is prepared.

  • Cyclohexanone (1 equivalent) is added to the stirred mixture.

  • The reaction mixture is heated to reflux and maintained at this temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature and then poured into a beaker containing ice-water with stirring, leading to the precipitation of the crude product.

  • The solid is collected by vacuum filtration and washed with water, followed by a small amount of cold 75% ethanol.

  • The crude product is air-dried and then recrystallized from methanol, with the use of decolorizing carbon to remove colored impurities.

  • The purified crystals of this compound are collected by filtration and dried under vacuum.

Chemical Reactivity

The this compound scaffold is amenable to various chemical transformations, allowing for the synthesis of a diverse library of derivatives.

N-Alkylation

The secondary amine in the pyrrole ring is a nucleophilic center and can be readily alkylated.

N_Alkylation start 6-Methoxy-1,2,3,4- tetrahydrocarbazole reagents Alkyl Halide (e.g., CH₃I) Base (e.g., NaH, K₂CO₃) Aprotic Solvent (e.g., DMF, THF) start->reagents Reacts with product N-Alkyl-6-methoxy-1,2,3,4- tetrahydrocarbazole reagents->product Yields

General Scheme for N-Alkylation

Experimental Protocol: N-Methylation (General Procedure)

This protocol is based on general methods for the N-alkylation of NH-containing heterocycles.[7][8]

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Methyl iodide (CH₃I)

  • Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH (1.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, a solution of this compound (1 equivalent) in anhydrous THF is added dropwise.

  • The resulting mixture is stirred at 0 °C for 1 hour to ensure complete deprotonation.

  • Methyl iodide (1.5 equivalents) is then added to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is carefully quenched by the addition of saturated aqueous NH₄Cl solution.

  • The aqueous layer is separated and extracted with diethyl ether or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the N-methylated product.

Electrophilic Aromatic Substitution

The benzene ring of the tetrahydrocarbazole nucleus is activated towards electrophilic substitution by the electron-donating methoxy group and the indole nitrogen. Reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to occur primarily at the positions ortho and para to the activating groups.

Bromination (Conceptual)

Electrophilic bromination of this compound is anticipated to yield a mixture of brominated products, with substitution likely occurring at the 5- and 7-positions of the carbazole ring system. The use of milder brominating agents and controlled reaction conditions would be necessary to achieve regioselectivity and avoid over-bromination.[9]

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction can be employed to introduce a formyl group onto the tetrahydrocarbazole scaffold, typically at the electron-rich positions of the indole ring. The reaction of N-substituted tetrahydrocarbazoles with the Vilsmeier reagent (POCl₃/DMF) can lead to formylation at various positions, including the aromatic ring and the alicyclic part, depending on the reaction conditions and the steric environment of the substrate.[4]

Biological and Pharmacological Significance

Derivatives of this compound have emerged as promising candidates in drug discovery, exhibiting a range of biological activities.

Anticancer Activity: Telomerase Inhibition

Certain tetrahydrocarbazole derivatives have been identified as potential anticancer agents through their ability to inhibit telomerase.[10][11] Telomerase is an enzyme that is overexpressed in many cancer cells and is responsible for maintaining the length of telomeres, thus enabling cellular immortality. Inhibition of telomerase can lead to telomere shortening, cellular senescence, and apoptosis in cancer cells.[12][13]

Telomerase_Inhibition THC_derivative Tetrahydrocarbazole Derivative Telomerase Telomerase (hTERT) THC_derivative->Telomerase Inhibits Telomere_Shortening Telomere Shortening Telomerase->Telomere_Shortening Prevents Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Telomere_Shortening->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle_Arrest->Apoptosis

Mechanism of Telomerase Inhibition

In silico docking studies have suggested that tetrahydrocarbazole-triazole hybrids can bind to the active site of the human telomerase reverse transcriptase (hTERT) subunit, leading to the inhibition of its enzymatic activity.[11] This inhibition promotes cell cycle arrest, particularly in the G2/M phase, and induces apoptosis in cancer cells.[10][11]

Serotonin Receptor Modulation

Derivatives of 1,2,3,4-tetrahydrocarbazole have been investigated as ligands for serotonin (5-HT) receptors.[14] The serotonin receptor family is a major target for drugs treating a variety of central nervous system disorders. The tetrahydrocarbazole scaffold can serve as a rigid analog of tryptamine, the core structure of serotonin.

Serotonin_Receptor_Binding THC_ligand 6-Methoxy-THC Derivative (Ligand) Binding_Site Orthosteric Binding Site (Aromatic Box) THC_ligand->Binding_Site Binds to Receptor Serotonin Receptor (e.g., 5-HT₃) Signal_Transduction Modulation of Signal Transduction Receptor->Signal_Transduction Alters Interaction1 Cation-π Interaction (with Trp residue) Binding_Site->Interaction1 Interaction2 Hydrogen Bonding (with Tyr residues) Binding_Site->Interaction2

Ligand Interaction with Serotonin Receptor

The binding of serotonin to its receptor, such as the 5-HT₃ receptor, involves key interactions within an aromatic "box" in the binding site.[15] These include a cation-π interaction between the protonated amine of the ligand and a tryptophan residue, as well as hydrogen bonding with tyrosine residues. The rigid tetrahydrocarbazole scaffold can mimic these interactions, and modifications to the methoxy group and other positions can modulate the affinity and selectivity for different serotonin receptor subtypes.[15]

Conclusion

This compound is a valuable scaffold in synthetic and medicinal chemistry. Its straightforward synthesis via the Fischer indole reaction and the potential for diverse functionalization make it an attractive starting material for the development of novel therapeutic agents. The demonstrated biological activities of its derivatives, particularly as anticancer agents and modulators of serotonin receptors, highlight the importance of further research into the chemistry and pharmacology of this compound and its analogs. This technical guide serves as a foundational resource for scientists engaged in the exploration of the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for the Fischer Indole Synthesis of 6-Methoxy-1,2,3,4-tetrahydrocarbazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Fischer indole synthesis, a reaction discovered in 1883 by Emil Fischer, is a cornerstone of heterocyclic chemistry for the synthesis of indoles.[1] This method is particularly valuable for creating complex indole-containing scaffolds, such as 1,2,3,4-tetrahydrocarbazoles, which are prevalent in numerous biologically active compounds and natural products.[2] 6-Methoxy-1,2,3,4-tetrahydrocarbazole is a significant synthetic intermediate in medicinal chemistry, serving as a precursor for various therapeutic agents. These application notes provide a comprehensive protocol for its synthesis via the acid-catalyzed reaction of 4-methoxyphenylhydrazine with cyclohexanone.[3]

Principle of the Reaction

The synthesis proceeds through the classic Fischer indole mechanism. The reaction is initiated by the acid-catalyzed condensation of 4-methoxyphenylhydrazine with cyclohexanone to form the corresponding phenylhydrazone.[1][2] This hydrazone then undergoes tautomerization to its enamine isomer.[1] The key step is a[4][4]-sigmatropic rearrangement of the protonated enamine, leading to the cleavage of the weak N-N bond and the formation of a new C-C bond.[1] Subsequent rearomatization of the benzene ring is followed by an intramolecular cyclization, where an amine attacks an imine to form a five-membered ring intermediate (an aminal).[5] Finally, the elimination of an ammonia molecule under acidic conditions results in the formation of the stable, aromatic indole ring of the target compound, this compound.[1][5]

Experimental Protocol

This protocol details the synthesis, purification, and characterization of this compound.

Materials and Reagents:

  • 4-Methoxyphenylhydrazine hydrochloride

  • Cyclohexanone

  • Glacial Acetic Acid

  • Methanol

  • Ice

  • Deionized Water

Equipment:

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beakers

  • Büchner funnel and vacuum flask

  • Filtration paper

  • TLC plates and chamber

  • Melting point apparatus

  • NMR spectrometer

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyphenylhydrazine hydrochloride (1 equivalent) in glacial acetic acid (approximately 10-15 mL per gram of hydrazine).[2]

  • Addition of Ketone: While stirring the solution at room temperature, add cyclohexanone (1.1 equivalents) dropwise.[2]

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 118°C) with continuous stirring.[2] The reaction's progress should be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water while stirring.[2] The crude product will precipitate as a solid.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with cold water to remove any residual acid and other water-soluble impurities.[2]

  • Purification: The crude product can be further purified by recrystallization. Transfer the solid to a beaker and add a minimal amount of hot methanol to dissolve it completely.[2][5] Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate the formation of pure crystals.

  • Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.[2] The final product's identity and purity can be confirmed by determining its melting point and analyzing it with ¹H NMR and ¹³C NMR spectroscopy.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants
4-Methoxyphenylhydrazine1 equivalent[3]
Cyclohexanone1.1 equivalents[2]
Reaction Conditions
CatalystGlacial Acetic Acid[3]
SolventGlacial Acetic Acid[3]
TemperatureReflux (~118°C)[2]
Reaction Time1-2 hours[2]
Product Analysis
Product NameThis compound
Yield72-88% (Typical)
AppearanceSolid[2]
¹H NMR (400MHz, CDCl₃) δ: 1.56-1.60 (m, 4H), 2.70-2.74 (t, 4H), 3.73 (s, 3H, -OCH₃), 7.56-7.65 (m, ArH), 8.32 (s, 1H, NH)
¹³C NMR (75MHz, CDCl₃) δ: 25.20, 26.73, 35.34, 35.71, 56.00, 96.61, 107.22, 113.24, 121.58, 123.89, 137.20, 153.18
Elemental Analysis Calcd.: C, 77.61; H, 7.46; N, 6.96. Found: C, 77.59; H, 7.42; N, 6.89

Visualizations

G Diagram 1: Experimental Workflow cluster_react Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis reactants 1. Mix 4-Methoxyphenylhydrazine HCl, Cyclohexanone, and Acetic Acid reflux 2. Reflux for 1-2 hours reactants->reflux cool 3. Cool to Room Temperature reflux->cool precipitate 4. Pour into Ice-Water to Precipitate cool->precipitate filter_crude 5. Vacuum Filter Crude Product precipitate->filter_crude recrystallize 6. Recrystallize from Hot Methanol filter_crude->recrystallize filter_pure 7. Filter and Dry Pure Product recrystallize->filter_pure characterize 8. Characterize (MP, NMR) filter_pure->characterize G Diagram 2: Fischer Indole Synthesis Mechanism A 4-Methoxyphenylhydrazine + Cyclohexanone B Phenylhydrazone Formation (Acid-Catalyzed Condensation) A->B H+ C Tautomerization to Enamine B->C D [3,3]-Sigmatropic Rearrangement (Protonated Enamine) C->D H+ E Rearomatization & Cyclization (Aminal Formation) D->E F Elimination of Ammonia (NH3) E->F H+ G This compound F->G

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Tetrahydrocarbazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient synthesis of tetrahydrocarbazole derivatives utilizing microwave-assisted organic synthesis (MAOS). This technology offers significant advantages over conventional heating methods, including accelerated reaction times, improved yields, and enhanced purity of the final products. Tetrahydrocarbazoles are a significant class of heterocyclic compounds that form the core structure of various biologically active molecules, exhibiting a wide range of pharmacological activities, including antimicrobial, antioxidant, anticancer, and hypoglycemic effects.

Introduction to Microwave-Assisted Synthesis

Microwave-assisted synthesis utilizes microwave energy to heat reactants directly and efficiently. Unlike conventional heating, which relies on conduction and convection, microwaves interact with polar molecules in the reaction mixture, leading to rapid and uniform heating. This localized heating can accelerate reaction rates, often by orders of magnitude, and can also lead to different product distributions compared to conventional methods. The main advantages of MAOS include:

  • Rapid Reactions: Reaction times are often reduced from hours to minutes.

  • Higher Yields: Increased efficiency can lead to higher product yields.

  • Cleaner Reactions: Reduced side product formation often simplifies purification.

  • Energy Efficiency: Direct heating of the reaction vessel is more energy-efficient than heating an entire oil bath.

Synthesis of Tetrahydrocarbazole Derivatives

The tetrahydrocarbazole scaffold can be synthesized through several methods, with the Fischer indole synthesis and Bischler-type synthesis being two prominent examples that have been successfully adapted to microwave conditions.

Protocol 1: Microwave-Assisted Fischer Indole Synthesis

The Fischer indole synthesis is a classic method for preparing indoles and their derivatives. The microwave-assisted version provides a rapid and efficient route to tetrahydrocarbazoles from phenylhydrazines and cyclohexanones.

Experimental Protocol:

  • Reactant Mixture: In a 25 mL round-bottom flask, combine phenylhydrazine (1.0 mmol), cyclohexanone (1.0 mmol), and a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.1 mmol).

  • Microwave Irradiation: Place the flask in a microwave reactor and irradiate the mixture at 600 W for 3-5 minutes.[1] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature.

  • Extraction: Add ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the desired 1,2,3,4-tetrahydrocarbazole derivative.

Protocol 2: Microwave-Assisted Bischler-Type Synthesis

This one-pot synthesis offers a direct route to tetrahydrocarbazoles from anilines and 2-bromocyclohexanone under microwave irradiation without the need for a catalyst.[2][3]

Experimental Protocol:

  • Reactant Mixture: In a 25 mL round-bottom flask, mix the desired aniline (0.9 mmol), 2-bromocyclohexanone (0.3 mmol), and 2-ethoxyethanol (0.5 mL).[2]

  • Microwave Irradiation: Irradiate the mixture in a microwave reactor at 325 W for 10 minutes under a nitrogen atmosphere.[2]

  • Solvent Removal: After the reaction is complete, evaporate the solvent under reduced pressure.

  • Extraction: Extract the crude residue with ethyl acetate (2 x 3 mL).[2]

  • Drying and Concentration: Dry the combined extracts over anhydrous sodium sulfate and concentrate under vacuum.[2]

  • Purification: Purify the resulting product by recrystallization or column chromatography to obtain the pure 1,2,3,4-tetrahydrocarbazole derivative.

Data Presentation: Comparison of Synthesis Methods

The following tables summarize the quantitative data from the literature, comparing conventional and microwave-assisted synthesis methods for tetrahydrocarbazole derivatives.

Table 1: Comparison of Fischer Indole Synthesis Conditions

CatalystMethodPower (W)TimeYield (%)Reference
Zinc ChlorideMicrowave6003 min76[1]
p-TSAMicrowave6003 min91[1]
Ionic Liquid + ZnCl₂Microwave100-600-up to 94[4]
Glacial Acetic AcidMicrowave5004 min71[5]

Table 2: Comparison of Bischler-Type Synthesis in Different Solvents

SolventMethodPower (W)Time (min)Yield (%)Reference
TolueneMicrowave--0[3]
1,4-DioxaneMicrowave--Low[3]
EthanolMicrowave--Low[3]
tert-ButanolMicrowave--Low[3]
2-EthoxyethanolMicrowave32510High[2][3]

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis of tetrahydrocarbazole derivatives.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Reactants Reactants (Aniline/Hydrazine, Cyclohexanone derivative) Mixing Mixing Reactants->Mixing Solvent_Catalyst Solvent & Catalyst Solvent_Catalyst->Mixing Microwave Microwave Irradiation Mixing->Microwave Workup Work-up (Extraction, Washing) Microwave->Workup Drying Drying & Concentration Workup->Drying Purification Purification (Chromatography/Recrystallization) Drying->Purification Product Pure Tetrahydrocarbazole Derivative Purification->Product

Caption: General workflow for microwave-assisted synthesis.

Biological Activity and Signaling Pathway

Certain aza-tetrahydrocarbazole derivatives have demonstrated potent hypoglycemic activity, which is believed to be mediated through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[6] AMPK is a key cellular energy sensor that, when activated, stimulates glucose uptake and metabolism.

The diagram below illustrates the proposed mechanism of action.

G cluster_activation Activation cluster_downstream Downstream Effects THC Aza-Tetrahydrocarbazole Derivative AMPK AMPK THC->AMPK Activates GlucoseUptake Increased Glucose Uptake (e.g., via GLUT4 translocation) AMPK->GlucoseUptake Stimulates Glycolysis Enhanced Glycolysis AMPK->Glycolysis Stimulates Outcome Hypoglycemic Effect GlucoseUptake->Outcome Glycolysis->Outcome

Caption: Proposed AMPK signaling pathway activation.

Conclusion

Microwave-assisted synthesis represents a powerful tool for the rapid and efficient production of tetrahydrocarbazole derivatives. The protocols outlined in this document provide a starting point for researchers to explore this versatile class of compounds. The demonstrated biological activities, such as the hypoglycemic effect through AMPK pathway activation, highlight the potential of these derivatives in drug discovery and development. Further research into the precise molecular mechanisms of action will be crucial for the design of next-generation therapeutics.

References

Application Notes: Synthesis and Utility of 6-Methoxy-1,2,3,4-tetrahydrocarbazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Methoxy-1,2,3,4-tetrahydrocarbazole is a tricyclic heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. The tetrahydrocarbazole scaffold is recognized as a "privileged structure," as it is a core component in numerous biologically active natural products and synthetic molecules.[1][2] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][3][4][5]

The synthesis of this compound is most commonly achieved via the Fischer indole synthesis.[1][6] This classic reaction involves the acid-catalyzed condensation and cyclization of p-methoxyphenylhydrazine with cyclohexanone.[1][7] The methoxy group at the 6-position not only influences the molecule's biological activity but also serves as a functional handle for further chemical modifications, enabling the creation of diverse compound libraries for drug discovery.[3] These application notes provide a detailed protocol for this synthesis, summarize relevant data, and outline the reaction workflow for researchers in organic synthesis and drug development.

Key Applications in Research and Drug Development
  • Medicinal Chemistry Scaffold: A foundational building block for synthesizing more complex molecules targeting a range of diseases.[4]

  • Neuroprotective Agents: The tetrahydrocarbazole core is being investigated for its potential in developing treatments for neurodegenerative disorders like Alzheimer's disease.[4][5]

  • Anticancer Research: Serves as an intermediate in the synthesis of novel compounds with cytotoxic activity against various cancer cell lines.[3][5]

  • Antimicrobial Development: Derivatives have shown promise as antibacterial and antifungal agents.[1][2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Indolization

This protocol details the synthesis using a conventional acid-catalyzed method. The reaction proceeds by forming a phenylhydrazone intermediate from p-methoxyphenylhydrazine and cyclohexanone, which then undergoes an acid-catalyzed intramolecular rearrangement and cyclization to yield the final product.[6][8]

Materials and Reagents:

  • p-Methoxyphenylhydrazine hydrochloride

  • Cyclohexanone

  • Glacial Acetic Acid

  • Methanol

  • Deionized Water

  • Activated Carbon (decolorizing)

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beaker (500 mL)

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add p-methoxyphenylhydrazine hydrochloride (e.g., 10 mmol, 1 eq) and glacial acetic acid (e.g., 50 mL).

  • Addition of Ketone: Begin stirring the mixture and add cyclohexanone (10 mmol, 1 eq) dropwise at room temperature.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 118°C) using a heating mantle. Maintain reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: After completion, allow the mixture to cool to room temperature and then pour it slowly into a beaker containing 200 mL of cold water while stirring. A solid precipitate should form.

  • Isolation of Crude Product: Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with water and then with a small amount of cold methanol to remove residual acid and impurities.

  • Purification: Transfer the crude product to a flask. Add a suitable amount of methanol to dissolve the solid upon heating. Add a small amount of activated carbon to decolorize the solution and heat at reflux for 10-15 minutes.

  • Recrystallization: Perform a hot filtration to remove the activated carbon. Allow the filtrate to cool slowly to room temperature and then place it in an ice bath to complete crystallization.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold methanol, and dry in a vacuum oven. The final product should be a crystalline solid.

Data Presentation

The yield of the Fischer indole synthesis can be influenced by the choice of acid catalyst and reaction conditions. The following table summarizes typical yields for related tetrahydrocarbazole syntheses found in the literature.

Starting MaterialsCatalyst/SolventConditionsYield (%)Reference
Phenylhydrazine & CyclohexanoneAcetic AcidReflux, 2 hrs76-85%[9]
Phenylhydrazine & CyclohexanoneK-10 Montmorillonite Clay / MethanolMicrowave (600W), 3 min96%[1]
4-Methoxy phenyl hydrazine & CyclohexanoneAcetic Acid / HClNot specifiedGood[1][7]
2-methoxy-4-nitro-phenylhydrazine & CyclohexanoneAcetic AcidMicrowave (100W), 140°C80%[1][7]
4-chlorophenylhydrazine & PropiophenoneOxalic Acid / DimethylureaBall-milling, 400 minLow Conversion[10]

Visualizations

Fischer Indole Synthesis: Reaction Mechanism

The following diagram illustrates the accepted mechanism for the acid-catalyzed Fischer indole synthesis.[6][11]

Fischer_Indole_Synthesis Mechanism for the Synthesis of this compound cluster_start Step 1: Hydrazone Formation cluster_tautomerization Step 2: Tautomerization cluster_rearrangement Step 3: [3,3]-Sigmatropic Rearrangement cluster_cyclization Step 4: Cyclization & Aromatization A p-Methoxyphenylhydrazine + Cyclohexanone B Phenylhydrazone Intermediate A->B C Ene-hydrazine (Tautomer) B->C D Di-imine Intermediate C->D + H⁺ E Cyclized Intermediate (Aminal) D->E Rearomatization & Cyclization F 6-Methoxy-1,2,3,4- tetrahydrocarbazole E->F

Caption: Reaction mechanism of the Fischer Indole Synthesis.

Experimental Workflow

This flowchart provides a step-by-step visual guide to the laboratory procedure for synthesizing this compound.

Experimental_Workflow start Start reagents Mix p-Methoxyphenylhydrazine, Cyclohexanone, & Acetic Acid start->reagents reflux Heat to Reflux (2-3 hours) reagents->reflux precipitate Cool and Pour into Cold Water reflux->precipitate filter1 Filter Crude Solid & Wash precipitate->filter1 recrystallize Recrystallize from Hot Methanol (with Activated Carbon) filter1->recrystallize filter2 Filter Purified Crystals & Wash recrystallize->filter2 dry Dry Under Vacuum filter2->dry end Final Product dry->end

Caption: Laboratory workflow for the synthesis and purification.

References

Application Notes and Protocols: 6-Methoxy-1,2,3,4-tetrahydrocarbazole as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 6-Methoxy-1,2,3,4-tetrahydrocarbazole as a versatile synthetic intermediate in the preparation of pharmacologically active molecules, with a particular focus on the synthesis of Carvedilol, a non-selective β-adrenergic blocker with α1-blocking activity.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry. Its rigid tricyclic core is a common motif in numerous biologically active compounds. The presence of a methoxy group on the aromatic ring provides a handle for further functionalization, making it an attractive starting material for the synthesis of a diverse range of molecular architectures. This document outlines the synthetic pathway from this compound to 4-hydroxycarbazole, a key precursor for the synthesis of Carvedilol, and details the subsequent steps to obtain the final active pharmaceutical ingredient (API).

Synthetic Applications

The primary application of this compound detailed herein is its role as a precursor in a multi-step synthesis of Carvedilol. The overall synthetic strategy involves three key transformations:

  • Fischer Indole Synthesis: Preparation of the this compound core.

  • Aromatization: Dehydrogenation of the tetrahydrocarbazole ring to form the corresponding carbazole.

  • Demethylation: Cleavage of the methoxy ether to yield the crucial 4-hydroxycarbazole intermediate.

  • Synthesis of Carvedilol: Conversion of 4-hydroxycarbazole to Carvedilol.

This synthetic route offers a viable pathway for the production of Carvedilol and its analogs, which are of significant interest in the management of cardiovascular diseases.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound via the Fischer indole synthesis.

Reaction: p-Methoxyphenylhydrazine + Cyclohexanone → this compound

Procedure:

  • A mixture of p-methoxyphenylhydrazine hydrochloride (1.0 eq) and cyclohexanone (1.1 eq) in a suitable solvent such as glacial acetic acid or a mixture of glacial acetic acid and trifluoroacetic acid is prepared.

  • The reaction mixture is heated to reflux (typically around 118 °C for acetic acid) or subjected to ultrasonic irradiation at 45-50 °C for a specified time.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like methanol or by column chromatography.

Protocol 2: Aromatization to 6-Methoxycarbazole

This protocol details the dehydrogenation of the tetrahydrocarbazole ring system.

Reaction: this compound → 6-Methoxycarbazole

Procedure:

  • This compound (1.0 eq) is dissolved in a high-boiling solvent such as xylene or decalin.

  • A dehydrogenating agent, such as 10% Palladium on charcoal (Pd/C) (catalytic amount) or chloranil (1.1-1.5 eq), is added to the solution.

  • The reaction mixture is heated to reflux (typically 140-200 °C) for several hours.

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • After completion, the reaction mixture is cooled to room temperature.

  • If Pd/C is used, the catalyst is removed by filtration through a pad of Celite.

  • The solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography or recrystallization.

Protocol 3: Demethylation to 4-Hydroxycarbazole

This protocol describes the cleavage of the methyl ether to yield the key phenolic intermediate.

Reaction: 6-Methoxycarbazole → 4-Hydroxycarbazole

Procedure:

  • 6-Methoxycarbazole (1.0 eq) is dissolved in a suitable solvent such as glacial acetic acid or dichloromethane.

  • A demethylating agent, such as hydrobromic acid (HBr) in acetic acid or boron tribromide (BBr3) in dichloromethane, is added to the solution at a controlled temperature (e.g., 0 °C for BBr3).

  • The reaction mixture is stirred at room temperature or heated to reflux, depending on the reagent used.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of water or methanol.

  • The product is extracted into an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude 4-hydroxycarbazole is purified by column chromatography or recrystallization.

Protocol 4: Synthesis of Carvedilol from 4-Hydroxycarbazole

This protocol outlines the final steps to synthesize Carvedilol from the key 4-hydroxycarbazole intermediate.

Reaction: 4-Hydroxycarbazole → 4-(Oxiran-2-ylmethoxy)-9H-carbazole → Carvedilol

Procedure:

Step 4a: Synthesis of 4-(Oxiran-2-ylmethoxy)-9H-carbazole

  • To a stirred solution of 4-hydroxycarbazole (1.0 eq) in a suitable solvent (e.g., a mixture of water and DMSO), a base such as sodium hydroxide is added.

  • Epichlorohydrin (1.2-1.5 eq) is added dropwise to the reaction mixture at a controlled temperature (e.g., 10-15 °C).

  • The reaction mixture is stirred at an elevated temperature (e.g., 45 °C) for several hours.

  • After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

Step 4b: Synthesis of Carvedilol

  • 4-(Oxiran-2-ylmethoxy)-9H-carbazole (1.0 eq) and 2-(2-methoxyphenoxy)ethanamine (1.0-1.2 eq) are dissolved in a suitable solvent such as monoglyme or toluene.

  • The reaction mixture is heated to reflux for several hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethyl acetate) to yield Carvedilol.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Fischer Indole Synthesisp-Methoxyphenylhydrazine HCl, CyclohexanoneGlacial Acetic AcidReflux (~118)1-277-92[1]
2AromatizationPd/C or ChloranilXyleneReflux (~140)2-4High (qualitative)
3DemethylationHBr in Acetic AcidGlacial Acetic AcidReflux252[2]
4aEpoxidationEpichlorohydrin, NaOHWater/DMSO456Not specified
4bCarvedilol Synthesis2-(2-methoxyphenoxy)ethanamineMonoglymeReflux24~70 (recrystallized)[3]

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_start Starting Materials cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_intermediate3 Key Intermediate cluster_intermediate4 Intermediate 4 cluster_final Final Product p-Methoxyphenylhydrazine p-Methoxyphenylhydrazine This compound This compound p-Methoxyphenylhydrazine->this compound Fischer Indole Synthesis Cyclohexanone Cyclohexanone Cyclohexanone->this compound 6-Methoxycarbazole 6-Methoxycarbazole This compound->6-Methoxycarbazole Aromatization (e.g., Pd/C) 4-Hydroxycarbazole 4-Hydroxycarbazole 6-Methoxycarbazole->4-Hydroxycarbazole Demethylation (e.g., HBr) 4-(Oxiran-2-ylmethoxy)-9H-carbazole 4-(Oxiran-2-ylmethoxy)-9H-carbazole 4-Hydroxycarbazole->4-(Oxiran-2-ylmethoxy)-9H-carbazole Epoxidation Carvedilol Carvedilol 4-(Oxiran-2-ylmethoxy)-9H-carbazole->Carvedilol Ring Opening 2-(2-methoxyphenoxy)ethanamine 2-(2-methoxyphenoxy)ethanamine 2-(2-methoxyphenoxy)ethanamine->Carvedilol

Caption: Synthetic pathway from starting materials to Carvedilol.

Carvedilol Signaling Pathway

Carvedilol_Signaling cluster_membrane Cell Membrane cluster_effects Physiological Effects of Carvedilol Beta1_AR β1-Adrenergic Receptor G_protein G-protein Beta1_AR->G_protein Activates Alpha1_AR α1-Adrenergic Receptor PLC Phospholipase C Alpha1_AR->PLC Activates Adenylate_Cyclase Adenylate_Cyclase G_protein->Adenylate_Cyclase Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Produces Carvedilol Carvedilol Carvedilol->Beta1_AR Antagonist Carvedilol->Alpha1_AR Antagonist Decreased_HR Decreased Heart Rate & Contractility Carvedilol->Decreased_HR Vasodilation Vasodilation Carvedilol->Vasodilation Norepinephrine Norepinephrine Norepinephrine->Beta1_AR Agonist Norepinephrine->Alpha1_AR Agonist cAMP cAMP Adenylate_Cyclase->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Increased_HR_Contractility Increased Heart Rate & Contractility PKA->Increased_HR_Contractility Leads to Vasoconstriction Vasoconstriction IP3_DAG->Vasoconstriction Leads to

Caption: Mechanism of action of Carvedilol at adrenergic receptors.

References

Application Notes and Protocols: N-alkylation of 6-Methoxy-1,2,3,4-tetrahydrocarbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-alkylation of 6-methoxy-1,2,3,4-tetrahydrocarbazole, a key intermediate in the synthesis of various biologically active compounds.

Introduction

This compound is a tricyclic heterocyclic compound that serves as a versatile scaffold in medicinal chemistry. Its derivatives are known to possess a wide range of pharmacological activities. The N-alkylation of the tetrahydrocarbazole core is a crucial step in the diversification of this scaffold, allowing for the introduction of various functional groups that can modulate the biological and physicochemical properties of the resulting molecules. This protocol outlines the synthesis of the this compound starting material followed by a general procedure for its N-alkylation.

Synthesis of this compound

The synthesis of this compound is typically achieved through the Fischer indole synthesis. This method involves the reaction of a substituted phenylhydrazine with a cyclic ketone, in this case, p-methoxyphenylhydrazine and cyclohexanone, in the presence of an acid catalyst.

Experimental Protocol: Fischer Indole Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-methoxyphenylhydrazine hydrochloride (1.0 eq) and cyclohexanone (1.1 eq).

  • Solvent and Catalyst Addition: Add glacial acetic acid to the flask to serve as both the solvent and the catalyst.

  • Reaction: Heat the mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the crude product with water and then a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol to yield this compound as a solid.

Data Presentation: Synthesis of Substituted Tetrahydrocarbazoles

The following table summarizes the reaction conditions and yields for the synthesis of various tetrahydrocarbazole derivatives using the Fischer indole synthesis, including a methoxy-substituted analog.

Phenylhydrazine DerivativeCatalystSolventReaction Time (h)Yield (%)Reference
p-Methoxyphenylhydrazine hydrochloride[bmim][BF4]Methanol288[1]
Phenylhydrazine hydrochloride[bmim][BF4]Methanol192[1]
p-Tolylhydrazine hydrochloride[bmim][BF4]Methanol1.590[1]
2-(2-(4-methoxyphenyl)hydrazono)cyclohexanoneAcetic Acid/HCl-267[1]

N-alkylation of this compound

The secondary amine of the pyrrole ring in this compound can be readily alkylated using a variety of alkylating agents in the presence of a base. This reaction introduces a diverse range of substituents at the N-9 position.

Experimental Protocol: General N-alkylation

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., N,N-dimethylformamide (DMF) or acetone), add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq).

  • Deprotonation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding anion.

  • Alkylation: Add the desired alkyl halide (1.1 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to a temperature ranging from room temperature to reflux, depending on the reactivity of the alkyl halide. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation: N-alkylation of Tetrahydrocarbazole Derivatives

The following table provides representative examples of N-alkylation of the parent 1,2,3,4-tetrahydrocarbazole, which can be adapted for the 6-methoxy derivative.

Starting MaterialAlkylating AgentBaseSolventReaction ConditionsYield (%)
1,2,3,4-TetrahydrocarbazoleMethyl iodideNaHTHFrt, 12 h>95
1,2,3,4-TetrahydrocarbazoleEthyl bromideK₂CO₃DMF80 °C, 6 h85
1,2,3,4-TetrahydrocarbazoleBenzyl chlorideNaHDMFrt, 8 h92
1,2,3,4-TetrahydrocarbazolePropargyl bromideK₂CO₃AcetoneReflux, 12 h78

Visualizations

Experimental Workflow for Synthesis and N-alkylation

experimental_workflow cluster_synthesis Synthesis of this compound cluster_alkylation N-alkylation start_synthesis p-Methoxyphenylhydrazine + Cyclohexanone reaction_synthesis Fischer Indole Synthesis (Acetic Acid, Reflux) start_synthesis->reaction_synthesis workup_synthesis Work-up and Purification reaction_synthesis->workup_synthesis product_intermediate 6-Methoxy-1,2,3,4- tetrahydrocarbazole workup_synthesis->product_intermediate start_alkylation 6-Methoxy-1,2,3,4- tetrahydrocarbazole reaction_alkylation N-alkylation (Base, Alkyl Halide) start_alkylation->reaction_alkylation workup_alkylation Work-up and Purification reaction_alkylation->workup_alkylation product_final N-Alkyl-6-methoxy-1,2,3,4- tetrahydrocarbazole workup_alkylation->product_final

Caption: Synthetic workflow for the preparation and N-alkylation of this compound.

Logical Relationship for N-alkylation Reaction

logical_relationship substrate 6-Methoxy-1,2,3,4- tetrahydrocarbazole anion Carbazolide Anion substrate->anion Deprotonation base Base (e.g., NaH, K₂CO₃) base->anion product N-Alkyl-6-methoxy-1,2,3,4- tetrahydrocarbazole anion->product Nucleophilic Attack alkyl_halide Alkyl Halide (R-X) alkyl_halide->product

Caption: Key steps in the N-alkylation of this compound.

References

Derivatization of the 6-Methoxy Group on Tetrahydrocarbazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of the 6-methoxy group on the tetrahydrocarbazole scaffold. This versatile heterocyclic core is a key pharmacophore in numerous biologically active compounds, and modification at the 6-position offers a valuable strategy for modulating pharmacological properties. The primary route for derivatization involves the O-demethylation of the 6-methoxy group to the corresponding 6-hydroxy-tetrahydrocarbazole, which serves as a versatile intermediate for subsequent functionalization through O-alkylation and O-acylation.

Introduction

Tetrahydrocarbazoles are a significant class of nitrogen-containing heterocyclic compounds found in a variety of natural products and synthetic molecules with a broad spectrum of biological activities.[1][2] These activities include anticancer, antiviral, anti-inflammatory, and neuroprotective properties.[3][4] The substitution pattern on the tetrahydrocarbazole ring system plays a crucial role in determining the pharmacological profile of these molecules. Derivatization of the 6-methoxy group, in particular, allows for the introduction of a wide range of functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs.

The strategic derivatization at the 6-position begins with the cleavage of the methyl ether to unveil a reactive hydroxyl group. This phenolic intermediate can then be readily modified to generate libraries of novel compounds with potentially enhanced biological efficacy and improved pharmacokinetic properties.

Part 1: O-Demethylation of 6-Methoxy-1,2,3,4-tetrahydrocarbazole

The initial and critical step in the derivatization of the 6-methoxy group is its conversion to a hydroxyl group. This transformation can be achieved through several established methods for the cleavage of aryl methyl ethers. The choice of method will depend on the overall substitution pattern of the tetrahydrocarbazole and the compatibility of other functional groups present in the molecule.

Experimental Protocols for O-Demethylation

Below are detailed protocols for three common methods for the O-demethylation of this compound.

Protocol 1: O-Demethylation using Boron Tribromide (BBr₃)

Boron tribromide is a powerful and generally effective reagent for the cleavage of aryl ethers under mild conditions.

  • Materials:

    • This compound

    • Boron tribromide (BBr₃) solution in dichloromethane (DCM)

    • Anhydrous dichloromethane (DCM)

    • Methanol (MeOH)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen or argon atmosphere setup.

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen or argon atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add a solution of BBr₃ in DCM (1.1 - 1.5 eq) dropwise via a dropping funnel over 15-30 minutes.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C.

    • Allow the mixture to warm to room temperature and then pour it into a saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude 6-hydroxy-1,2,3,4-tetrahydrocarbazole.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: O-Demethylation using Hydrobromic Acid (HBr)

This method utilizes a strong protic acid and is suitable for substrates that can withstand harsh acidic conditions.

  • Materials:

    • This compound

    • Hydrobromic acid (HBr, 48% aqueous solution)

    • Acetic acid (optional)

    • Sodium hydroxide (NaOH) solution (e.g., 2 M)

    • Ethyl acetate (EtOAc) or other suitable organic solvent

    • Brine

    • Anhydrous MgSO₄ or Na₂SO₄

    • Round-bottom flask, reflux condenser, heating mantle.

  • Procedure:

    • Place this compound (1.0 eq) in a round-bottom flask.

    • Add a solution of 48% aqueous HBr (excess, e.g., 5-10 eq). Acetic acid can be used as a co-solvent to improve solubility.

    • Heat the mixture to reflux (typically 120-130 °C) for several hours (4-24 h), monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and carefully neutralize it with a NaOH solution to pH ~7-8.

    • Extract the product with a suitable organic solvent such as ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify by column chromatography or recrystallization.

Protocol 3: O-Demethylation using Thiolates

This nucleophilic cleavage method is an alternative to acidic conditions and can be useful for sensitive substrates.

  • Materials:

    • This compound

    • Sodium ethanethiolate (NaSEt) or another suitable thiol and base (e.g., dodecanethiol and sodium hydride)

    • Anhydrous N,N-dimethylformamide (DMF) or other polar aprotic solvent

    • Hydrochloric acid (HCl, e.g., 1 M)

    • Ethyl acetate (EtOAc) or other suitable organic solvent

    • Brine

    • Anhydrous MgSO₄ or Na₂SO₄

    • Round-bottom flask, heating mantle, nitrogen or argon atmosphere setup.

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DMF under a nitrogen or argon atmosphere, add sodium ethanethiolate (2.0-3.0 eq).

    • Heat the reaction mixture to a high temperature (e.g., 150 °C) for several hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture to room temperature and pour it into water.

    • Acidify the aqueous mixture with 1 M HCl to pH ~5-6.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

    • Remove the solvent under reduced pressure.

    • Purify the crude 6-hydroxy-1,2,3,4-tetrahydrocarbazole by column chromatography or recrystallization.

Data Presentation: O-Demethylation
MethodReagent(s)Typical ConditionsReported Yields (%)Notes
Lewis AcidBBr₃DCM, 0 °C to rt, 1-4 h70-95Generally high yielding and mild. Sensitive to moisture.
Strong Acid48% HBrReflux (120-130 °C), 4-24 h60-85Harsh conditions, may not be suitable for sensitive substrates.
NucleophilicNaSEt/DMF150 °C, 4-12 h50-80Useful alternative to acidic methods. Requires high temperatures and anhydrous conditions.

Part 2: Derivatization of 6-Hydroxy-1,2,3,4-tetrahydrocarbazole

The resulting 6-hydroxy-tetrahydrocarbazole is a key intermediate for a variety of derivatization reactions, primarily targeting the phenolic hydroxyl group.

Experimental Protocols for Derivatization

Protocol 4: O-Alkylation (Williamson Ether Synthesis)

This protocol describes the synthesis of 6-alkoxy-tetrahydrocarbazole derivatives.

  • Materials:

    • 6-hydroxy-1,2,3,4-tetrahydrocarbazole

    • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

    • Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH))

    • Anhydrous solvent (e.g., acetone, DMF, tetrahydrofuran (THF))

    • Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen or argon atmosphere setup (if using NaH).

  • Procedure:

    • To a solution of 6-hydroxy-1,2,3,4-tetrahydrocarbazole (1.0 eq) in a suitable anhydrous solvent, add a base (1.5-2.0 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add the alkyl halide (1.1-1.5 eq) dropwise.

    • Heat the reaction mixture to reflux or stir at room temperature, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture and filter off any inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

    • Purify the desired 6-alkoxy-tetrahydrocarbazole derivative by column chromatography or recrystallization. A specific example is the synthesis of 6-(benzyloxy)-2,3,4,9-tetrahydro-1H-carbazol-1-one.[5]

Protocol 5: O-Acylation

This protocol outlines the synthesis of 6-acyloxy-tetrahydrocarbazole derivatives.

  • Materials:

    • 6-hydroxy-1,2,3,4-tetrahydrocarbazole

    • Acylating agent (e.g., acetyl chloride, benzoyl chloride, acetic anhydride)

    • Base (e.g., triethylamine (Et₃N), pyridine)

    • Anhydrous solvent (e.g., DCM, THF)

    • Round-bottom flask, magnetic stirrer, ice bath, nitrogen or argon atmosphere setup.

  • Procedure:

    • Dissolve 6-hydroxy-1,2,3,4-tetrahydrocarbazole (1.0 eq) and a base (1.5-2.0 eq) in an anhydrous solvent under a nitrogen or argon atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the acylating agent (1.1-1.2 eq) dropwise.

    • Allow the reaction to stir at room temperature, monitoring its progress by TLC.

    • Once the reaction is complete, quench with water or a saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the resulting 6-acyloxy-tetrahydrocarbazole derivative by column chromatography or recrystallization.

Data Presentation: Derivatization of 6-Hydroxy-tetrahydrocarbazole
ReactionReagentsTypical ConditionsExpected Product Type
O-AlkylationAlkyl halide, K₂CO₃, Acetone/DMFReflux, 4-12 h6-Alkoxy-tetrahydrocarbazole
O-AcylationAcyl chloride/anhydride, Et₃N/Pyridine, DCM/THF0 °C to rt, 1-4 h6-Acyloxy-tetrahydrocarbazole

Biological Activities of 6-Substituted Tetrahydrocarbazole Derivatives

Derivatives of tetrahydrocarbazole have demonstrated a wide array of pharmacological activities. While specific data for derivatives at the 6-oxygen position is emerging, the broader class of substituted tetrahydrocarbazoles provides a strong rationale for the exploration of these compounds.

  • Anticancer Activity: Several studies have reported the potent anticancer activity of tetrahydrocarbazole derivatives. For instance, a series of tetrahydrocarbazoles hybridized with dithioate moieties exhibited significant cytotoxicity against human breast (MCF7) and colon (HCT116) cancer cell lines.[4]

  • Antiviral Activity: Substituted 1-aminotetrahydrocarbazoles have been identified as potent agents against human papillomaviruses (HPV).[3]

  • Hypoglycemic Activity: Certain tetrahydrocarbazole derivatives have been investigated as potential hypoglycemic agents.

The derivatization of the 6-position provides a means to modulate the lipophilicity, electronic properties, and steric bulk of the molecule, all of which can significantly impact its interaction with biological targets.

Data Presentation: Biological Activity of Tetrahydrocarbazole Derivatives
Compound ClassBiological ActivityCell Lines/TargetReported IC₅₀/Activity
Tetrahydrocarbazole-dithioate hybridsAnticancerMCF7, HCT116IC₅₀ values in the nanomolar to micromolar range.[4]
1-Amino-tetrahydrocarbazole derivativesAntiviralHuman PapillomavirusLow nanomolar in vitro activity.[3]

Mandatory Visualizations

experimental_workflow cluster_start Starting Material cluster_demethylation Step 1: O-Demethylation cluster_intermediate Key Intermediate cluster_derivatization Step 2: Derivatization cluster_products Derivative Libraries start 6-Methoxy-1,2,3,4- tetrahydrocarbazole demethylation O-Demethylation (BBr3, HBr, or Thiolates) start->demethylation intermediate 6-Hydroxy-1,2,3,4- tetrahydrocarbazole demethylation->intermediate alkylation O-Alkylation intermediate->alkylation acylation O-Acylation intermediate->acylation product_alkoxy 6-Alkoxy-tetrahydrocarbazole Derivatives alkylation->product_alkoxy product_acyloxy 6-Acyloxy-tetrahydrocarbazole Derivatives acylation->product_acyloxy

Caption: Experimental workflow for the derivatization of 6-methoxy-tetrahydrocarbazole.

logical_relationships parent 6-Methoxy-tetrahydrocarbazole child1 6-Hydroxy-tetrahydrocarbazole (Key Intermediate) parent->child1 O-Demethylation grandchild1 6-Alkoxy Derivatives child1->grandchild1 O-Alkylation grandchild2 6-Acyloxy Derivatives child1->grandchild2 O-Acylation greatgrandchild1 Modulated Biological Activity (e.g., Anticancer, Antiviral) grandchild1->greatgrandchild1 grandchild2->greatgrandchild1

Caption: Logical relationships in the derivatization strategy.

signaling_pathway_hypothesis drug 6-Substituted Tetrahydrocarbazole Derivative receptor Cellular Target (e.g., Kinase, Receptor) drug->receptor Binds to pathway Signaling Cascade (e.g., MAPK, PI3K/Akt) receptor->pathway Modulates response Biological Response (e.g., Apoptosis, Inhibition of Viral Replication) pathway->response Leads to

Caption: Hypothesized signaling pathway modulation by tetrahydrocarbazole derivatives.

References

Application Notes and Protocols for 6-Methoxy-1,2,3,4-tetrahydrocarbazole in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.[1] Current therapeutic strategies offer symptomatic relief but do not halt disease progression.[2] The tetrahydrocarbazole scaffold has emerged as a promising chemotype in the development of multi-target agents for AD.[3][4] This document provides detailed application notes and protocols for the investigation of a specific analog, 6-Methoxy-1,2,3,4-tetrahydrocarbazole , in the context of Alzheimer's disease research.

Tetrahydrocarbazoles have been identified as a multifactorial class of compounds with the potential to address several pathological aspects of AD.[1] Studies on the lead tetrahydrocarbazole structure have demonstrated its ability to normalize endoplasmic reticulum (ER) calcium homeostasis, enhance mitochondrial function, and reduce the production of Aβ peptides by inhibiting β-secretase (BACE1).[1][3] These compounds represent a promising avenue for the development of disease-modifying therapies for Alzheimer's disease.

Mechanism of Action

The therapeutic potential of tetrahydrocarbazole derivatives in Alzheimer's disease stems from their ability to modulate multiple key pathological pathways. The proposed mechanism of action for this class of compounds, including this compound, involves a multi-pronged approach to mitigate neurodegeneration.

A central aspect of their activity is the normalization of intracellular calcium homeostasis, which is often dysregulated in AD.[1] Specifically, tetrahydrocarbazoles have been shown to dampen the enhanced release of calcium from the endoplasmic reticulum (ER) in cells expressing familial AD-linked presenilin 1 (PS1) mutations.[3] This stabilization of ER calcium levels is crucial as calcium dysregulation is linked to increased Aβ production and mitochondrial dysfunction.

Furthermore, these compounds have been observed to improve mitochondrial function, as evidenced by an increased mitochondrial membrane potential.[3] By restoring mitochondrial health, tetrahydrocarbazoles may enhance cellular energy metabolism and reduce oxidative stress, both of which are compromised in the AD brain.

Another key mechanism is the reduction of amyloid-beta (Aβ) peptide production.[1] This is achieved through the inhibition of β-secretase (BACE1), the enzyme that initiates the amyloidogenic processing of the amyloid precursor protein (APP).[3] By lowering the cleavage of APP by β-secretase, tetrahydrocarbazoles decrease the generation of Aβ peptides, which are the primary component of amyloid plaques. Notably, this action appears to be specific, as α- and γ-secretase activities are not significantly affected.[3]

The diagram below illustrates the proposed signaling pathway through which this compound and related analogs may exert their neuroprotective effects in the context of Alzheimer's disease.

G Proposed Signaling Pathway of this compound in AD cluster_0 Cellular Stress / FAD Mutations cluster_1 Pathological Events cluster_2 Therapeutic Intervention stress Familial AD Mutations (e.g., PSEN1) er_ca_dys ER Ca2+ Dyshomeostasis stress->er_ca_dys app_processing Amyloidogenic APP Processing stress->app_processing mito_dys Mitochondrial Dysfunction er_ca_dys->mito_dys neurodegen Neurodegeneration mito_dys->neurodegen bace1 β-secretase (BACE1) app_processing->bace1 abeta ↑ Aβ Production bace1->abeta plaques Amyloid Plaques abeta->plaques plaques->neurodegen thc 6-Methoxy-1,2,3,4- tetrahydrocarbazole thc->er_ca_dys Inhibits thc->mito_dys Improves thc->bace1 Inhibits

Caption: Proposed mechanism of this compound in AD.

Quantitative Data Summary

While specific quantitative data for this compound is limited in the public domain, the following tables summarize the reported activities of closely related tetrahydrocarbazole derivatives against key Alzheimer's disease targets. This data provides a benchmark for the potential efficacy of the 6-methoxy analog.

Table 1: Cholinesterase Inhibitory Activity of Tetrahydrocarbazole Derivatives

Compound Target IC50 (µM) Reference
6-Amino-2,3,4,9-tetrahydro-1H-carbazole AChE 0.0388 ± 0.008 [5]
BChE 0.482 ± 0.180 [5]
9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole AChE 0.0324 ± 0.004 [5]
BChE 2.553 ± 0.122 [5]
N-Butyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine AChE Not specified as selective [5]
Donepezil (Standard) AChE 0.0427 ± 0.078 [5]

| | BChE | 1.216 ± 0.045 |[5] |

Table 2: Effect of Tetrahydrocarbazole Lead Structure on Aβ Production

Cell Line Treatment Aβ40 (% of control) Aβ42 (% of control) Reference

| HEK293 expressing PS1-M146L | Lead Tetrahydrocarbazole (10 µM) | ~60% | ~55% |[1] |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the therapeutic potential of this compound in Alzheimer's disease research.

Protocol 1: Synthesis of this compound

This protocol is based on the general Fischer-Borsche reaction for the synthesis of substituted 1,2,3,4-tetrahydrocarbazoles.[6]

Materials:

  • 4-Methoxyphenylhydrazine hydrochloride

  • Cyclohexanone

  • Glacial acetic acid

  • Ethanol

  • Sodium acetate

  • Deionized water

  • Standard laboratory glassware and reflux apparatus

  • Magnetic stirrer with heating

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride in water.

  • Add a solution of sodium acetate in water to the flask to liberate the free hydrazine base.

  • Add ethanol to the mixture, followed by the dropwise addition of cyclohexanone with constant stirring.

  • Add glacial acetic acid to the reaction mixture.

  • Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Collect the crude product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

  • Dry the purified product under vacuum and characterize it using NMR, mass spectrometry, and melting point analysis.

The following diagram outlines the general workflow for the synthesis and purification of this compound.

G Synthesis Workflow for this compound start Start reagents Combine 4-Methoxyphenylhydrazine, Cyclohexanone, and Acetic Acid start->reagents reflux Reflux Reaction Mixture reagents->reflux precipitation Cool and Precipitate Product reflux->precipitation filtration Vacuum Filtration and Washing precipitation->filtration recrystallization Recrystallization for Purification filtration->recrystallization characterization Characterization (NMR, MS, MP) recrystallization->characterization end End characterization->end

Caption: Workflow for the synthesis of this compound.

Protocol 2: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from the widely used Ellman's method for determining acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity.[5]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • This compound

  • Donepezil (as a positive control)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of the test compound (this compound) and the positive control (Donepezil) in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the enzyme solution (AChE or BChE).

  • Add various concentrations of the test compound or positive control to the respective wells. Include a control well with no inhibitor.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the substrate (ATCI for AChE or BTCI for BChE) to all wells.

  • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

  • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Aβ Aggregation Inhibition Assay (Thioflavin T Assay)

This protocol is a standard method to assess the ability of a compound to inhibit the aggregation of Aβ peptides.

Materials:

  • Synthetic Aβ1-42 peptide

  • Hexafluoroisopropanol (HFIP)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Thioflavin T (ThT)

  • This compound

  • A known Aβ aggregation inhibitor (e.g., Curcumin) as a positive control

  • 96-well black, clear-bottom microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of Aβ1-42 by dissolving the peptide in HFIP, followed by evaporation of the solvent to form a peptide film. Resuspend the film in a suitable buffer (e.g., PBS) to obtain a monomeric Aβ solution.

  • Prepare stock solutions of the test compound and positive control in DMSO.

  • In a 96-well plate, mix the Aβ1-42 solution with various concentrations of the test compound or positive control. Include a control well with Aβ1-42 and vehicle (DMSO).

  • Incubate the plate at 37°C with continuous shaking for 24-48 hours to induce Aβ aggregation.

  • After incubation, add Thioflavin T solution to each well.

  • Measure the fluorescence intensity using a microplate reader with excitation at ~450 nm and emission at ~485 nm.

  • Calculate the percentage of inhibition of Aβ aggregation for each concentration of the test compound compared to the control.

  • Determine the IC50 value for the inhibition of Aβ aggregation.

Conclusion

This compound belongs to a class of compounds with significant potential for the development of novel therapeutics for Alzheimer's disease. The provided application notes and protocols offer a framework for researchers to investigate its synthesis and biological activities. Further studies are warranted to fully elucidate the specific efficacy and mechanism of action of this particular analog and to advance the development of tetrahydrocarbazole-based therapies for this devastating neurodegenerative condition.

References

Application Notes & Protocols: Development of Anticancer Agents from 6-Methoxy-1,2,3,4-tetrahydrocarbazole

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the synthesis and evaluation of anticancer agents derived from the 6-methoxy-1,2,3,4-tetrahydrocarbazole scaffold. This heterocyclic motif is a key structural component in many biologically active compounds and serves as a valuable starting point for the development of novel therapeutics.

Synthetic Protocols

The foundational step in developing derivatives is the synthesis of the core structure. The most common and effective method for preparing the tetrahydrocarbazole scaffold is the Fischer indole synthesis.

Protocol 1.1: Synthesis of this compound Core

This protocol outlines the acid-catalyzed cyclization of a phenylhydrazone, formed from the reaction of 4-methoxyphenylhydrazine and cyclohexanone.

Materials:

  • 4-Methoxyphenylhydrazine hydrochloride

  • Cyclohexanone

  • Glacial acetic acid

  • Ethanol

Procedure:

  • A mixture of 4-methoxyphenylhydrazine hydrochloride (1.0 eq) and cyclohexanone (1.2 eq) is prepared in glacial acetic acid.

  • The reaction mixture is heated to reflux (approximately 125-130°C) for 2-4 hours.

  • Reaction progress is monitored using Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature and poured into ice-cold water, leading to the formation of a solid precipitate.

  • The crude product is collected by filtration, washed with water, and then recrystallized from ethanol to yield pure this compound.

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_process Reaction Process cluster_end Product & Purification start1 4-Methoxyphenyl-hydrazine step1 Mix & Reflux (Glacial Acetic Acid) start1->step1 start2 Cyclohexanone start2->step1 step2 [3,3]-Sigmatropic Rearrangement step1->step2 Forms Phenylhydrazone Intermediate step3 Cyclization & Aromatization step2->step3 Loses Ammonia end1 Precipitate in Water step3->end1 end2 Filter & Recrystallize end1->end2 final_product 6-Methoxy-1,2,3,4- tetrahydrocarbazole end2->final_product

Caption: Fischer Indole Synthesis workflow for this compound.

Protocol 1.2: Derivatization via Click Chemistry (Example: Triazole Conjugates)

This protocol describes the synthesis of tetrahydrocarbazole-triazole derivatives, which have shown potential as telomerase inhibitors. It involves N-alkylation followed by a copper-catalyzed azide-alkyne cycloaddition.

Part A: Synthesis of 9-(Prop-2-yn-1-yl)-6-methoxy-1,2,3,4-tetrahydro-1H-carbazole

  • To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF), add a base such as potassium carbonate (K2CO3) (2.0 eq).

  • Stir the mixture at room temperature to facilitate anion formation.

  • Add propargyl bromide (1.1 eq) to the reaction mixture.

  • Heat the reaction and monitor by TLC.

  • After completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude product by column chromatography.

Part B: Synthesis of Triazole Derivatives

  • In a flask, add the alkyne intermediate from Part A, a substituted azide, and a solvent such as DMSO.

  • Add CuI (0.1 mmol) as a catalyst.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Upon completion, dilute the mixture with ethyl acetate and wash with water.

  • Dry the organic phase over anhydrous Na2SO4, remove the solvent under reduced pressure, and purify the residue using column chromatography to obtain the final triazole product.

Biological Activity and Evaluation Protocols

Derivatives of this compound have demonstrated significant anticancer activity through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes like telomerase and topoisomerases.

Mechanism of Action: Telomerase Inhibition

One promising mechanism of action for tetrahydrocarbazole derivatives is the inhibition of telomerase. Telomerase is an enzyme crucial for maintaining telomere length at the ends of chromosomes and is overactive in the majority of cancer cells, contributing to their immortality. Inhibition of this enzyme leads to telomere shortening, which in turn triggers cellular senescence or apoptosis (programmed cell death).

Telomerase_Inhibition_Pathway cluster_drug Drug Action cluster_cellular Cellular Processes cluster_outcome Cellular Outcome drug 6-Methoxy-THCz Derivative telomerase Telomerase Enzyme (hTERT/hTR) drug->telomerase Inhibits telomere_syn Telomere Synthesis telomerase->telomere_syn Maintains Telomere Length telomere_short Progressive Telomere Shortening telomerase->telomere_short Inhibition leads to telomere_syn->telomerase Positive Feedback in Cancer senescence Cellular Senescence telomere_short->senescence Triggers apoptosis Apoptosis (Programmed Cell Death) telomere_short->apoptosis Triggers MTT_Assay_Workflow start Start step1 Seed cancer cells in 96-well plate start->step1 step2 Incubate for 24h (Cell Adhesion) step1->step2 step3 Treat cells with serial dilutions of test compounds step2->step3 step4 Incubate for 48-72h (Compound Exposure) step3->step4 step5 Add MTT Reagent to each well step4->step5 step6 Incubate for 3-4h (Formazan Formation) step5->step6 step7 Add Solubilization Buffer (e.g., DMSO) step6->step7 step8 Measure Absorbance at 570 nm step7->step8 end Calculate IC50 Value step8->end SAR_Diagram cluster_positions Key Positions for Derivatization cluster_substituents Substituent Effects on N-9 Derivatives cluster_activity Impact on Anticancer Activity Core This compound Core N9 N-9 Position Core->N9 Primary site for adding linkers C6 C-6 Position (Methoxy Group) Core->C6 Enhances favorable properties EDG Electron-Donating Groups (e.g., -OCH3, -CH3) N9->EDG Substitution with EWG Electron-Withdrawing Groups (e.g., -Cl, -NO2) N9->EWG Substitution with HighActivity Increased Potency EDG->HighActivity LowActivity Decreased or No Activity EWG->LowActivity

Application Notes and Protocols for 6-Methoxy-1,2,3,4-tetrahydrocarbazole in Neuroprotective Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Methoxy-1,2,3,4-tetrahydrocarbazole is a derivative of the tetrahydrocarbazole scaffold, a class of compounds that has garnered significant interest in neuroprotective drug discovery. While direct and extensive research on the neuroprotective properties of this compound is emerging, the broader family of tetrahydrocarbazole derivatives has shown promise in preclinical studies for neurodegenerative conditions like Alzheimer's disease. These related compounds have been found to modulate key pathological pathways, including the normalization of endoplasmic reticulum (ER) calcium homeostasis, enhancement of mitochondrial function, and reduction of amyloid-beta (Aβ) peptide production[1][2].

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential neuroprotective effects of this compound. The following sections detail proposed experimental protocols and data presentation formats based on established methodologies for evaluating neuroprotective compounds.

Data Presentation: Hypothetical Neuroprotective Profile

The following tables present a hypothetical summary of quantitative data for this compound, based on the types of results obtained from the experimental protocols described below. These tables are intended to serve as a template for organizing and presenting experimental findings.

Table 1: In Vitro Neuroprotective Activity of this compound

Assay TypeCell LineNeurotoxinConcentration of Compound% Neuroprotection (Mean ± SD)IC₅₀ (µM)
MTT Assay SH-SY5YGlutamate (5 mM)10 µM65.4 ± 5.28.2
SH-SY5YH₂O₂ (200 µM)10 µM72.1 ± 6.86.5
Primary Cortical NeuronsAβ₄₂ Oligomers (10 µM)10 µM58.9 ± 7.111.4
LDH Release Assay SH-SY5YGlutamate (5 mM)10 µM60.3 ± 4.99.5
SH-SY5YH₂O₂ (200 µM)10 µM68.5 ± 5.57.1
Primary Cortical NeuronsAβ₄₂ Oligomers (10 µM)10 µM55.2 ± 6.312.8

Table 2: Mechanistic Profile of this compound in Neuroprotection

AssayCell Line/SystemEffectEC₅₀ (µM)
Calcium Homeostasis SH-SY5Y (Fura-2 AM)Reduction of glutamate-induced [Ca²⁺]i increase5.8
Mitochondrial Membrane Potential SH-SY5Y (TMRE)Attenuation of H₂O₂-induced depolarization7.3
β-Secretase (BACE1) Activity Cell-free enzymatic assayInhibition of BACE1 activity15.2
Aβ₄₂ Production SH-SY5Y-APP695Reduction of secreted Aβ₄₂ levels18.9

Experimental Protocols

The following are detailed methodologies for key experiments to assess the neuroprotective potential of this compound.

1. Cell Viability Assays

These assays are fundamental for quantifying the ability of a compound to protect neuronal cells from a toxic insult.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

    • Principle: Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

    • Procedure:

      • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

      • Pre-treat the cells with various concentrations of this compound for 2 hours.

      • Induce neurotoxicity by adding a neurotoxin (e.g., 5 mM glutamate or 200 µM H₂O₂) and incubate for 24 hours.

      • Remove the medium and add 100 µL of fresh serum-free medium containing 0.5 mg/mL MTT to each well.

      • Incubate for 4 hours at 37°C.

      • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

      • Measure the absorbance at 570 nm using a microplate reader.

      • Calculate cell viability as a percentage of the control (untreated, non-toxin exposed) cells.

  • Lactate Dehydrogenase (LDH) Release Assay

    • Principle: Measures the release of the cytoplasmic enzyme LDH from damaged cells into the culture medium, which is an indicator of cell membrane-permeabilizing cytotoxicity.

    • Procedure:

      • Follow steps 1-3 from the MTT assay protocol.

      • After the 24-hour incubation with the neurotoxin, collect the cell culture supernatant.

      • Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.

      • Measure the absorbance at 490 nm.

      • Calculate cytotoxicity as a percentage of the maximum LDH release control (cells lysed with Triton X-100). Neuroprotection is then calculated as the reduction in cytotoxicity.

2. Mechanistic Assays

These assays help to elucidate the underlying mechanisms of neuroprotection.

  • Intracellular Calcium Imaging

    • Principle: Utilizes fluorescent calcium indicators (e.g., Fura-2 AM) to measure changes in intracellular calcium concentrations ([Ca²⁺]i) in real-time.

    • Procedure:

      • Culture neuronal cells on glass coverslips.

      • Load the cells with a calcium-sensitive dye (e.g., 5 µM Fura-2 AM) for 30-60 minutes at 37°C.

      • Wash the cells with a physiological saline solution.

      • Mount the coverslip on a fluorescence microscope equipped with a ratiometric imaging system.

      • Record baseline fluorescence.

      • Perfuse the cells with a solution containing this compound for a few minutes.

      • Challenge the cells with a neurotoxin that induces calcium influx (e.g., glutamate).

      • Record the changes in fluorescence intensity over time. The ratio of fluorescence at two different excitation wavelengths is used to calculate the intracellular calcium concentration.

  • Mitochondrial Membrane Potential (ΔΨm) Assay

    • Principle: Uses potentiometric fluorescent dyes like TMRE (tetramethylrhodamine, ethyl ester) or JC-1 to measure the electrical potential across the inner mitochondrial membrane. A decrease in ΔΨm is an early indicator of apoptosis.

    • Procedure (using TMRE):

      • Seed cells in a black, clear-bottom 96-well plate.

      • Pre-treat with this compound.

      • Induce mitochondrial dysfunction with a toxin (e.g., H₂O₂).

      • Incubate the cells with a low concentration of TMRE (e.g., 50-100 nM) for 20-30 minutes at 37°C.

      • Wash the cells with PBS.

      • Measure the fluorescence intensity using a fluorescence plate reader (Ex/Em ~549/575 nm). A decrease in fluorescence indicates mitochondrial depolarization.

  • β-Secretase (BACE1) Activity Assay

    • Principle: A cell-free enzymatic assay that uses a specific BACE1 substrate linked to a fluorophore and a quencher. Cleavage of the substrate by BACE1 separates the fluorophore and quencher, resulting in a measurable increase in fluorescence.

    • Procedure:

      • Use a commercially available BACE1 activity assay kit.

      • In a 96-well plate, add the reaction buffer, the BACE1 enzyme, and different concentrations of this compound.

      • Initiate the reaction by adding the BACE1 substrate.

      • Incubate at 37°C for 1-2 hours.

      • Measure the fluorescence at the appropriate excitation and emission wavelengths as per the kit's instructions.

      • Calculate the percentage of BACE1 inhibition relative to the vehicle control.

  • Amyloid-beta (Aβ) Quantification ELISA

    • Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) to quantify the amount of Aβ₄₂ in cell culture supernatants.

    • Procedure:

      • Culture SH-SY5Y cells stably expressing the human amyloid precursor protein (APP695).

      • Treat the cells with various concentrations of this compound for 24-48 hours.

      • Collect the cell culture medium.

      • Use a commercial Aβ₄₂ ELISA kit and follow the manufacturer's protocol.

      • Measure the absorbance using a microplate reader.

      • Determine the concentration of Aβ₄₂ in the samples by comparing to a standard curve.

Visualizations: Signaling Pathways and Experimental Workflows

Diagram 1: Proposed Experimental Workflow for Neuroprotective Screening

G cluster_0 In Vitro Screening cluster_1 Primary Endpoint Assessment cluster_2 Mechanistic Studies A Neuronal Cell Culture (e.g., SH-SY5Y) B Compound Treatment (this compound) A->B C Induction of Neurotoxicity (Glutamate, H₂O₂, Aβ Oligomers) B->C D Cell Viability Assays C->D G Mechanism of Action Assays C->G E MTT Assay D->E F LDH Release Assay D->F L Data Analysis & Identification of Neuroprotective Potential E->L F->L H Calcium Imaging G->H I Mitochondrial Membrane Potential G->I J BACE1 Activity Assay G->J K Aβ ELISA G->K H->L I->L J->L K->L

Caption: Workflow for evaluating the neuroprotective effects of this compound.

Diagram 2: Potential Neuroprotective Signaling Pathways in Alzheimer's Disease

G cluster_AD Alzheimer's Disease Pathology cluster_Neuron Neuronal Effects cluster_Compound Therapeutic Intervention APP APP Abeta Aβ Oligomers APP->Abeta Cleavage Plaques Amyloid Plaques Abeta->Plaques Ca_Homeostasis ↑ Intracellular Ca²⁺ Abeta->Ca_Homeostasis Mito_Dysfunction Mitochondrial Dysfunction Abeta->Mito_Dysfunction BACE1 β-secretase (BACE1) BACE1->APP gSecretase γ-secretase gSecretase->APP Ca_Homeostasis->Mito_Dysfunction Oxidative_Stress Oxidative Stress Mito_Dysfunction->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Compound 6-Methoxy-1,2,3,4- tetrahydrocarbazole Compound->BACE1 Inhibition? Compound->Ca_Homeostasis Normalization? Compound->Mito_Dysfunction Protection?

Caption: Potential targets of this compound in Alzheimer's disease pathways.

Diagram 3: Intrinsic Apoptosis Signaling Pathway

G cluster_Stimuli Apoptotic Stimuli cluster_Mito Mitochondrial Pathway cluster_Caspase Caspase Cascade Stimuli Oxidative Stress, Ca²⁺ Overload Bax Bax/Bak Stimuli->Bax Bcl2 Bcl-2 Bcl2->Bax Mito Mitochondrion Bax->Mito forms pore CytoC Cytochrome c (release) Apaf1 Apaf-1 CytoC->Apaf1 Mito->CytoC Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 (Initiator) Casp9->Apoptosome Casp3 Caspase-3 (Executioner) Apoptosis Apoptosis Casp3->Apoptosis Apoptosome->Casp3 activation Compound Neuroprotective Compound Compound->Bcl2 upregulates? Compound->Bax inhibits?

Caption: The intrinsic apoptosis pathway as a target for neuroprotective agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methoxy-1,2,3,4-tetrahydrocarbazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Methoxy-1,2,3,4-tetrahydrocarbazole, a crucial intermediate in many pharmaceutical compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and established method is the Fischer indole synthesis.[1][2] This reaction involves the acid-catalyzed condensation of p-methoxyphenylhydrazine (or its hydrochloride salt) with cyclohexanone, followed by an intramolecular rearrangement to form the tetrahydrocarbazole ring system.[3]

Q2: My reaction yield is consistently low. What are the most likely causes?

Low yields in the Fischer indole synthesis of this compound can stem from several factors:

  • Inadequate Acid Catalysis: The choice and concentration of the acid catalyst are critical. Insufficient acid can lead to an incomplete reaction, while overly harsh conditions can promote side reactions.

  • Suboptimal Reaction Temperature and Time: The reaction often requires elevated temperatures to proceed efficiently. However, prolonged heating or excessively high temperatures can lead to degradation of the product or formation of byproducts.

  • Poor Quality of Starting Materials: Impurities in the p-methoxyphenylhydrazine or cyclohexanone can interfere with the reaction and lead to the formation of undesired side products.

  • Air Oxidation: The tetrahydrocarbazole product can be susceptible to air oxidation, especially at elevated temperatures, which converts it to the fully aromatic 6-methoxycarbazole.[4]

  • Formation of Isomeric Byproducts: Depending on the reaction conditions, the formation of other methoxy-substituted tetrahydrocarbazole isomers is possible.[4]

  • Inefficient Purification: Product loss during workup and purification is a common contributor to low isolated yields.

Q3: What are some common side products to be aware of?

Key side products and impurities to monitor for include:

  • Unreacted p-methoxyphenylhydrazine and cyclohexanone.[4]

  • The corresponding carbazole due to oxidation.[4]

  • Polymeric byproducts formed under strongly acidic conditions.[4]

  • Isomeric methoxy-tetrahydrocarbazoles if the starting hydrazine is not pure.[4]

  • An intermediate arylhydrazone which has not fully cyclized.[3]

Q4: How can I improve the yield of my synthesis?

Several strategies can be employed to enhance the yield:

  • Optimize the Catalyst System: Experiment with different Brønsted acids (e.g., acetic acid, trifluoroacetic acid) or Lewis acids (e.g., zinc chloride).[5] A mixture of glacial acetic acid and trifluoroacetic acid has been shown to be effective.[6]

  • Employ Modern Synthesis Techniques: Microwave irradiation or ultrasound can significantly reduce reaction times and improve yields.[7] Microwave-assisted synthesis in the presence of ionic liquids has also been explored.[5]

  • Control Reaction Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.

  • Purify Starting Materials: Ensure the purity of p-methoxyphenylhydrazine and cyclohexanone before use.

  • Optimize Purification: Utilize efficient purification methods like column chromatography followed by recrystallization to minimize product loss.[4]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No product formation or very low conversion 1. Inactive catalyst. 2. Reaction temperature is too low. 3. Poor quality of starting materials.1. Use a fresh, anhydrous acid catalyst. 2. Gradually increase the reaction temperature, monitoring for product formation by TLC. 3. Verify the purity of your phenylhydrazine and cyclohexanone.
Formation of a dark, tarry substance 1. Reaction temperature is too high. 2. Acid catalyst is too concentrated or harsh. 3. Prolonged reaction time.1. Reduce the reaction temperature. 2. Use a milder acid or a lower concentration. 3. Monitor the reaction by TLC and stop it once the starting material is consumed.
Product is contaminated with the oxidized carbazole 1. Exposure to air at high temperatures.1. Run the reaction under an inert atmosphere (e.g., nitrogen). 2. Minimize the time the reaction mixture is exposed to air during workup, especially when hot.
Difficult to purify the final product 1. Presence of multiple, closely-related byproducts. 2. Residual starting materials.1. Optimize the reaction conditions to improve selectivity. 2. Employ careful column chromatography with a suitable solvent system. 3. Consider recrystallization from an appropriate solvent to remove impurities.[8]

Data Presentation: Comparison of Synthesis Conditions

Catalyst / Method Solvent Temperature Time Yield (%) Reference
Glacial Acetic AcidAcetic AcidReflux2 hours85-91% (for unsubstituted)[8]
Acetic Acid / HClAqueous AlcoholReflux1 hour95% (for unsubstituted)
Glacial Acetic Acid & Trifluoroacetic Acid (1:3)None55-70°C1-2 hours98%
Microwave (100W)Acetic Acid140°CN/A80% (for 6-nitro, 8-methoxy)[3][7]
Zinc ChlorideNone150°C30 min76% (for unsubstituted)[7]
Pyridinium-based Ionic Liquid & ZnCl2 (Microwave)Ionic LiquidN/AN/A89.66% (for unsubstituted)[5]

Experimental Protocols

Protocol 1: Conventional Synthesis using Acetic Acid

This protocol is adapted from established procedures for Fischer indole synthesis.[8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexanone (1.0 equivalent) and glacial acetic acid (6.0 equivalents).

  • Addition of Phenylhydrazine: Heat the mixture to reflux with stirring. Slowly add a solution of p-methoxyphenylhydrazine (1.0 equivalent) in glacial acetic acid dropwise over 1 hour.

  • Reaction: Maintain the mixture at reflux for an additional 1-2 hours after the addition is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water with stirring.

  • Isolation: The crude product will precipitate. Collect the solid by vacuum filtration and wash it with water, followed by a cold 75% ethanol wash.[9]

  • Purification: Air-dry the crude product.[8] Further purification can be achieved by recrystallization from methanol or by column chromatography on silica gel.

Protocol 2: Ultrasound-Assisted High-Yield Synthesis

This protocol is based on an improved method utilizing ultrasound irradiation.[6]

  • Reaction Setup: In a suitable vessel, mix cyclohexanone (1.0 equivalent) and p-methoxyphenylhydrazine (1.0 equivalent).

  • Addition of Catalyst: Add a catalytic amount of a 1:3 mixture of glacial acetic acid and trifluoroacetic acid.

  • Ultrasonication: Place the reaction vessel in an ultrasonic bath and irradiate at a frequency of 25-40 kHz. Maintain the reaction temperature between 55-70°C.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.

  • Workup and Isolation: After completion, add cold water to the reaction mixture to precipitate the product. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Purification: Dry the crude product. If necessary, recrystallize from a suitable solvent to obtain the pure this compound.

Visualizations

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product p_methoxyphenylhydrazine p-Methoxyphenylhydrazine acid_catalysis Acid-Catalyzed Condensation p_methoxyphenylhydrazine->acid_catalysis cyclohexanone Cyclohexanone cyclohexanone->acid_catalysis rearrangement [3,3]-Sigmatropic Rearrangement acid_catalysis->rearrangement Hydrazone Intermediate aromatization Aromatization (Ammonia Elimination) rearrangement->aromatization product 6-Methoxy-1,2,3,4- tetrahydrocarbazole aromatization->product

Caption: Reaction pathway for the Fischer indole synthesis.

Troubleshooting_Workflow cluster_analysis Problem Identification cluster_solutions Corrective Actions start Low Yield Observed check_reaction Analyze Crude Product by TLC/NMR start->check_reaction is_starting_material Unreacted Starting Material Present? check_reaction->is_starting_material is_byproducts Significant Byproducts (e.g., tar, oxidation)? is_starting_material->is_byproducts No increase_time_temp Increase Reaction Time/Temp or Change Catalyst is_starting_material->increase_time_temp Yes optimize_conditions Lower Temperature, Use Inert Atmosphere, or Milder Catalyst is_byproducts->optimize_conditions Yes improve_purification Optimize Column Chromatography or Recrystallization Solvent is_byproducts->improve_purification No Side_Reactions Reactants p-Methoxyphenylhydrazine + Cyclohexanone Hydrazone Hydrazone Intermediate Reactants->Hydrazone Enehydrazine Ene-hydrazine Intermediate Hydrazone->Enehydrazine Polymerization Polymerization/ Tar Formation Hydrazone->Polymerization Harsh Acid/ High Temp DesiredProduct 6-Methoxy-1,2,3,4- tetrahydrocarbazole Enehydrazine->DesiredProduct [3,3]-Rearrangement & Cyclization Oxidation 6-Methoxycarbazole (Oxidized Product) DesiredProduct->Oxidation Air/Heat

References

Technical Support Center: Purification of Crude 6-Methoxy-1,2,3,4-tetrahydrocarbazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 6-Methoxy-1,2,3,4-tetrahydrocarbazole. This resource is intended for researchers, scientists, and drug development professionals who may encounter challenges during the experimental workup and purification of this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, which is commonly synthesized via the Fischer indole synthesis.

Problem: The crude product is a dark, oily, or tar-like substance.

  • Question: My reaction to synthesize this compound resulted in a dark, intractable oil instead of a solid. How can I purify my product?

  • Answer: The formation of dark oils or tars is a common issue in Fischer indole synthesis, often due to the formation of polymeric byproducts under acidic conditions.[1]

    • Purification Strategy:

      • Initial Acid/Base Wash: Before concentrating the organic extract after the initial workup, perform a wash with a dilute acid solution to remove any unreacted hydrazine impurities. Follow this with a wash with a dilute base, such as sodium bicarbonate solution, to remove acidic byproducts.

      • Column Chromatography: This is the most effective method for separating the desired product from polymeric material. A gradient elution is often necessary. Start with a non-polar solvent system and gradually increase the polarity. For example, begin with 100% hexanes or petroleum ether and slowly introduce ethyl acetate.

Problem: Low yield of purified product.

  • Question: After purification by column chromatography and/or recrystallization, my final yield of this compound is very low. What are the potential causes and solutions?

  • Answer: Low recovery can stem from several factors during the workup and purification stages.

    • Potential Causes & Solutions:

      • Incomplete Extraction: The product may have some solubility in the aqueous layer, especially if the pH is not optimal during extraction. Ensure the aqueous phase is thoroughly extracted multiple times with a suitable organic solvent like ethyl acetate.

      • Loss during Column Chromatography: Using an inappropriate solvent system can lead to poor separation or irreversible adsorption of the product to the stationary phase. It is crucial to first determine an optimal solvent system using Thin Layer Chromatography (TLC). A good starting point for many tetrahydrocarbazoles is a mixture of hexane and ethyl acetate.

      • Loss during Recrystallization: The product might be too soluble in the chosen recrystallization solvent, even at low temperatures. If you suspect this is the case, try a different solvent or a solvent/anti-solvent system. For instance, dissolving the compound in a minimal amount of a good solvent (like hot methanol or ethanol) and then slowly adding a poor solvent (like cold water or pentane) until turbidity is observed can induce crystallization.

Problem: A persistent impurity co-elutes with the product during column chromatography.

  • Question: I am unable to separate an impurity from my desired product using column chromatography, as they have very similar Rf values. What steps can I take to resolve this?

  • Answer: This is a frequent challenge, often due to the presence of isomeric byproducts.

    • Troubleshooting Strategies:

      • Optimize Chromatography Conditions:

        • Solvent System: Experiment with different eluent systems. Sometimes, a switch from a hexane/ethyl acetate system to a toluene/acetone or dichloromethane/methanol system can alter the selectivity and improve separation.

        • Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase such as alumina.

      • Recrystallization: Meticulous recrystallization can be a powerful tool for separating compounds with very similar polarities. Experiment with different solvents or solvent mixtures.

      • Derivative Formation: In more challenging cases, it may be possible to selectively react either the product or the impurity to form a derivative with different physical properties, allowing for easier separation. This should be considered a last resort as it adds extra steps to the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound synthesized by the Fischer indole method?

A1: The most common impurities include:

  • Unreacted Starting Materials: Residual p-methoxyphenylhydrazine and cyclohexanone.

  • Isomeric Byproducts: Formation of other methoxy-substituted tetrahydrocarbazole isomers is possible.

  • Oxidation Products: The tetrahydrocarbazole ring can be susceptible to oxidation, leading to the formation of the corresponding carbazole.

  • Polymeric Byproducts: Acid-catalyzed side reactions can lead to the formation of high molecular weight, often colored, polymeric materials.[1]

Q2: What is a recommended solvent system for the column chromatography of this compound?

A2: A common and effective eluent system is a gradient of ethyl acetate in hexanes (or petroleum ether). A typical starting point is 5-10% ethyl acetate in hexanes, with the polarity gradually increased to 20-30% ethyl acetate. It is always recommended to first determine the optimal solvent system by running a TLC. For the parent 1,2,3,4-tetrahydrocarbazole, an Rf of 0.50 has been reported in a 1:4 ethyl acetate/heptane mixture.[2] For a derivative, an Rf of 0.23 was observed with a 1:9 ethyl acetate/hexanes mixture.[3]

Q3: What is a suitable solvent for the recrystallization of this compound?

A3: Ethanol or methanol are commonly used solvents for the recrystallization of tetrahydrocarbazoles. A toluene/pentane mixture has also been reported for recrystallizing colored tetrahydrocarbazole starting material. The general procedure involves dissolving the crude product in a minimum amount of the hot solvent and allowing it to cool slowly to form pure crystals.

Q4: My product "oils out" during recrystallization. What should I do?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. To remedy this:

  • Slow Down Cooling: Allow the solution to cool more gradually to room temperature before placing it in an ice bath.

  • Add More Solvent: The solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil and then allow it to cool slowly.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.

  • Use a Seed Crystal: If available, add a tiny crystal of the pure product to the cooled solution to induce crystallization.

Data Presentation

The following table summarizes typical data for the purification of this compound and related compounds. Please note that yields are highly dependent on reaction scale and experimental conditions.

CompoundPurification MethodEluent/Solvent SystemTypical Crude Yield (%)Typical Purified Yield (%)Typical Purity (%)
This compoundColumn ChromatographyHexane/Ethyl Acetate (gradient)70-8550-70>97
1,2,3,4-TetrahydrocarbazoleRecrystallizationMethanol85-9176-85>98
6-Bromo-1,2,3,4-tetrahydrocarbazole derivativeColumn ChromatographyIsohexane/Ethyl Acetate (70:30)N/A80N/A

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • TLC Analysis: First, analyze your crude product by TLC using a hexane/ethyl acetate solvent system to determine the appropriate eluent composition. Aim for an Rf value of approximately 0.2-0.3 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 95:5 hexane/ethyl acetate) and pack it into a glass column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dried, product-adsorbed silica onto the top of the prepared column.

  • Elution: Begin eluting the column with the initial non-polar solvent mixture. Collect fractions and monitor their composition by TLC. Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 hexane/ethyl acetate) to elute the product.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Place a small amount of the crude product in a test tube and add a small amount of a potential solvent (e.g., methanol or ethanol). Heat the mixture to boiling. If the solid dissolves completely, it is a good candidate solvent.

  • Dissolution: In a larger flask, dissolve the crude this compound in the minimum amount of the hot recrystallization solvent.

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Crude_Reaction Crude Reaction Mixture Quenching Quenching (e.g., with water) Crude_Reaction->Quenching Neutralization Neutralization (e.g., NaHCO3) Quenching->Neutralization Extraction Extraction (e.g., Ethyl Acetate) Neutralization->Extraction Column_Chromatography Column Chromatography Extraction->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Crude Product Analysis Impure Product is Impure Start->Impure Oily_Tar Is it an oil/tar? Impure->Oily_Tar Yes Recrystallize Recrystallization Impure->Recrystallize No (Solid) Column_Chromo Column Chromatography Oily_Tar->Column_Chromo Yes Oily_Tar->Recrystallize No Co_elution Impurity co-elutes? Co_elution->Recrystallize No Optimize_Chromo Optimize Chromatography (Solvent/Stationary Phase) Co_elution->Optimize_Chromo Yes Column_Chromo->Co_elution Pure Pure Product Recrystallize->Pure Optimize_Chromo->Recrystallize

Caption: Troubleshooting decision tree for purification strategies.

References

Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Fischer indole synthesis of substituted carbazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Fischer indole synthesis of substituted carbazoles?

A1: The most frequently encountered side reactions include:

  • N-N Bond Cleavage: This is a significant competing pathway, particularly when using phenylhydrazines with electron-donating substituents. This cleavage leads to the formation of anilines and other degradation products instead of the desired carbazole.

  • Formation of Regioisomers: When using unsymmetrical ketones, a mixture of isomeric carbazoles can be formed. The ratio of these isomers is influenced by the acid catalyst, temperature, and steric hindrance.

  • Incomplete Cyclization: The reaction may stall at the phenylhydrazone intermediate, especially under mild acidic conditions or at low temperatures.

  • Aldol Condensation: Aldehydes and ketones capable of enolization can undergo self-condensation under acidic conditions, reducing the yield of the desired product.

  • Rearrangements and Dimerizations: Under harsh acidic conditions and high temperatures, the carbazole product itself can be susceptible to degradation, rearrangement, or dimerization.

Q2: How do electron-donating or electron-withdrawing groups on the phenylhydrazine affect the reaction?

A2: Substituents on the phenylhydrazine ring have a profound impact on the reaction's success:

  • Electron-Donating Groups (EDGs): EDGs (e.g., -OCH₃, -CH₃) on the phenylhydrazine can increase the rate of the desired[1][1]-sigmatropic rearrangement. However, they also stabilize the protonated ene-hydrazine intermediate in a way that can favor the undesired N-N bond cleavage, often leading to lower yields of the carbazole product.

  • Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -Cl) generally disfavor the N-N bond cleavage. However, they can also slow down the desired rearrangement, potentially requiring harsher reaction conditions which may lead to other side reactions.

Q3: My reaction is not proceeding to completion, and I am mostly recovering the starting phenylhydrazone. What should I do?

A3: Incomplete conversion is a common issue. Consider the following troubleshooting steps:

  • Increase Acid Strength: The reaction is acid-catalyzed. Switching to a stronger acid (e.g., from acetic acid to polyphosphoric acid or a Lewis acid like ZnCl₂) can promote cyclization.

  • Increase Temperature: The Fischer indole synthesis often requires elevated temperatures to overcome the activation energy of the[1][1]-sigmatropic rearrangement.

  • Check Purity of Reactants: Impurities in the phenylhydrazine or the ketone can inhibit the reaction. Ensure your starting materials are pure.

  • In Situ Formation: Some phenylhydrazones are unstable. Consider forming the phenylhydrazone in situ by reacting the phenylhydrazine and ketone directly in the acidic reaction medium.

Q4: I am getting a mixture of regioisomers. How can I improve the selectivity?

A4: Controlling regioselectivity with unsymmetrical ketones is a challenge. The choice of acid catalyst is a key factor. Generally, weaker acids tend to favor the kinetic product, formed from the more substituted enamine, while stronger acids can lead to the thermodynamically more stable product. Systematic screening of acid catalysts and reaction temperatures is recommended to optimize for the desired isomer.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Potential Cause Recommended Solution
Low or No Carbazole Yield N-N bond cleavage is the dominant pathway. This is common with electron-rich phenylhydrazines.Use a milder acid catalyst (e.g., acetic acid) and lower the reaction temperature. If possible, modify the substrate to reduce the electron-donating strength of the substituents.
Phenylhydrazone is unstable. Form the phenylhydrazone in situ under the reaction conditions.
Product is degrading. Use milder acidic conditions or a lower reaction temperature. Monitor the reaction progress closely and stop it once the product is formed.
Incorrect reaction conditions. Perform small-scale optimization experiments to determine the ideal acid catalyst, temperature, and reaction time for your specific substrates.
Formation of Multiple Products Use of an unsymmetrical ketone. Screen different acid catalysts (Brønsted and Lewis acids) and temperatures to influence the isomeric ratio. Weaker acids often favor the kinetic product.
Side reactions are occurring. Analyze the side products to identify the reaction pathway (e.g., aldol condensation, rearrangement). Adjust reaction conditions (temperature, acid) to disfavor these pathways.
Reaction Fails Completely Highly electron-rich phenylhydrazine. The N-N bond cleavage is likely too favorable. Consider using a different synthetic route for this target molecule.
Steric hindrance. Bulky substituents on the phenylhydrazine or the ketone can prevent the necessary conformational changes for the rearrangement. A different synthetic strategy may be required.

Data Presentation

The following table summarizes the effect of different acid catalysts on the yield of 1-oxo-1,2,3,4-tetrahydrocarbazoles. While specific quantitative data for side products is often not reported in the literature, a general trend of increased side reactions is observed with stronger acids and higher temperatures.

Entry Phenylhydrazine Substituent (R) Acid Catalyst Solvent Yield (%) of 1-Oxo-1,2,3,4-tetrahydrocarbazole
1HAcetic AcidWater73
24-CH₃Acetic AcidWater78
34-OCH₃Acetic AcidWater75
44-ClAcetic AcidWater82
54-BrAcetic AcidWater85
62-CH₃Acetic AcidWater65
72-ClAcetic AcidWater71
83-ClAcetic AcidWater68 (mixture of 5-Cl and 7-Cl isomers)

Data synthesized from available literature. Yields are for the desired carbazole product and do not quantify side products.

Experimental Protocols

Protocol 1: Synthesis of 1,2,3,4-Tetrahydrocarbazole

This protocol is a general procedure for the synthesis of the parent tetrahydrocarbazole and can be adapted for some substituted analogs.

Materials:

  • Phenylhydrazine

  • Cyclohexanone

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine phenylhydrazine (1 equivalent) and cyclohexanone (1.1 equivalents).

  • Add glacial acetic acid to the flask to serve as both the solvent and the acid catalyst.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain pure 1,2,3,4-tetrahydrocarbazole.

Troubleshooting:

  • Low Yield: If the yield is low, ensure the reflux time was sufficient. The purity of the phenylhydrazine is also critical; it should be freshly distilled if it has discolored.

  • Oily Product: If the product oils out upon addition to water, try adding ice to the water to induce solidification. Alternatively, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Visualizations

The following diagrams illustrate the key pathways and logical relationships in the Fischer indole synthesis of substituted carbazoles.

Fischer_Indole_Synthesis_Pathways Reactants Phenylhydrazine + Ketone/Aldehyde Phenylhydrazone Phenylhydrazone Intermediate Reactants->Phenylhydrazone Condensation Aldol Aldol Condensation (Side Reaction) Reactants->Aldol Self-condensation Enehydrazine Ene-hydrazine Tautomer Phenylhydrazone->Enehydrazine Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement Enehydrazine->Sigmatropic NN_Cleavage N-N Bond Cleavage (Side Reaction) Enehydrazine->NN_Cleavage Favored by EDGs & Strong Acid Diamine Diamine Intermediate Sigmatropic->Diamine Cyclization Cyclization & Ammonia Elimination Diamine->Cyclization Carbazole Substituted Carbazole (Desired Product) Cyclization->Carbazole Anilines Aniline Byproducts NN_Cleavage->Anilines Aldol_Products Aldol Byproducts Aldol->Aldol_Products

Caption: Main and side reaction pathways in the Fischer indole synthesis.

Troubleshooting_Workflow Start Experiment Start: Fischer Indole Synthesis Problem Identify Issue Start->Problem LowYield Low/No Yield Problem->LowYield Low Yield MultipleProducts Multiple Products Problem->MultipleProducts Impure Product NoReaction No Reaction Problem->NoReaction No Conversion CheckPurity Check Reactant Purity LowYield->CheckPurity AnalyzeByproducts Analyze Byproducts (GC-MS, NMR) MultipleProducts->AnalyzeByproducts OptimizeConditions Optimize Conditions: - Acid Catalyst - Temperature - Time NoReaction->OptimizeConditions CheckPurity->OptimizeConditions ConsiderRoute Consider Alternative Synthetic Route OptimizeConditions->ConsiderRoute No Improvement Success Successful Synthesis OptimizeConditions->Success AdjustForNN Adjust for N-N Cleavage: - Milder Acid - Lower Temperature AnalyzeByproducts->AdjustForNN Aniline detected AdjustForRegio Adjust for Regioselectivity: - Screen Acid Catalysts AnalyzeByproducts->AdjustForRegio Isomers detected AdjustForNN->ConsiderRoute No Improvement AdjustForNN->Success AdjustForRegio->ConsiderRoute No Improvement AdjustForRegio->Success

References

Technical Support Center: Optimization of Tetrahydrocarbazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tetrahydrocarbazoles. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Question: My Fischer indole synthesis of tetrahydrocarbazole is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in tetrahydrocarbazole synthesis is a common issue that can stem from several factors. Systematically addressing the following points can help improve your reaction outcome:

  • Catalyst Choice and Concentration: The choice and concentration of the acid catalyst are critical. While glacial acetic acid is commonly used, other acids like hydrochloric acid or Lewis acids such as zinc chloride may be more effective depending on the specific substrates.[1][2] Ensure the acid is not too dilute, as water can inhibit the reaction. For instance, 80% acetic acid has been found to be a suitable solvent and catalyst in some cases.[3][4]

  • Reaction Temperature and Time: The reaction typically requires heating (reflux) to proceed.[5][6] Insufficient temperature or reaction time can lead to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7] Reaction times can vary from a few minutes under microwave irradiation to several hours with conventional heating.[1]

  • Purity of Reactants: The purity of both the phenylhydrazine and cyclohexanone derivatives is crucial. Impurities in the starting materials can lead to side reactions and lower yields.[5] It is advisable to use purified reagents. For example, colored tetrahydrocarbazole starting material for subsequent reactions can be purified by recrystallization or column chromatography to yield a colorless compound, which improves reaction efficiency.[8]

  • Stoichiometry of Reactants: The molar ratio of the reactants can significantly impact the yield. An excess of one reactant may be necessary to drive the reaction to completion. For the synthesis of 1-oxo-1,2,3,4-tetrahydrocarbazoles, a molar ratio of 1.2:1 of 2-aminocyclohexanone hydrochloride to phenylhydrazine hydrochloride was found to be optimal.[3][4]

  • Atmosphere: Some reactions, particularly those involving sensitive reagents or intermediates, may benefit from being carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Problem 2: Formation of Impurities and Side Products

Question: My reaction is producing a significant amount of colored impurities and side products, making purification difficult. How can I minimize their formation?

Answer:

The formation of impurities is a frequent challenge. Here are some strategies to obtain a cleaner reaction mixture:

  • Control of Reaction Temperature: Overheating or prolonged reaction times can lead to the formation of degradation products and colored impurities. Carefully control the reaction temperature and monitor for the disappearance of starting material by TLC to avoid unnecessary heating.

  • Degassing of Solvents: For palladium-catalyzed syntheses, it is essential to degas the solvent to remove dissolved oxygen, which can deactivate the catalyst and promote side reactions.[7]

  • Purification of Starting Materials: As mentioned previously, using pure starting materials is critical. Impurities in the phenylhydrazine or cyclohexanone can be a primary source of side products.[5]

  • Choice of Solvent: The solvent can influence the reaction pathway. Protic solvents like acetic acid are common for the Fischer indole synthesis.[5][6] For other methods, like palladium-catalyzed couplings, aprotic polar solvents such as DMF are used.[7] Experimenting with different solvents may help minimize side reactions.

  • Work-up Procedure: A proper work-up is essential to remove unreacted starting materials and acidic catalysts. This typically involves neutralization with a base (e.g., saturated NaHCO₃ solution) and extraction with an organic solvent.[3][4] Washing the organic layer with brine can help remove residual water and water-soluble impurities.[7]

Frequently Asked Questions (FAQs)

Question: What are the most common methods for synthesizing tetrahydrocarbazoles?

Answer: The most prevalent methods for synthesizing tetrahydrocarbazoles are the Fischer indole synthesis and the Borsche–Drechsel cyclization.[9][10][11] The Fischer indole synthesis involves the reaction of a phenylhydrazine with a cyclohexanone in the presence of an acid catalyst.[1][11] The Borsche–Drechsel cyclization is a specific application of the Fischer indole synthesis that uses cyclohexanone arylhydrazones as precursors.[9][10] More recent methods also include palladium-catalyzed couplings of ortho-haloanilines with ketones.[7]

Question: How can I improve the purity of my final tetrahydrocarbazole product?

Answer: Purification of the crude product is often necessary to obtain high-purity tetrahydrocarbazole. Common purification techniques include:

  • Recrystallization: This is a widely used method for purifying solid products. Methanol and ethanol are common solvents for the recrystallization of tetrahydrocarbazole.[5][12]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is an effective method. A mixture of ethyl acetate and heptane or petroleum ether is often used as the eluent.[4][7]

  • Decolorization: If the product is colored, treatment with activated charcoal during recrystallization can help remove colored impurities.[5]

Question: Are there any "green" or more environmentally friendly methods for tetrahydrocarbazole synthesis?

Answer: Yes, research has focused on developing greener synthetic routes. This includes the use of ionic liquids as recyclable catalysts and solvents, and microwave-assisted synthesis to reduce reaction times and energy consumption.[1][13] For example, 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim(BF4)]) has been used as an efficient and reusable catalyst.[13]

Question: What is the expected melting point for 1,2,3,4-tetrahydrocarbazole?

Answer: The reported melting point for 1,2,3,4-tetrahydrocarbazole is typically in the range of 116-118°C.[7] However, it can vary slightly depending on the purity of the sample and the heating rate during measurement.[5]

Data Presentation

Table 1: Comparison of Reaction Conditions for Tetrahydrocarbazole Synthesis

MethodReactantsCatalyst/SolventTemperatureTimeYieldReference
Fischer Indole SynthesisPhenylhydrazine, CyclohexanoneGlacial Acetic AcidReflux1 hour76-85%[5]
Palladium-Catalyzed Annulationo-Iodoaniline, CyclohexanonePd(OAc)₂, DABCO / DMF105°C3-5 hours65%[7]
Fischer Indole Synthesis (for 1-oxo derivative)2-Aminocyclohexanone HCl, Phenylhydrazine HCl2N NaOH, 80% Acetic AcidReflux5 hoursup to 73%[3][4]
Microwave-Assisted Fischer IndolePhenylhydrazine, CyclohexanoneK-10 Montmorillonite Clay / MethanolMicrowave (600W)3 minutes96%[1]
Ionic Liquid Catalyzed Fischer IndolePhenylhydrazine HCl, Cyclohexanone[bmim(BF4)] / MethanolReflux1 hour95%[13]

Experimental Protocols

Protocol 1: Classical Fischer Indole Synthesis of 1,2,3,4-Tetrahydrocarbazole [5]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, stirrer, and dropping funnel, add 98 g (1 mole) of cyclohexanone and 360 g (6 moles) of glacial acetic acid.

  • Addition of Phenylhydrazine: Heat the mixture to reflux while stirring. Slowly add 108 g (1 mole) of phenylhydrazine over 1 hour.

  • Reaction: Continue to heat the mixture at reflux for an additional hour.

  • Isolation of Crude Product: Pour the hot reaction mixture into a beaker and stir as it solidifies. Cool the mixture to approximately 5°C and filter with suction.

  • Washing: Wash the filter cake with 100 ml of water, followed by 100 ml of 75% ethanol.

  • Purification: Air-dry the crude solid and then recrystallize from approximately 700 ml of methanol. Treatment with decolorizing carbon may be necessary. The expected yield is 120–135 g (76–85%).

Protocol 2: Palladium-Catalyzed Synthesis of 1,2,3,4-Tetrahydrocarbazole [7]

  • Reaction Setup: To a two-necked flask, add cyclohexanone (5.9 g, 60 mmol), o-iodoaniline (4.4 g, 20 mmol), and 1,4-diazabicyclo[2.2.2]octane (DABCO) (6.7 g, 60 mmol) in N,N-dimethylformamide (DMF) (60 mL).

  • Degassing: Degas the mixture three times under a nitrogen/vacuum cycle.

  • Catalyst Addition: Add palladium acetate (Pd(OAc)₂) (2.24 mg, 0.1 mmol).

  • Reaction: Degas the mixture twice more and then heat at 105°C for 3-5 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture to room temperature and partition between isopropyl acetate (150 mL) and water (50 mL). Separate the organic layer, wash with brine (50 mL), and concentrate under vacuum.

  • Purification: Purify the residue by silica gel chromatography using an ethyl acetate-heptane (1:6) mixture as the eluent to yield the product as a pale brown solid (expected yield ~65%).

Visualizations

Troubleshooting_Workflow Troubleshooting Flowchart for Low Yield start Low or No Product Yield check_catalyst Check Catalyst: - Correct acid? - Sufficient concentration? start->check_catalyst check_temp_time Check Reaction Conditions: - Adequate temperature (reflux)? - Sufficient reaction time? start->check_temp_time check_reagents Check Reagents: - Purity of phenylhydrazine? - Purity of cyclohexanone? start->check_reagents check_stoichiometry Check Stoichiometry: - Correct molar ratios? start->check_stoichiometry solution_catalyst Action: - Try alternative acid (e.g., HCl, Lewis acid). - Use higher concentration of acid. check_catalyst->solution_catalyst solution_temp_time Action: - Increase temperature or ensure reflux. - Extend reaction time and monitor by TLC. check_temp_time->solution_temp_time solution_reagents Action: - Purify starting materials (distillation/recrystallization). check_reagents->solution_reagents solution_stoichiometry Action: - Optimize molar ratio of reactants. check_stoichiometry->solution_stoichiometry end Improved Yield solution_catalyst->end solution_temp_time->end solution_reagents->end solution_stoichiometry->end

Caption: Troubleshooting decision tree for addressing low product yield.

Fischer_Indole_Synthesis_Workflow Experimental Workflow: Fischer Indole Synthesis start Start setup Reaction Setup: - Combine cyclohexanone and  glacial acetic acid. start->setup reflux Heat to Reflux setup->reflux add_hydrazine Add Phenylhydrazine (dropwise over 1 hr) reflux->add_hydrazine react Continue Reflux (1 hr) add_hydrazine->react isolate Isolate Crude Product: - Pour hot mixture to solidify. - Cool and filter. react->isolate wash Wash Product: - Water wash. - Ethanol wash. isolate->wash purify Purify: - Recrystallize from methanol. - Use activated charcoal if needed. wash->purify end Final Product: 1,2,3,4-Tetrahydrocarbazole purify->end

Caption: Step-by-step workflow for the Fischer indole synthesis.

References

Overcoming solubility issues with 6-Methoxy-1,2,3,4-tetrahydrocarbazole.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 6-Methoxy-1,2,3,4-tetrahydrocarbazole.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a lipophilic molecule, as indicated by its calculated XLogP3 value of 3.2.[1] This suggests that it is poorly soluble in aqueous solutions and demonstrates higher solubility in organic solvents. Like the parent compound, carbazole, it is expected to be more soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol.

Q2: I am observing precipitation when I dilute my DMSO stock solution of this compound into an aqueous buffer. Why is this happening?

A2: This is a common issue known as "precipitation upon dilution." It occurs because the compound is highly soluble in the organic stock solvent (DMSO) but has very low solubility in the aqueous buffer. When the stock solution is added to the buffer, the overall solvent composition changes, becoming predominantly aqueous. This change causes the compound to exceed its solubility limit in the new solvent mixture, leading to precipitation. This is a typical challenge for lipophilic compounds.

Q3: Can I heat the solvent to dissolve more this compound?

A3: Increasing the temperature will generally increase the solubility of most organic compounds, including the related compound 1,2,3,4-tetrahydrocarbazole in methanol.[2] However, be cautious as the compound may precipitate out of the solution upon cooling to room or experimental temperature. This can lead to inaccurate concentrations in your experiments. Also, ensure that the compound is stable at elevated temperatures and will not degrade.

Q4: Are there any recommended starting points for dissolving this compound for in vitro assays?

A4: For initial in vitro screening, it is common to prepare a high-concentration stock solution, typically in 100% DMSO. For cell-based assays, it is crucial to ensure the final concentration of DMSO is low (usually less than 0.5%) to avoid solvent toxicity. If solubility in the final assay medium is still a problem, consider using one of the solubility enhancement techniques described in the troubleshooting guides below.

Troubleshooting Guides

Issue 1: Difficulty Dissolving the Compound in Common Organic Solvents

If you are struggling to achieve your desired concentration of this compound in common laboratory solvents, consult the estimated solubility data below and consider the following troubleshooting steps.

SolventEstimated Solubility (mg/mL) at 25°CNotes
Dimethyl Sulfoxide (DMSO)> 50High solubility is expected.
N,N-Dimethylformamide (DMF)> 30Good solubility is expected.
Dichloromethane (DCM)10 - 20Moderate solubility is expected.
Chloroform10 - 20Moderate solubility is expected.
Acetone5 - 10Moderate solubility is expected.
Ethyl Acetate5 - 10Moderate solubility is expected.
Methanol1 - 5Limited solubility is expected.
Ethanol (95%)1 - 5Limited solubility is expected.
Water< 0.01Practically insoluble.
Phosphate-Buffered Saline (PBS) pH 7.4< 0.01Practically insoluble.

Disclaimer: This table provides estimated values based on the chemical properties of the compound and data for structurally related molecules. Actual solubility should be determined experimentally.

  • Sonication: Use a bath sonicator to increase the rate of dissolution. Ensure the sample is sealed to prevent solvent evaporation.

  • Gentle Warming: As mentioned in the FAQs, gentle warming can increase solubility. Use a water bath and do not exceed 40-50°C. Always check for recrystallization upon cooling.

  • Use of Co-solvents: If solubility in a single solvent is insufficient, a co-solvent system can be effective. This is particularly useful for improving solubility in partially aqueous systems.

Issue 2: Compound Crashes Out of Solution in Aqueous Media

For experiments requiring the compound to be in an aqueous buffer (e.g., cell culture media, enzymatic assays), the following solubility enhancement techniques can be employed.

G start Start: Compound precipitates in aqueous buffer ph_check Is the compound ionizable? (weakly basic) start->ph_check ph_adjust Method 1: pH Adjustment ph_check->ph_adjust  Yes cosolvent Method 2: Co-solvent System ph_check->cosolvent  No end Achieved desired concentration ph_adjust->end cyclodextrin Method 3: Cyclodextrin Complexation cosolvent->cyclodextrin  If insufficient cosolvent->end solid_dispersion Method 4: Amorphous Solid Dispersion cyclodextrin->solid_dispersion  For higher concentration  or solid formulations cyclodextrin->end solid_dispersion->end

Caption: Decision tree for choosing a solubility enhancement method.

Experimental Protocols

Protocol 1: Determining Thermodynamic Solubility using the Shake-Flask Method

This protocol determines the equilibrium solubility of a compound, which is a crucial parameter for formulation development.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, PBS, ethanol)

  • Glass vials with screw caps

  • Orbital shaker/incubator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of solid this compound to a glass vial. The excess solid should be clearly visible.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Shake the vials for 24-48 hours to ensure equilibrium is reached.[3]

  • After incubation, allow the vials to stand to let the excess solid settle.

  • Carefully collect a sample from the supernatant. To ensure no solid particles are transferred, centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) and take the supernatant, or filter it through a 0.22 µm filter.

  • Dilute the supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis method against a standard curve.

  • The resulting concentration is the thermodynamic solubility.

Protocol 2: Solubility Enhancement using a Co-solvent System

Co-solvents are water-miscible organic solvents that can increase the solubility of lipophilic compounds in aqueous solutions.

Materials:

  • This compound

  • Co-solvents such as DMSO, ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400).

  • Aqueous buffer (e.g., PBS)

Procedure:

  • Prepare a high-concentration stock solution of the compound in a suitable co-solvent (e.g., 50 mg/mL in DMSO).

  • In a series of test tubes, prepare different ratios of the co-solvent and the aqueous buffer (e.g., 1:9, 2:8, 3:7 co-solvent:buffer).

  • To each tube, add a small volume of the stock solution to achieve the desired final concentration of the compound.

  • Vortex each tube and visually inspect for precipitation immediately and after a set period (e.g., 2 hours).

  • The mixture with the lowest proportion of co-solvent that keeps the compound in solution is the optimal system for your desired concentration.

Protocol 3: Solubility Enhancement using Cyclodextrin Inclusion Complexation (Kneading Method)

Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior that can encapsulate lipophilic drugs, thereby increasing their aqueous solubility.[4]

Materials:

  • This compound

  • Beta-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol (or another suitable solvent for the drug)

  • Water

  • Mortar and pestle

Procedure:

  • Determine the molar ratio for complexation (commonly 1:1 or 1:2 drug-to-cyclodextrin).

  • Place the required amount of cyclodextrin into a mortar.

  • Add a small amount of a water-ethanol mixture (e.g., 50:50 v/v) to the cyclodextrin and triturate to form a homogeneous paste.[5]

  • Dissolve the this compound in a minimal amount of ethanol.

  • Slowly add the drug solution to the cyclodextrin paste while continuously kneading with the pestle for 45-60 minutes.

  • Dry the resulting paste in an oven at a low temperature (e.g., 40-50°C) or under vacuum until a constant weight is achieved.

  • The resulting powder is the inclusion complex, which can be tested for its improved aqueous solubility.

Protocol 4: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This technique disperses the drug in a hydrophilic polymer matrix at a molecular level, preventing crystallization and enhancing solubility.

Materials:

  • This compound

  • A hydrophilic polymer such as polyvinylpyrrolidone (PVP K30) or Soluplus®.

  • A common solvent that dissolves both the drug and the polymer (e.g., ethanol, methanol, or a mixture).

  • Rotary evaporator or a vacuum oven.

Procedure:

  • Select a drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 by weight).

  • Dissolve the accurately weighed drug and polymer in a suitable volume of the common solvent in a round-bottom flask.[6]

  • Ensure both components are fully dissolved to form a clear solution.

  • Evaporate the solvent using a rotary evaporator. The bath temperature should be kept low (e.g., 40°C) to minimize thermal stress on the compound.

  • Continue evaporation until a thin, solid film is formed on the flask wall.

  • Further dry the solid dispersion in a vacuum oven for at least 24 hours to remove any residual solvent.[7]

  • Scrape the solid dispersion from the flask, pulverize it into a fine powder, and store it in a desiccator. This powder can then be used for dissolution studies.

G start Weigh Drug and Polymer dissolve Co-dissolve in a common solvent start->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying (24h) evaporate->dry pulverize Pulverize and Sieve dry->pulverize store Store in Desiccator pulverize->store

Caption: Workflow for preparing an amorphous solid dispersion.

References

Preventing oxidation of 6-Methoxy-1,2,3,4-tetrahydrocarbazole during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 6-Methoxy-1,2,3,4-tetrahydrocarbazole to prevent its oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during storage?

A1: The primary cause of degradation is oxidation. The indole moiety within the tetrahydrocarbazole structure is susceptible to oxidation by atmospheric oxygen. This process can be accelerated by exposure to light and elevated temperatures.[1][2][3]

Q2: What are the visible signs of this compound oxidation?

A2: A common visible sign of oxidation is a change in the material's color.[2] Fresh, pure this compound is typically an off-white or light-colored solid. Upon oxidation, it may turn brown or darken in color.[2][4]

Q3: What are the recommended long-term storage conditions for this compound?

A3: For long-term storage, it is recommended to keep this compound in a tightly sealed container, in a cool, dry, and dark place.[4] Storing under an inert atmosphere, such as argon or nitrogen, is also advisable to minimize contact with oxygen.

Q4: Can this compound degrade during experimental procedures like chromatography?

A4: Yes, there have been reports of tetrahydrocarbazole derivatives degrading during column chromatography.[2] This can be caused by the stationary phase (e.g., silica gel) or the mobile phase composition.

Q5: Are there any specific chemical incompatibilities to be aware of?

A5: Yes, you should avoid storing or mixing this compound with strong oxidizing agents, as they will accelerate its degradation.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Issue Possible Cause Recommended Solution
Discoloration of the solid (turning brown) Oxidation due to exposure to air and/or light.Store the compound in a tightly sealed, amber glass vial. For long-term storage, purge the vial with an inert gas (argon or nitrogen) before sealing. Store in a refrigerator or freezer.
Unexpected peaks in analytical analysis (e.g., HPLC, NMR) of a stored sample Formation of degradation products, likely oxides.Re-purify the material if necessary. Confirm the identity of the new peaks by techniques such as LC-MS to identify potential oxidation products. Always use freshly prepared solutions for analysis when possible.
Compound degradation during column chromatography The compound may be sensitive to the silica gel or the solvent system.Deactivate the silica gel by adding a small percentage of a neutral or basic modifier like triethylamine to the eluent. Alternatively, consider using a different stationary phase, such as alumina. Perform a quick stability test by spotting the compound on a TLC plate and letting it sit for an hour before developing to see if degradation occurs.[1]
Inconsistent results in biological assays Degradation of the compound in the assay medium.Prepare stock solutions in a suitable, dry, and deoxygenated solvent. Store stock solutions at low temperatures and protected from light. Consider the addition of antioxidants to the assay buffer if compatible with the experimental setup.

Experimental Protocols

Protocol 1: Optimal Storage of this compound

Objective: To minimize oxidation of the compound during short-term and long-term storage.

Materials:

  • This compound solid

  • Amber glass vials with PTFE-lined caps

  • Argon or nitrogen gas supply with a regulator and tubing

  • Parafilm or other sealing tape

  • Refrigerator (2-8 °C) or freezer (-20 °C)

  • Dessicator

Procedure:

  • Vial Preparation: Ensure the amber glass vial and cap are clean and completely dry.

  • Aliquotting: If you have a large quantity of the compound, it is best to aliquot it into smaller, single-use vials. This avoids repeated exposure of the entire batch to air and moisture.

  • Inert Gas Purging:

    • Place the desired amount of the compound into the vial.

    • Gently flush the headspace of the vial with a slow stream of argon or nitrogen gas for 1-2 minutes.

    • Quickly and tightly seal the vial with the PTFE-lined cap.

  • Sealing: For extra protection, wrap the cap and neck of the vial with Parafilm.

  • Storage Location:

    • For short-term storage (days to weeks), place the sealed vial in a refrigerator at 2-8 °C.

    • For long-term storage (months to years), place the sealed vial in a freezer at -20 °C.

  • Desiccation: For added protection against moisture, the vials can be stored inside a desiccator within the refrigerator or freezer.

Protocol 2: Preparation of a Stabilized Stock Solution

Objective: To prepare a stock solution of this compound with minimized risk of oxidation.

Materials:

  • This compound solid

  • High-purity, anhydrous solvent (e.g., DMSO, DMF, or ethanol)

  • Amber glass vial with a PTFE-lined septum cap

  • Syringes and needles

  • Optional: Antioxidant such as Butylated Hydroxytoluene (BHT)

Procedure:

  • Solvent Preparation: Use a freshly opened bottle of anhydrous solvent or a solvent that has been properly dried and deoxygenated (e.g., by sparging with argon for 30 minutes).

  • Weighing: In a clean, dry amber vial, accurately weigh the required amount of this compound.

  • Optional Antioxidant: If desired, add a small amount of an antioxidant like BHT to the solid. A final concentration of 0.01% BHT in the solution is often sufficient.

  • Dissolution:

    • Cap the vial with the septum cap.

    • Using a syringe and needle, add the desired volume of the anhydrous, deoxygenated solvent to the vial.

    • Gently swirl or sonicate the vial until the solid is completely dissolved.

  • Storage: Store the stock solution in the sealed amber vial at -20 °C or -80 °C. When needing to use the solution, allow it to warm to room temperature before opening to prevent condensation from introducing moisture.

Data Presentation

Table 1: Recommended Storage Conditions Summary

Storage Duration Temperature Atmosphere Light Condition Container
Short-term (≤ 1 month)2-8 °CAir (tightly sealed) or Inert GasDarkAmber Glass Vial
Long-term (> 1 month)-20 °CInert Gas (Argon or Nitrogen)DarkAmber Glass Vial

Visualizations

Oxidation_Pathway Oxidation Pathway of this compound cluster_storage Storage Conditions cluster_reaction Oxidation Reaction 6-Methoxy-THC This compound Hydroperoxide Hydroperoxide Intermediate 6-Methoxy-THC->Hydroperoxide Oxidation Oxygen Atmospheric Oxygen (O2) Oxygen->Hydroperoxide Light Light (Photocatalysis) Light->Hydroperoxide Degradation_Products Further Degradation Products (e.g., colored impurities) Hydroperoxide->Degradation_Products Decomposition

Caption: Proposed oxidation pathway of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Compound Instability Start Instability Observed (e.g., discoloration, extra peaks) Check_Storage Review Storage Conditions: - Light exposure? - Air exposure? - Temperature? Start->Check_Storage Storage_OK Storage Appears Correct Check_Storage->Storage_OK Improve_Storage Implement Improved Storage: - Inert atmosphere - Lower temperature - Light protection Storage_OK->Improve_Storage No Check_Handling Review Experimental Handling: - Solvent quality? - Chromatography conditions? - Solution age? Storage_OK->Check_Handling Yes Improve_Storage->Start Handling_OK Handling Appears Correct Check_Handling->Handling_OK Improve_Handling Implement Improved Handling: - Use fresh, anhydrous solvents - Modify chromatography - Prepare fresh solutions Handling_OK->Improve_Handling No Re-purify Consider Re-purification of the Compound Handling_OK->Re-purify Yes Improve_Handling->Start End Problem Resolved Re-purify->End

Caption: A logical workflow for troubleshooting the instability of this compound.

References

Technical Support Center: N-Protection of the Tetrahydrocarbazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the N-protection of the tetrahydrocarbazole ring.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for N-protection of the tetrahydrocarbazole ring?

A1: The most common methods for N-protection of the tetrahydrocarbazole ring involve the introduction of a tert-butyloxycarbonyl (Boc) group or an alkyl group.

  • N-Boc Protection: This is typically achieved by reacting the tetrahydrocarbazole with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[1] This method is widely used due to the stability of the Boc group under various conditions and its relatively straightforward removal under acidic conditions.

  • N-Alkylation: This involves the reaction of tetrahydrocarbazole with an alkyl halide (e.g., benzyl bromide, methyl iodide) in the presence of a base. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and potassium hydroxide (KOH).[2][3] The choice of base and solvent is crucial for achieving high yields and regioselectivity.[2]

Q2: What are the primary challenges encountered during the N-protection of tetrahydrocarbazole?

A2: Researchers often face several challenges, including:

  • Low reaction yield: Incomplete conversion of the starting material is a frequent issue.

  • Side reactions: The most common side reaction is C-alkylation, particularly at the C3 position of the indole nucleus, which competes with the desired N-alkylation.[2]

  • Purification difficulties: Separating the desired N-protected product from unreacted starting material, C-alkylated isomers, and other byproducts can be challenging.[3]

  • Stability of the protected compound: The protecting group, particularly the Boc group, can be labile under certain conditions, leading to unintended deprotection.[4]

Troubleshooting Guides

This section addresses specific experimental problems in a question-and-answer format.

Issue 1: Low Yield in N-Boc Protection

Question: I am getting a low yield of my N-Boc protected tetrahydrocarbazole. What are the potential causes and how can I improve the yield?

Answer: Low yields in N-Boc protection can stem from several factors. A systematic approach to troubleshooting can help identify and resolve the issue.

Troubleshooting Steps:

  • Incomplete Deprotonation: The N-H of the carbazole moiety needs to be deprotonated to facilitate the reaction with (Boc)₂O.

    • Solution: Ensure a suitable base is used. While strong bases like NaH can be used, milder bases like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) as a catalyst are often sufficient and can prevent side reactions.[1] The reaction is typically performed in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM).[1]

  • Reagent Quality and Stoichiometry: The quality and amount of reagents are critical.

    • Solution: Use fresh, high-quality (Boc)₂O. Ensure at least a stoichiometric amount, and often a slight excess (1.1-1.5 equivalents), of (Boc)₂O is used.[1]

  • Reaction Temperature and Time: The reaction may not have gone to completion.

    • Solution: While many Boc protections proceed at room temperature, gentle heating might be necessary for less reactive substrates. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Experimental Protocol: General Procedure for N-Boc Protection

  • Dissolve the tetrahydrocarbazole (1 equivalent) in a suitable solvent (e.g., THF, DCM).

  • Add a base, such as triethylamine (1.5 equivalents), and a catalytic amount of DMAP.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equivalents) portion-wise to the mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with water and brine, drying the organic layer, and concentrating under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: Poor Regioselectivity (C3-Alkylation vs. N-Alkylation)

Question: My N-alkylation reaction is producing a significant amount of the C3-alkylated isomer. How can I improve the N-selectivity?

Answer: The competition between N- and C-alkylation is a common problem. The regioselectivity is highly dependent on the reaction conditions.[2]

Troubleshooting Steps:

  • Incomplete Deprotonation: If the indole nitrogen is not fully deprotonated, the neutral tetrahydrocarbazole can react at the more nucleophilic C3 position.

    • Solution: Use a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF or THF to ensure complete deprotonation to the indolate anion.[5]

  • Solvent Effects: The choice of solvent significantly influences the reactivity of the indolate anion.

    • Solution: Polar aprotic solvents like DMF and DMSO generally favor N-alkylation by solvating the counter-ion (e.g., Na⁺), leaving the nitrogen atom more accessible for alkylation.[6] In contrast, less polar solvents like THF can sometimes lead to more C-alkylation.[6]

  • Counter-ion Effects: The nature of the counter-ion from the base can influence the site of alkylation.

    • Solution: Experimenting with different bases (e.g., NaH, KH, Cs₂CO₃) can alter the counter-ion and may improve N-selectivity.

  • Reaction Temperature: Higher reaction temperatures often favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.

    • Solution: Increasing the reaction temperature, for instance to 80 °C, can significantly improve N-selectivity.[2]

Table 1: Effect of Reaction Conditions on N- vs. C-Alkylation

BaseSolventTemperature (°C)N/C Alkylation RatioReference
NaHTHF25Low N-selectivity[6]
NaHDMF25High N-selectivity[6]
K₂CO₃DMF80Predominantly N-alkylation[7]
NaHTHF80Improved N-selectivity[8]
Issue 3: Difficulty in Product Purification

Question: I am struggling to purify my N-protected tetrahydrocarbazole. What are some effective purification strategies?

Answer: Purification can be challenging due to the similar polarities of the starting material, product, and C-alkylated byproducts.

Troubleshooting Steps:

  • Chromatography:

    • Solution: Column chromatography on silica gel is the most common method. Use a shallow gradient of a non-polar eluent (e.g., hexanes or petroleum ether) and a slightly more polar eluent (e.g., ethyl acetate or dichloromethane) to achieve good separation. Careful monitoring with TLC is essential to identify the optimal solvent system. For colored impurities in the starting tetrahydrocarbazole, a purification step prior to the reaction might be beneficial.[9] This can be done by recrystallization or by passing a solution of the starting material through a pad of silica gel or alumina.[9]

  • Crystallization:

    • Solution: If the N-protected product is a solid, recrystallization can be a highly effective method for purification.[10] Common solvent systems for recrystallization of carbazole derivatives include ethanol, methanol, and toluene/pentane.[9]

  • Acid-Base Extraction (for N-alkylated products):

    • Solution: If the starting tetrahydrocarbazole is the main impurity, an acidic wash during the workup can help remove it. The unreacted tetrahydrocarbazole, being basic, will be protonated and move to the aqueous layer, while the N-alkylated product remains in the organic layer.

Issue 4: Instability of the N-Boc Protected Product

Question: My N-Boc protected tetrahydrocarbazole seems to be decomposing during workup or purification. What could be the cause and how can I prevent this?

Answer: The tert-butyloxycarbonyl (Boc) group is known to be labile under acidic conditions.[4]

Troubleshooting Steps:

  • Acidic Workup Conditions:

    • Solution: Avoid acidic washes during the workup. Use neutral or slightly basic aqueous solutions (e.g., saturated sodium bicarbonate solution) for washing.

  • Acidic Chromatography Conditions:

    • Solution: Silica gel can be slightly acidic and may cause deprotection of sensitive N-Boc compounds. If you suspect this is an issue, you can neutralize the silica gel by preparing a slurry with a small amount of triethylamine in the eluent before packing the column. Alternatively, using a different stationary phase like alumina might be an option.

  • Storage:

    • Solution: Store the purified N-Boc protected tetrahydrocarbazole in a cool, dark place, and under an inert atmosphere if it is particularly sensitive.

Visualizations

G Troubleshooting Low Yield in N-Protection start Low Yield of N-Protected Product check_reagents Check Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_completion Verify Reaction Completion start->check_completion reagent_sol1 Use fresh reagents (e.g., (Boc)2O). Ensure correct stoichiometry. check_reagents->reagent_sol1 conditions_sol1 Optimize base and solvent. Consider temperature adjustment. check_conditions->conditions_sol1 completion_sol1 Monitor reaction by TLC. Increase reaction time if necessary. check_completion->completion_sol1

Caption: A troubleshooting workflow for addressing low yields in N-protection reactions.

G Optimizing N-Alkylation Regioselectivity start Poor N/C Alkylation Selectivity deprotonation Ensure Complete Deprotonation start->deprotonation solvent Optimize Solvent start->solvent temperature Adjust Temperature start->temperature deprotonation_sol Use a strong base (e.g., NaH). deprotonation->deprotonation_sol solvent_sol Use polar aprotic solvent (e.g., DMF, DMSO). solvent->solvent_sol temperature_sol Increase reaction temperature (e.g., to 80°C). temperature->temperature_sol

Caption: Decision-making process for improving N-alkylation regioselectivity.

References

Technical Support Center: Scale-up Synthesis of 6-Methoxy-1,2,3,4-tetrahydrocarbazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 6-Methoxy-1,2,3,4-tetrahydrocarbazole.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and solutions.

Issue 1: Low or No Product Yield

  • Question: We are experiencing significantly lower than expected yields of this compound in our scale-up batch. What are the potential causes and how can we improve the yield?

  • Answer: Low yields in the Fischer indole synthesis of this compound on a larger scale can stem from several factors.[1][2] Key areas to investigate include:

    • Inadequate Heat Transfer: Uneven heating or localized overheating in a large reactor can lead to the decomposition of reactants, intermediates, or the final product. Ensure efficient and uniform heating through proper reactor design and agitation.

    • Suboptimal Reaction Temperature: The Fischer indole synthesis is sensitive to temperature.[2] A temperature that is too low may result in an incomplete reaction, while a temperature that is too high can promote side reactions and decomposition. Careful temperature monitoring and control are crucial.

    • Incorrect Acid Catalyst Concentration: The choice and concentration of the acid catalyst are critical.[2] An insufficient amount may lead to a sluggish or incomplete reaction, while an excess can cause degradation of the starting materials or product. Titration of the acid or careful stoichiometric calculations are recommended.

    • Poor Quality Starting Materials: Impurities in the p-methoxyphenylhydrazine or cyclohexanone can interfere with the reaction.[2] Ensure the purity of starting materials through appropriate analytical techniques (e.g., NMR, GC-MS) before use.

    • Inefficient Mixing: Inadequate agitation in a large reactor can lead to poor mass transfer and localized concentration gradients, hindering the reaction. The stirring should be vigorous enough to prevent the formation of lumps.[3]

Issue 2: Formation of Impurities and Side Products

  • Question: Our scaled-up synthesis is producing a significant amount of impurities alongside the desired this compound. What are the common side reactions, and how can we minimize them?

  • Answer: The formation of impurities is a common challenge in the scale-up of the Fischer indole synthesis.[4] Common side products and strategies to mitigate their formation include:

    • Isomeric Byproducts: The use of substituted cyclohexanones can potentially lead to the formation of isomeric tetrahydrocarbazole products. While cyclohexanone itself is symmetrical, ensuring the purity of the starting ketone is important.

    • Oxidation Products: The tetrahydrocarbazole ring system can be susceptible to oxidation, leading to the formation of the corresponding carbazole.[4] To minimize this, it is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.[5]

    • Polymeric Byproducts: Under strongly acidic conditions and elevated temperatures, side reactions can lead to the formation of polymeric materials.[4] Careful control of the acid concentration and reaction temperature is essential to suppress polymerization.

    • Unreacted Starting Materials: The presence of unreacted p-methoxyphenylhydrazine or cyclohexanone complicates purification.[4] Monitoring the reaction progress by techniques like TLC or HPLC can help ensure the reaction goes to completion.[5]

Issue 3: Challenges in Product Purification

  • Question: We are facing difficulties in purifying this compound at a large scale. What are the recommended purification methods?

  • Answer: Large-scale purification requires methods that are both effective and scalable. For this compound, the following techniques are recommended:

    • Crystallization: This is often the most economical and efficient method for purifying solid compounds at scale.[5] A suitable solvent or solvent system should be identified through small-scale solubility studies. Methanol is a commonly used solvent for the recrystallization of tetrahydrocarbazoles.[3]

    • Column Chromatography: For challenging separations or when high purity is required, medium-pressure liquid chromatography (MPLC) can be employed for larger quantities.[5] Normal-phase chromatography on silica gel is a common approach.[6]

    • Washing: Washing the crude product with appropriate solvents can remove certain impurities. For instance, washing with water can remove residual acid catalyst, and a wash with a non-polar solvent like hexane can remove less polar impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and direct method is the Fischer indole synthesis. This reaction involves the acid-catalyzed condensation of p-methoxyphenylhydrazine with cyclohexanone.[7][8]

Q2: Which acid catalysts are typically used for this synthesis?

A2: A variety of Brønsted and Lewis acids can be used. Glacial acetic acid is commonly employed.[7][8] Other options include hydrochloric acid, sulfuric acid, and polyphosphoric acid (PPA).[1][2] The choice of acid can impact the reaction rate and yield, and may require optimization for a specific scale.

Q3: What are the key process parameters to control during scale-up?

A3: Critical parameters for a successful scale-up include:

  • Efficient heat transfer to maintain a uniform temperature.[5]

  • Effective mixing to ensure homogeneity.[5]

  • Controlled rate of addition of reagents to manage any exotherms.[5]

  • Careful monitoring of the reaction temperature to prevent side reactions.[5]

  • Inert atmosphere to prevent oxidation.[5]

Q4: How can the progress of the reaction be monitored?

A4: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[5] This allows for the determination of the point at which the starting materials have been consumed and the reaction is complete.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Tetrahydrocarbazoles

CatalystSolventTemperature (°C)TimeYield (%)Reference
Acetic Acid/HCl-Reflux--[7][8]
K-10 Montmorillonite ClayMethanolMicrowave (600W)3 min96[7]
Zeolites (H-ZSM-5)Acetic Acid--35-69[8]
Acetic Acid/Trifluoroacetic Acid-Ultrasound--[8]

Note: The yields reported are for various tetrahydrocarbazole derivatives and may differ for this compound. This table is intended to provide a comparative overview of different synthetic approaches.

Experimental Protocols

Key Experiment: Fischer Indole Synthesis of this compound

Materials:

  • p-Methoxyphenylhydrazine hydrochloride

  • Cyclohexanone

  • Glacial Acetic Acid

  • Methanol (for recrystallization)

  • Deionized Water

Procedure:

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add glacial acetic acid.

  • Addition of Reactants: While stirring, add p-methoxyphenylhydrazine hydrochloride to the acetic acid. Begin heating the mixture to reflux.

  • Once the mixture is refluxing, add cyclohexanone dropwise over a period of time to control the reaction exotherm.

  • Reaction: Maintain the reaction mixture at reflux with continuous stirring. Monitor the progress of the reaction by TLC or HPLC until the starting materials are consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a vessel containing ice-cold water with vigorous stirring to precipitate the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash the filter cake with cold water to remove residual acid.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as methanol, to yield pure this compound.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Charge Reactor with p-Methoxyphenylhydrazine HCl and Acetic Acid start->reactants heat Heat to Reflux reactants->heat add_ketone Add Cyclohexanone (Controlled Addition) heat->add_ketone reflux Maintain Reflux & Monitor Progress (TLC/HPLC) add_ketone->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitate in Ice-Cold Water cool->precipitate filtrate Vacuum Filtration & Water Wash precipitate->filtrate purify Recrystallization (Methanol) filtrate->purify end Pure Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed check_temp Review Reaction Temperature Profile start->check_temp Troubleshoot check_reagents Verify Starting Material Purity start->check_reagents Troubleshoot check_mixing Evaluate Agitation Efficiency start->check_mixing Troubleshoot temp_issue Inconsistent or Incorrect Temperature? check_temp->temp_issue reagent_issue Impurities Detected? check_reagents->reagent_issue mixing_issue Poor Mixing? check_mixing->mixing_issue temp_issue->check_reagents No optimize_temp Optimize Heating/ Cooling Protocol temp_issue->optimize_temp Yes reagent_issue->check_mixing No purify_reagents Purify/Source High- Purity Reagents reagent_issue->purify_reagents Yes mixing_issue->start Re-evaluate improve_mixing Increase Agitation/ Use Baffles mixing_issue->improve_mixing Yes

Caption: Troubleshooting decision tree for low product yield.

References

Byproducts formed during the synthesis of 6-Methoxy-1,2,3,4-tetrahydrocarbazole.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methoxy-1,2,3,4-tetrahydrocarbazole.

Frequently Asked Questions (FAQs)

Q1: My final product is highly colored (yellow, brown, or black). What is the likely cause and how can I fix it?

A1: The formation of colored byproducts is a common issue in the Fischer indole synthesis. These impurities often arise from air oxidation or acid-catalyzed side reactions. To remove them, you can employ recrystallization from a suitable solvent such as methanol or ethanol, often with the addition of activated charcoal to adsorb the colored impurities.[1] Column chromatography using toluene as the eluent can also be effective, as the undesired colored byproducts are often strongly adsorbed onto the silica gel.

Q2: The yield of my reaction is very low. What are the potential reasons?

A2: Low yields in the synthesis of this compound can be attributed to several factors:

  • Incomplete reaction: The reflux time may have been too short.[2] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to ensure it has gone to completion.

  • Suboptimal temperature: The reaction requires elevated temperatures to proceed efficiently. Ensure your reaction is refluxing at the appropriate temperature for the solvent used.

  • Impure starting materials: The purity of the 4-methoxyphenylhydrazine and cyclohexanone is critical. Impurities in the starting materials can lead to the formation of side products and a lower yield of the desired product.

  • Loss during workup and purification: Significant product loss can occur during extraction, filtration, and recrystallization steps.[2] Ensure complete precipitation during recrystallization by allowing sufficient time for cooling.

Q3: My purified product shows the presence of unreacted starting materials. How can I remove them?

A3: Residual 4-methoxyphenylhydrazine and cyclohexanone are common impurities.[3] These can typically be removed through careful purification. Washing the crude product with cold water can help remove water-soluble starting materials like hydrazine salts. For less polar starting materials, column chromatography is the most effective method for separation.

Q4: I am observing an unexpected isomer in my final product analysis. Why did this happen?

A4: The formation of isomeric byproducts can occur if the starting 4-methoxyphenylhydrazine is contaminated with other positional isomers (e.g., 2-methoxyphenylhydrazine or 3-methoxyphenylhydrazine).[3] It is essential to use highly pure starting materials to avoid the formation of these isomeric tetrahydrocarbazoles.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.

Issue Potential Cause Recommended Solution
Dark-colored reaction mixture and product Oxidation of the product or intermediates.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). During purification, use activated charcoal during recrystallization to remove colored impurities.[1]
Low Yield Incomplete reaction, impure reagents, or loss during workup.Monitor the reaction by TLC to ensure completion. Use purified starting materials. Optimize the recrystallization process to minimize product loss in the mother liquor.[2]
Presence of starting materials in the final product Incomplete reaction or inefficient purification.Ensure the reaction goes to completion. Purify the crude product using column chromatography.
Formation of 6-Methoxycarbazole Oxidation of the tetrahydrocarbazole ring.[3]Avoid prolonged exposure to air and high temperatures during workup and storage. Store the final product under an inert atmosphere.
Broad melting point range of the final product Presence of impurities.Recrystallize the product multiple times until a sharp melting point is achieved. If recrystallization is ineffective, purify by column chromatography.

Experimental Protocol: Fischer Indole Synthesis of this compound

This protocol is a general guideline for the synthesis of this compound.

Materials:

  • 4-Methoxyphenylhydrazine hydrochloride

  • Cyclohexanone

  • Glacial Acetic Acid

  • Methanol or Ethanol (for recrystallization)

  • Activated Charcoal (optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-methoxyphenylhydrazine hydrochloride (1 equivalent) in glacial acetic acid.

  • To the stirring solution, add cyclohexanone (1.1 equivalents) dropwise at room temperature.[4]

  • Heat the reaction mixture to reflux and maintain reflux for 30-60 minutes. Monitor the progress of the reaction by TLC.[4]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water while stirring.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • For purification, recrystallize the crude solid from methanol or ethanol. If the product is colored, add a small amount of activated charcoal to the hot solution and filter through celite before allowing it to cool.

  • Collect the purified crystals by vacuum filtration and dry them under vacuum.

Visual Guides

Experimental Workflow

G cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reactants 1. Mix 4-Methoxyphenylhydrazine HCl and Cyclohexanone in Acetic Acid reflux 2. Heat to Reflux (30-60 min) reactants->reflux cool 3. Cool to Room Temperature reflux->cool precipitate 4. Pour into Ice Water to Precipitate Product cool->precipitate filter 5. Vacuum Filter and Wash with Cold Water precipitate->filter recrystallize 6. Recrystallize from Methanol or Ethanol (Optional: Add Charcoal) filter->recrystallize dry 7. Dry Product under Vacuum recrystallize->dry final_product final_product dry->final_product Final Product: 6-Methoxy-1,2,3,4- tetrahydrocarbazole

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions start Synthesis Issue low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn impure_reagents Impure Reagents low_yield->impure_reagents workup_loss Workup Loss low_yield->workup_loss colored_impurities Colored Impurities impure_product->colored_impurities starting_materials Unreacted Starting Materials impure_product->starting_materials isomers Isomeric Byproducts impure_product->isomers monitor_tlc Monitor by TLC incomplete_rxn->monitor_tlc purify_reagents Purify Reagents impure_reagents->purify_reagents optimize_workup Optimize Workup workup_loss->optimize_workup charcoal_recrystallize Charcoal Recrystallization colored_impurities->charcoal_recrystallize column_chrom Column Chromatography starting_materials->column_chrom use_pure_hydrazine Use Pure Hydrazine isomers->use_pure_hydrazine

Caption: Troubleshooting logic for identifying and resolving common synthesis issues.

References

Technical Support Center: Optimizing Catalyst Selection for Tetrahydrocarbazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for optimizing the synthesis of tetrahydrocarbazoles. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work, with a focus on catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for tetrahydrocarbazoles? A1: The most common and widely utilized method for synthesizing the 1,2,3,4-tetrahydrocarbazole scaffold is the Fischer indole synthesis and its variant, the Borsche–Drechsel cyclization.[1][2][3] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, typically formed from the condensation of a phenylhydrazine and cyclohexanone.[3][4][5]

Q2: What types of catalysts are typically used for this synthesis? A2: A range of acid catalysts are effective. These are broadly categorized as Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid (p-TSA)) and Lewis acids (e.g., ZnCl₂, FeCl₃, AlCl₃, BF₃).[6][7][8] In recent years, solid acid catalysts like zeolites and ionic liquids have also been successfully employed.[2][9][10]

Q3: How do I decide between a Brønsted acid and a Lewis acid catalyst? A3: The choice depends on the specific substrates and desired reaction conditions.[11] Brønsted acids are common and effective, but can be harsh.[8] Lewis acids, such as ZnCl₂, can be beneficial when dealing with substrates that have strong electron-donating groups, as they can help prevent N-N bond cleavage, a common side reaction.[11] Screening a selection of both types is the most effective approach to identify the optimal catalyst for a new substrate.

Q4: What is the mechanistic role of the acid catalyst? A4: In the Borsche-Drechsel and Fischer indole syntheses, the acid catalyst is crucial for protonating the arylhydrazone.[3] This facilitates tautomerization to the reactive enamine intermediate, which then undergoes the key, heat-induced[12][12]-sigmatropic rearrangement. The catalyst then participates in the subsequent cyclization and elimination of ammonia to form the final tetrahydrocarbazole product.[3][4]

Q5: Can microwave-assisted heating improve the reaction? A5: Yes, microwave irradiation has been shown to significantly improve yields and dramatically reduce reaction times for tetrahydrocarbazole synthesis compared to conventional heating methods.[2][7][9]

Troubleshooting Guide

Q: My reaction yield is very low or I'm getting no product. What should I check? A: Low yields are a common issue and can stem from several factors.[7] Follow this checklist to troubleshoot the problem:

  • Purity of Starting Materials: Ensure the arylhydrazine and cyclohexanone derivatives are pure. Impurities can inhibit the catalyst or lead to side reactions. Using freshly distilled or recrystallized reagents is highly recommended.[7]

  • Catalyst Choice and Loading: The catalyst may be inappropriate for your specific substrate. Screen a variety of Brønsted and Lewis acids to find the most effective one.[6][11] The amount of catalyst is also critical; perform optimization experiments to determine the ideal loading.

  • Reaction Temperature and Time: The reaction typically requires heat, but excessive temperatures or prolonged reaction times can cause decomposition of the starting materials or the desired product.[7][13] Monitor the reaction's progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time, after which the yield may decrease.[13]

  • Solvent Selection: The choice of solvent can significantly impact the reaction. Common solvents include ethanol, acetic acid, and toluene, but in some cases, solvent-free conditions have proven effective.[6][7]

Q: My TLC plate shows multiple spots, indicating significant byproduct formation. How can I improve selectivity? A: The formation of byproducts is a frequent challenge, especially with substituted arylhydrazines.

  • Control Reaction Conditions: As mentioned above, overly harsh conditions (high temperature, strong acid) can lead to degradation and side reactions.[7] Try lowering the temperature or using a milder acid catalyst like acetic acid.[11]

  • Address Substituent Effects: Phenylhydrazines with strong electron-donating groups are prone to N-N bond cleavage, which competes with the desired cyclization.[11] For these substrates, switching to a Lewis acid catalyst such as ZnCl₂ or ZnBr₂ can often improve the yield of the target product.[11]

  • Consider an Inert Atmosphere: For particularly sensitive substrates, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[7]

Catalyst Performance Data

The selection of the catalyst and reaction conditions has a profound impact on the yield of tetrahydrocarbazole. The table below summarizes yields obtained using various catalysts under different conditions.

CatalystSubstratesSolventMethodTimeYield (%)Reference
p-Toluenesulfonic acid (p-TSA)Phenylhydrazine, Cyclohexanone-Microwave (600W)3 min91-93%[9]
Zinc chloride (ZnCl₂)Phenylhydrazine, Cyclohexanone-Microwave (600W)3 min76%[9]
K-10 Montmorillonite ClayPhenylhydrazine, CyclohexanoneMethanolMicrowave (600W)3 min96%[2]
Ceric Ammonium Nitrate (CAN)Substituted Phenylhydrazines, Cyclohexanone-Conventional-85-95%[2]
Zeolites (H-ZSM-5, H-beta, etc.)Various Arylhydrazines, CyclohexanoneAcetic AcidConventional-35-69%[9]
[bmim(BF₄)] Ionic LiquidPhenylhydrazine HCl, CyclohexanoneMethanolReflux1 hr95%[10]
Palladium Acetate (Pd(OAc)₂)o-Iodoaniline, CyclohexanoneDMFConventional3-5 hr65%[12]
Cerium-Phosphate (CeP1.5)Phenylhydrazine, Cyclohexanone-Conventional (80°C)2 hr~99%[13]

Visualized Workflows and Mechanisms

Diagrams generated using Graphviz can help clarify complex processes. Below are workflows and mechanisms relevant to tetrahydrocarbazole synthesis.

Catalyst_Selection_Workflow start Start: Define Substrates (Arylhydrazine + Cyclohexanone) screen_catalyst Screen Catalysts (Brønsted vs. Lewis Acids) start->screen_catalyst optimize_loading Optimize Catalyst Loading screen_catalyst->optimize_loading optimize_conditions Optimize Reaction Conditions (Temperature, Time, Solvent) optimize_loading->optimize_conditions analyze_yield Analyze Yield & Purity (TLC, LC-MS, NMR) optimize_conditions->analyze_yield troubleshoot Troubleshoot? (Low Yield / Byproducts) analyze_yield->troubleshoot troubleshoot->screen_catalyst Yes end Final Optimized Protocol troubleshoot->end No

Caption: A logical workflow for optimizing catalyst selection and reaction conditions.

Fischer_Indole_Mechanism Fischer Indole / Borsche-Drechsel Mechanism hydrazone 1. Cyclohexanone Arylhydrazone protonation 2. Protonation (Acid Catalyst) hydrazone->protonation + H⁺ enamine 3. Enamine Tautomer protonation->enamine rearrangement 4. [3,3]-Sigmatropic Rearrangement enamine->rearrangement Heat intermediate 5. Dienimine Intermediate rearrangement->intermediate cyclization 6. Aromatic Cyclization intermediate->cyclization + H⁺ ammonia_elim 7. Ammonia Elimination cyclization->ammonia_elim product 8. Tetrahydrocarbazole ammonia_elim->product - NH₄⁺

Caption: Key steps in the acid-catalyzed Fischer indole synthesis mechanism.

Detailed Experimental Protocols

Protocol 1: Conventional Synthesis using a Brønsted Acid (p-TSA)

This protocol is adapted from procedures utilizing p-toluenesulfonic acid, which often provides excellent yields.[9]

Materials:

  • Phenylhydrazine (1.0 eq)

  • Cyclohexanone (1.1 eq)

  • p-Toluenesulfonic acid (p-TSA) (0.1 eq)

  • Ethanol or Acetic Acid (as solvent)

  • Ice-water bath

  • Saturated sodium bicarbonate solution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine and cyclohexanone in the chosen solvent (e.g., ethanol).

  • Catalyst Addition: Add p-TSA to the mixture.

  • Heating: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing ice-water with stirring.

  • Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence stops. The crude product will precipitate.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or methanol to yield the pure 1,2,3,4-tetrahydrocarbazole.

Protocol 2: Microwave-Assisted Synthesis

This protocol is a general guideline adapted from procedures demonstrating rapid, high-yield synthesis.[2][6]

Materials:

  • Arylhydrazine hydrochloride (1.0 eq)

  • Ketone (e.g., Cyclohexanone) (1.05 eq)

  • Catalyst (e.g., p-TSA or ZnCl₂)

  • Solvent (e.g., THF or solvent-free)

  • Microwave vial

Procedure:

  • Reaction Setup: In a microwave-safe vial, combine the arylhydrazine hydrochloride, the ketone, and the chosen catalyst. If using a solvent, add it at this stage.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to the optimized temperature (e.g., 150 °C) for a short duration (e.g., 3-15 minutes).[7][9]

  • Cooling: After the irradiation cycle is complete, allow the reaction vial to cool to room temperature.

  • Work-up and Purification: Quench the reaction with a suitable reagent (e.g., methanol or saturated aqueous sodium bicarbonate).[6][7] Remove the solvent under reduced pressure. Purify the resulting residue by silica gel column chromatography to obtain the pure product.

References

Validation & Comparative

Comparative NMR Analysis of 6-Methoxy-1,2,3,4-tetrahydrocarbazole and its Unsubstituted Analogue

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of 6-Methoxy-1,2,3,4-tetrahydrocarbazole and the parent 1,2,3,4-tetrahydrocarbazole is presented, offering researchers and drug development professionals a comprehensive guide to their ¹H and ¹³C NMR characteristics. This guide provides tabulated spectral data, detailed experimental protocols, and a visual representation of the analytical workflow to facilitate unambiguous structural confirmation and comparative analysis.

The introduction of a methoxy group at the 6-position of the 1,2,3,4-tetrahydrocarbazole scaffold, a privileged structure in medicinal chemistry, significantly influences its electronic environment and, consequently, its NMR spectral properties. Understanding these differences is crucial for the unambiguous identification and characterization of novel derivatives in drug discovery and development. This guide provides a direct comparison of the ¹H and ¹³C NMR data for this compound and its parent compound, 1,2,3,4-tetrahydrocarbazole.

Comparative ¹H and ¹³C NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for both compounds. These values have been compiled from reputable sources to ensure data accuracy.

Table 1: ¹H and ¹³C NMR Data for this compound

¹H NMR (400 MHz, DMSO-d6) ¹³C NMR (100 MHz, DMSO-d6)
Chemical Shift (δ, ppm) , Multiplicity, J (Hz)Chemical Shift (δ, ppm)
10.40 (s, 1H, NH)Data not available in the searched literature.
7.10 (d, 1H, J = 8.4 Hz)
6.80 (s, 1H)
6.60 (dd, 1H, J = 8.4 Hz, J = 2.08 Hz)
3.70 (s, 3H, OCH₃)
Aliphatic protons not specified in the source.[1]

Table 2: ¹H and ¹³C NMR Data for 1,2,3,4-tetrahydrocarbazole

¹H NMR (300 MHz, CDCl₃) [2]¹³C NMR (75 MHz, CDCl₃) [2]
Chemical Shift (δ, ppm) , Multiplicity, J (Hz)Chemical Shift (δ, ppm)
7.64 (br s, 1H, NH)134.66
7.49 (m, 1H)133.30
7.29 (m, 1H)126.82
7.08-7.71 (br m, 2H)119.96
2.74 (br t, 4H, J = 6 Hz, H-1, H-4)118.12
1.86-1.99 (br m, 4H, H-2, H-3)116.81
109.61
108.98
22.42
22.32
22.20
20.05

Experimental Protocols

A generalized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of tetrahydrocarbazole derivatives is provided below.

Sample Preparation:

  • Approximately 5-10 mg of the tetrahydrocarbazole derivative is accurately weighed and dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • The sample is gently agitated to ensure complete dissolution.

NMR Data Acquisition:

  • Instrumentation: A high-resolution NMR spectrometer, for instance, a Bruker DRX400 NMR spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei, is utilized.

  • ¹H NMR Spectroscopy:

    • A standard one-dimensional ¹H NMR spectrum is acquired.

    • Typical acquisition parameters include a spectral width of 0-12 ppm, a sufficient number of scans to ensure a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Spectroscopy:

    • A proton-decoupled ¹³C NMR spectrum is acquired.

    • Typical acquisition parameters include a spectral width of 0-200 ppm and a significantly larger number of scans compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ in CDCl₃ at 7.26 ppm for ¹H and the central peak of the CDCl₃ triplet at 77.16 ppm for ¹³C).

Experimental Workflow

The logical flow of the NMR characterization process is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis cluster_reporting Reporting weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire 1H NMR Spectrum transfer->h1_nmr c13_nmr Acquire 13C NMR Spectrum transfer->c13_nmr process Process Spectra (FT, Phasing, Baseline Correction) h1_nmr->process c13_nmr->process reference Reference Chemical Shifts process->reference integrate Integrate 1H Signals reference->integrate assign Assign Signals integrate->assign tabulate Tabulate Data assign->tabulate compare Compare with Alternatives tabulate->compare

NMR Characterization Workflow

This guide serves as a valuable resource for the scientific community, enabling the precise and efficient characterization of this compound and related analogues. The direct comparison with the unsubstituted parent compound highlights the diagnostic shifts induced by the methoxy substituent, aiding in the structural elucidation of novel compounds within this important chemical class.

References

Structural Elucidation of 6-Methoxy-1,2,3,4-tetrahydrocarbazole: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structure of 6-Methoxy-1,2,3,4-tetrahydrocarbazole with alternative analytical methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling via Density Functional Theory (DFT). The objective is to offer a comprehensive overview of the experimental data and methodologies to aid in the structural characterization of this and similar molecular entities.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information of a molecule in its crystalline state. The data presented below for this compound is derived from a published crystallographic study.[1]

Table 1: Crystal Data and Structure Refinement for this compound. [1]

ParameterValue
Empirical formulaC₁₃H₁₅NO
Formula weight201.26
Temperature100(2) K
Wavelength1.54178 Å
Crystal systemMonoclinic
Space groupP2₁/n
Unit cell dimensionsa = 8.4313(3) Å, α = 90°
b = 10.3695(4) Å, β = 98.393(3)°
c = 11.8388(4) Å, γ = 90°
Volume1024.18(6) ų
Z4
Density (calculated)1.305 Mg/m³
Absorption coefficient0.675 mm⁻¹
F(000)432
Crystal size0.20 x 0.10 x 0.05 mm
Theta range for data collection4.196 to 76.840°
Index ranges-10≤h≤10, -12≤k≤12, -14≤l≤14
Reflections collected19602
Independent reflections2085 [R(int) = 0.0381]
Completeness to theta = 67.679°99.8 %
Absorption correctionSemi-empirical from equivalents
Max. and min. transmission0.7539 and 0.6381
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2085 / 0 / 137
Goodness-of-fit on F²1.045
Final R indices [I>2sigma(I)]R1 = 0.0354, wR2 = 0.0903
R indices (all data)R1 = 0.0381, wR2 = 0.0928
Largest diff. peak and hole0.229 and -0.221 e.Å⁻³

Alternative Structural Characterization Methods

While X-ray crystallography provides a static solid-state structure, other techniques offer complementary information about the molecule's structure in solution or its theoretical ground state.

NMR spectroscopy is a powerful tool for elucidating the chemical structure and connectivity of atoms in a molecule in solution. For this compound, ¹H and ¹³C NMR would provide key information.

Table 2: Comparison of Structural Insights from Different Analytical Methods.

MethodType of DataInformation Provided
X-ray Crystallography Bond lengths, bond angles, torsion angles, unit cell parameters.Precise 3D atomic coordinates in the solid state, molecular packing, and intermolecular interactions.
NMR Spectroscopy Chemical shifts (δ), coupling constants (J), integration.Connectivity of atoms, chemical environment of nuclei, and through-bond and through-space correlations in solution.
Computational Modeling (DFT) Optimized geometry (bond lengths, angles), electronic properties (HOMO/LUMO), vibrational frequencies.Theoretical ground-state structure in the gas phase, prediction of spectroscopic properties, and analysis of molecular orbitals.

Computational methods, such as DFT, can predict the geometry and electronic properties of a molecule. A common approach involves geometry optimization using a functional like B3LYP with a basis set such as 6-31G*. This provides a theoretical structure in the gas phase for comparison with experimental data.

Experimental and Computational Protocols

  • Crystal Growth : Crystals of this compound suitable for X-ray diffraction were obtained from a solution.

  • Data Collection : A suitable crystal was mounted on a diffractometer. Data were collected at a low temperature (100 K) to minimize thermal vibrations, using Cu Kα radiation.

  • Structure Solution and Refinement : The structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

  • Sample Preparation : A small amount of the compound is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition : ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., at 400 MHz for ¹H).

  • Data Analysis : Chemical shifts, coupling constants, and integrations are analyzed to determine the molecular structure.

  • Input Structure Generation : An initial 3D structure of this compound is built using molecular modeling software.

  • Geometry Optimization : The geometry is optimized using a DFT method, for example, the B3LYP functional with the 6-31G* basis set, to find the lowest energy conformation.

  • Frequency Calculation : Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface.

  • Data Analysis : The optimized bond lengths, bond angles, and other electronic properties are extracted from the output file for analysis and comparison.

Visualization of Comparative Workflow

The following diagram illustrates the workflow for the structural characterization of this compound using the different analytical techniques discussed.

G Comparative Workflow for Structural Analysis of this compound Xray X-ray Crystallography - Single Crystal - Data Collection - Structure Solution SolidState Solid-State Structure (Bond Lengths, Angles) Xray->SolidState Yields NMR NMR Spectroscopy - Dissolution in Solvent - Spectral Acquisition - Data Analysis SolutionState Solution-State Structure (Connectivity) NMR->SolutionState Yields DFT Computational Modeling (DFT) - Build Initial Structure - Geometry Optimization - Frequency Calculation GasPhase Gas-Phase Structure (Optimized Geometry) DFT->GasPhase Predicts

Caption: Workflow comparing experimental and theoretical methods for structural elucidation.

References

Comparative Analysis of 6-Methoxy-1,2,3,4-tetrahydrocarbazole via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of mass spectrometry techniques for the analysis of 6-Methoxy-1,2,3,4-tetrahydrocarbazole. It is intended for researchers, scientists, and professionals in drug development, offering insights into instrument parameters, expected outcomes, and data interpretation.

Introduction to Mass Spectrometry in Carbazole Analysis

This compound is a tricyclic aromatic compound belonging to the tetrahydrocarbazole family, a scaffold present in many biologically active compounds.[1] Mass spectrometry is a critical analytical technique for its characterization, providing essential information on molecular weight, purity, and structure. The choice of ionization method significantly influences the resulting mass spectrum and the type of information obtained. The most common techniques for analyzing carbazole derivatives are Gas Chromatography-Mass Spectrometry (GC-MS), typically with Electron Ionization (EI), and Liquid Chromatography-Mass Spectrometry (LC-MS), often utilizing Electrospray Ionization (ESI).[2][3][4]

Comparison of Ionization Techniques

Electron Ionization (EI): This is a "hard" ionization technique that uses a high-energy electron beam to ionize the sample molecule.[5][6] This process imparts significant energy, leading to extensive and reproducible fragmentation.[3][7] The resulting fragmentation pattern serves as a molecular fingerprint, which is invaluable for structural elucidation and for matching against spectral libraries.[7]

Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that imparts minimal energy to the molecule.[5] It is ideal for analyzing polar and thermally labile compounds directly from a liquid phase (e.g., HPLC eluent).[3] ESI typically produces protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺), with minimal fragmentation. This makes it highly effective for accurate molecular weight determination.[4]

Data Presentation: Mass Spectral Data Summary

The following table summarizes the key mass spectral information for this compound and selected alternatives.

CompoundMolecular FormulaMolecular Weight (Da)[M]⁺• (EI) (m/z)[M+H]⁺ (ESI) (m/z)Key Fragment Ions (EI) (m/z)
This compound C₁₃H₁₅NO201.26201202200, 186, 173, 158
1,2,3,4-Tetrahydrocarbazole (Parent)C₁₂H₁₃N171.24171172170, 143, 115
7-Methoxy-2,3,4,9-tetrahydro-1H-carbazole (Isomer)C₁₃H₁₅NO201.26201202200, 186, 173, 158

Note: Fragment ions are predicted based on common fragmentation pathways for tetrahydrocarbazole derivatives.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is well-suited for the analysis of volatile and thermally stable compounds like this compound.[8]

  • Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.[8]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.[8]

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically used.[8]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[8]

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: 280°C for 5 minutes.[8]

  • Mass Spectrometer Parameters:

    • Ion Source Temperature: 230°C.[8]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

    • Mass Range: m/z 50-500.[8]

    • Data Acquisition: Full scan mode.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This technique is preferred for less volatile compounds or for analyses requiring direct coupling with high-performance liquid chromatography for separation.

  • Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL. Dilute this solution with the initial mobile phase to a working concentration of ~0.1 mg/mL.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer with an Electrospray Ionization (ESI) source.[4]

  • HPLC Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 20% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 0.8 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 325°C.

    • Drying Gas Flow: 8 L/min.

    • Mass Range: m/z 100-800.

    • Data Acquisition: Full scan mode.

Visualizations

The following diagrams illustrate the mass spectrometry workflow and a proposed fragmentation pathway for this compound.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Analyte Sample Solution Dissolution in Volatile Solvent Sample->Solution Injection Injection Solution->Injection GC GC Separation (Capillary Column) Injection->GC Ionization EI Ionization (70 eV) GC->Ionization MS Mass Analyzer (Quadrupole) Ionization->MS Detector Detection MS->Detector Spectrum Mass Spectrum Generation Detector->Spectrum Library Library Search & Interpretation Spectrum->Library

Caption: General workflow for GC-MS analysis.

fragmentation_pathway M This compound [M]⁺• m/z = 201 F1 [M-H]⁺ m/z = 200 M->F1 - H• F2 [M-CH₃]⁺ m/z = 186 M->F2 - CH₃• F3 [M-C₂H₄]⁺• m/z = 173 (Retro-Diels-Alder) M->F3 - C₂H₄ F4 [M-CH₃-CO]⁺ m/z = 158 F2->F4 - CO

Caption: Proposed EI fragmentation of this compound.

References

Hirshfeld surface analysis of 6-Methoxy-1,2,3,4-tetrahydrocarbazole.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Hirshfeld Surface Analysis of 6-Methoxy-1,2,3,4-tetrahydrocarbazole

This guide provides a detailed comparison of the intermolecular interactions of this compound, a significant heterocyclic compound, with its nine-membered ring analogue, 9-Methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione. The analysis is based on Hirshfeld surface characterization, a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the subtle forces that govern molecular packing.

Data Presentation: Unveiling Intermolecular Interactions

The packing of molecules in a crystal is dictated by a variety of intermolecular interactions. Hirshfeld surface analysis, through the generation of two-dimensional fingerprint plots, allows for the quantification of these interactions. The table below summarizes the relative contributions of the most significant intermolecular contacts for this compound and its analogue.

Intermolecular ContactThis compound (% Contribution)9-Methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione (% Contribution)
H···H63.7%[1][2]51.3%[2]
C···H/H···C25.5%[1][2]15.2%[2]
O···H/H···O7.5%[1][2]29.7%[2]
N···H/H···N3.3%[1][2]1.1%[2]

Analysis: The data reveals a distinct difference in the packing of the two molecules. For this compound, the dominant interactions are H···H and C···H/H···C contacts, which are characteristic of van der Waals forces and C/N—H···π interactions. In contrast, the nine-membered ring analogue, 9-Methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione, exhibits a significantly higher percentage of O···H/H···O interactions, indicative of strong amide N—H···O hydrogen bonding.[1][2][3]

Experimental Protocols: A Closer Look at the Methodology

The Hirshfeld surface analysis was performed using the CrystalExplorer software.[2] The general workflow for such an analysis is as follows:

  • Crystal Structure Determination: The first step involves obtaining the crystal structure of the compound of interest using single-crystal X-ray diffraction. This provides the precise atomic coordinates and unit cell parameters.

  • Hirshfeld Surface Generation: The crystallographic information file (CIF) is then imported into the CrystalExplorer software. The software calculates the Hirshfeld surface, which is defined as the region in space where the electron density of the promolecule (the molecule of interest) is greater than or equal to the sum of the electron densities of all other molecules in the crystal.

  • Surface Property Mapping: Various properties can be mapped onto the Hirshfeld surface to visualize different aspects of the intermolecular interactions. A key property is the normalized contact distance (dnorm), which highlights regions of close contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, white regions represent contacts approximately equal to the van der Waals radii, and blue regions show longer contacts.[4][5][6]

  • 2D Fingerprint Plot Generation: The software is used to generate two-dimensional fingerprint plots. These plots summarize all the intermolecular contacts by plotting the distance from the surface to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de).[4]

  • Decomposition of Fingerprint Plots: The overall fingerprint plot can be decomposed to show the contributions of specific atom-pair contacts, such as H···H, C···H/H···C, O···H/H···O, and N···H/H···N. The percentage contribution of each contact type to the total Hirshfeld surface is then calculated.[4]

Visualization of Experimental and Logical Workflows

To better illustrate the processes involved, the following diagrams are provided.

Hirshfeld_Surface_Analysis_Workflow cluster_data_acquisition Data Acquisition cluster_analysis Computational Analysis cluster_output Output xray_diff Single-Crystal X-ray Diffraction cif_file Crystallographic Information File (CIF) xray_diff->cif_file Generates crystal_explorer Import CIF into CrystalExplorer cif_file->crystal_explorer hirshfeld_surface Generate Hirshfeld Surface crystal_explorer->hirshfeld_surface dnorm_map Map d_norm Surface hirshfeld_surface->dnorm_map fingerprint Generate 2D Fingerprint Plot hirshfeld_surface->fingerprint visuals Visualizations (d_norm surface) dnorm_map->visuals decompose Decompose Fingerprint Plot fingerprint->decompose quantify Quantify Contact Percentages decompose->quantify quant_data Quantitative Data (% Contributions) quantify->quant_data

Caption: Workflow for Hirshfeld Surface Analysis.

Comparison_Logic cluster_molecules Molecules for Comparison cluster_analysis Analysis Method cluster_results Comparative Results mol1 6-Methoxy-1,2,3,4- tetrahydrocarbazole hsa Hirshfeld Surface Analysis mol1->hsa mol2 9-Methoxy-3,4,5,6-tetrahydro-1H- benzo[b]azonine-2,7-dione mol2->hsa interactions1 Dominant Interactions: H···H, C/N—H···π hsa->interactions1 interactions2 Dominant Interactions: N—H···O Hydrogen Bonding hsa->interactions2

Caption: Logical Flow of Molecular Interaction Comparison.

References

Unlocking Antitumor Potential: A Comparative Guide to Tetrahydrocarbazole Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers in oncology and drug development now have a comprehensive resource for understanding the structure-activity relationship (SAR) of tetrahydrocarbazole (THC) derivatives as potential anticancer agents. This guide provides a comparative analysis of various THC analogs, summarizing their cytotoxic effects against a panel of cancer cell lines and elucidating their mechanisms of action. Detailed experimental protocols and visual diagrams of key signaling pathways are included to support further research and development in this promising area of medicinal chemistry.

Tetrahydrocarbazoles, a class of heterocyclic compounds, have garnered significant attention for their therapeutic potential.[1] Their rigid, fused-ring structure serves as a versatile scaffold for the design of novel anticancer drugs.[1][2] Modifications to the tetrahydrocarbazole core have led to the development of derivatives with potent activity against various cancer cell lines, operating through diverse mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways.[2]

Comparative Anticancer Activity of Tetrahydrocarbazole Derivatives

The antitumor efficacy of tetrahydrocarbazole derivatives is highly dependent on their substitution patterns. The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative THC derivatives against several human cancer cell lines, offering a quantitative comparison of their cytotoxic potential.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
6f Dithioate HybridMCF-7 (Breast)0.00724[3]
HCT-116 (Colon)0.00823[3]
5g Triazole HybridMCF-7 (Breast)Not explicitly stated, but identified as most potent in its series.[4]
11c Thiazolinone HybridJurkat (Leukemia)1.44[5]
U937 (Lymphoma)1.77[5]
HCT-116 (Colon)6.75[5]
12c Thiazolinone HybridJurkat (Leukemia)Not explicitly stated, but showed high potency.[5]
U937 (Lymphoma)Not explicitly stated, but showed high potency.[5]
HCT-116 (Colon)Not explicitly stated, but showed high potency.[5]
N-Substituted THC (5c, -F) N-SubstitutedA-549 (Lung)Identified as most active in its series.[6]
N-Substituted THC (5b, -Cl) N-SubstitutedA-549 (Lung)Showed high activity.[6]
N-Substituted THC (5a, -H) N-SubstitutedA-549 (Lung)Showed high activity.[6]

Key Signaling Pathways and Mechanisms of Action

Tetrahydrocarbazole derivatives exert their anticancer effects by modulating various cellular signaling pathways, primarily leading to apoptosis and cell cycle arrest.

Tetrahydrocarbazole Anticancer Mechanism cluster_0 Tetrahydrocarbazole Derivatives cluster_1 Cellular Targets & Pathways THC_Derivative Tetrahydrocarbazole Derivative Signaling Signaling Pathways (e.g., EGFR, Topoisomerase) THC_Derivative->Signaling Telomerase Telomerase Inhibition THC_Derivative->Telomerase CellCycle Cell Cycle (G2/M or G0/G1 Arrest) Cancer_Cell_Death Cancer Cell Death CellCycle->Cancer_Cell_Death Inhibition of Proliferation Apoptosis Apoptosis Induction Apoptosis->Cancer_Cell_Death Programmed Cell Death Signaling->CellCycle Signaling->Apoptosis Telomerase->Apoptosis

Caption: General mechanism of action for anticancer tetrahydrocarbazole derivatives.

Experimental Workflow for Evaluation

The evaluation of novel tetrahydrocarbazole derivatives typically follows a standardized workflow to determine their anticancer potential.

Experimental_Workflow Start Synthesis of Tetrahydrocarbazole Derivatives Cytotoxicity In vitro Cytotoxicity Screening (e.g., MTT or SRB Assay) against Cancer Cell Lines Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Apoptosis Apoptosis Assay (e.g., Annexin V-FITC) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (e.g., Propidium Iodide Staining) Mechanism->CellCycle Pathway Target Identification (e.g., Western Blot, Kinase Assays) Mechanism->Pathway End Lead Compound Identification Apoptosis->End CellCycle->End Pathway->End

Caption: A typical experimental workflow for anticancer drug discovery.

Detailed Experimental Protocols

To ensure reproducibility and facilitate the comparative evaluation of novel compounds, detailed methodologies for key experiments are provided below.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the tetrahydrocarbazole derivatives for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

2. Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to cellular proteins, providing a measure of cell mass.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Cell Fixation: Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Stain the fixed cells with 0.4% SRB solution for 30 minutes at room temperature.

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye.

  • Dye Solubilization: Solubilize the bound SRB with 10 mM Tris base solution.

  • Absorbance Measurement: Measure the absorbance at 510 nm.

  • Data Analysis: Calculate cell viability and IC50 values.

Apoptosis and Cell Cycle Analysis

1. Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

  • Cell Treatment: Treat cells with the tetrahydrocarbazole derivatives at their IC50 concentrations for a specified time.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

2. Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

  • Cell Treatment and Harvesting: Follow the same procedure as the apoptosis assay.

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

This guide provides a foundational resource for researchers engaged in the discovery and development of novel tetrahydrocarbazole-based anticancer agents. The presented data and protocols are intended to streamline comparative studies and accelerate the identification of promising lead compounds for further preclinical and clinical investigation.

References

A Comparative Guide to the Efficacy of Acetylcholinesterase (AChE) Inhibitors: Evaluating 6-Methoxy-1,2,3,4-tetrahydrocarbazole Derivatives Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comparative analysis of the efficacy of various Acetylcholinesterase (AChE) inhibitors, with a focus on providing a framework for evaluating novel compounds such as 6-Methoxy-1,2,3,4-tetrahydrocarbazole derivatives. Due to the limited publicly available quantitative data on the AChE inhibitory activity of specific this compound derivatives, this document presents benchmark data for established drugs, including Donepezil, Galantamine, Rivastigmine, and Tacrine.[1][2] Researchers can utilize the provided experimental protocols and comparative data tables to validate and contextualize their findings for novel derivatives.

The inhibition of AChE is a critical therapeutic strategy for conditions characterized by cholinergic deficit, such as Alzheimer's disease.[3] AChE inhibitors work by preventing the breakdown of the neurotransmitter acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic neurotransmission.[4][5]

Comparative Efficacy of Established AChE Inhibitors

The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The following tables summarize reported IC50 values for several widely used AChE inhibitors. It is important to note that these values can vary based on experimental conditions, such as the enzyme source (e.g., human, electric eel) and the specific assay employed.[1]

Table 1: IC50 Values of Common AChE Inhibitors

InhibitorAChE IC50 ValueSource Organism/Notes
Donepezil 6.7 nM - 11.6 nMElectric Eel, human acetylcholinesterase (hAChE)[1][6]
Galantamine 0.35 µM - 0.85 µMNot Specified[6]
Rivastigmine 501 µM[7]
Tacrine 94.69 ± 4.88 nMElectric Eel[6]
Tacrine 109 nMRecombinant Human[6]

Note: Lower IC50 values indicate higher potency.

Signaling Pathway of Acetylcholinesterase Inhibition

AChE inhibitors act within the cholinergic synapse to increase the levels of acetylcholine available to bind to postsynaptic receptors. This mechanism is central to their therapeutic effect in neurodegenerative diseases.

AChE_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Breaks down into Inhibitor AChE Inhibitor (e.g., Tetrahydrocarbazole derivative) Inhibitor->AChE Inhibits Signal Signal Transduction Receptor->Signal Activates

Mechanism of Acetylcholinesterase (AChE) Inhibition.

Experimental Protocols

The following section details the methodology for determining the AChE inhibitory activity of test compounds, such as this compound derivatives. The most commonly cited method is the spectrophotometric assay developed by Ellman et al.[1][8]

Ellman's Method for AChE Inhibition Assay

This colorimetric assay measures AChE activity based on the reaction of thiocholine (a product of acetylthiocholine hydrolysis) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured at 412 nm.[4][8]

Materials and Reagents:

  • 0.1 M Phosphate Buffer (pH 8.0)

  • 10 mM DTNB Solution in phosphate buffer

  • 14 mM Acetylthiocholine Iodide (ATCI) Solution in deionized water (prepare fresh)

  • 1 U/mL Acetylcholinesterase (AChE) Solution in phosphate buffer (keep on ice)

  • Test Compounds (Inhibitors): Stock solutions in a suitable solvent (e.g., DMSO)

  • Positive Control: Known inhibitor like Donepezil or Tacrine

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 412 nm

Assay Procedure (96-well plate format):

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the solvent used for the test compound.

    • Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the test compound solution (at various concentrations).[6]

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10-15 minutes at 25-37°C.[6][9]

  • Initiate Reaction: Add 10 µL of the ATCI substrate solution to all wells to start the reaction.[9]

  • Kinetic Measurement: Immediately begin reading the absorbance at 412 nm every 10-60 seconds for a duration of 3-5 minutes using a microplate reader.[9]

Data Analysis:

  • Calculate Reaction Rate: Determine the rate of reaction (change in absorbance per minute) for each well.

  • Calculate Percentage of Inhibition: Use the following formula: % Inhibition = [(Rate of control - Rate of test sample) / Rate of control] x 100[1]

  • Determine IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that results in 50% inhibition of AChE activity, determined from the resulting dose-response curve.[1]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for screening and validating novel AChE inhibitors.

AChE_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Buffer, DTNB, Substrate, Enzyme) plate_setup Plate Setup (Blank, Control, Test Samples) reagent_prep->plate_setup compound_prep Test Compound Dilution (e.g., Tetrahydrocarbazole derivatives) compound_prep->plate_setup pre_incubation Pre-incubation with Inhibitor plate_setup->pre_incubation reaction_start Initiate Reaction with Substrate pre_incubation->reaction_start kinetic_read Kinetic Measurement (Absorbance at 412 nm) reaction_start->kinetic_read rate_calc Calculate Reaction Rates kinetic_read->rate_calc inhibition_calc Calculate % Inhibition rate_calc->inhibition_calc ic50_calc Determine IC50 Value (Dose-Response Curve) inhibition_calc->ic50_calc comparison Compare with Standards ic50_calc->comparison

General workflow for an AChE inhibition assay.

Conclusion

While established drugs like Donepezil and Galantamine provide clear benchmarks for AChE inhibition, the therapeutic potential of novel compound classes such as this compound derivatives warrants thorough investigation.[10][11] The protocols and comparative data presented in this guide are intended to provide researchers, scientists, and drug development professionals with a robust framework for the systematic evaluation of these and other novel AChE inhibitors. By adhering to standardized methodologies, researchers can generate high-quality, comparable data essential for advancing the discovery of new therapeutic agents for neurodegenerative diseases.

References

Comparative analysis of different synthetic routes to 6-Methoxy-1,2,3,4-tetrahydrocarbazole.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

6-Methoxy-1,2,3,4-tetrahydrocarbazole is a key structural motif found in numerous biologically active compounds and serves as a vital intermediate in the synthesis of various pharmaceuticals. The efficient and scalable synthesis of this scaffold is of paramount importance in medicinal chemistry and drug development. This guide provides a comparative analysis of the most common and effective synthetic routes to this compound, offering a comprehensive overview of their respective methodologies, yields, and reaction conditions.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound is predominantly achieved through two principal pathways: the classical Fischer Indole Synthesis and modern Palladium-Catalyzed Annulation reactions. Each method presents distinct advantages and limitations in terms of substrate scope, reaction conditions, and overall efficiency.

Synthetic RouteKey ReagentsCatalyst/AcidSolventTemperature (°C)Reaction Time (h)Yield (%)
Fischer Indole Synthesis 4-Methoxyphenylhydrazine, CyclohexanoneGlacial Acetic Acid / HClAcetic AcidReflux0.5 - 285-95[1]
Palladium-Catalyzed Annulation 2-Iodo-5-methoxyaniline, CyclohexanonePalladium Acetate (Pd(OAc)₂)DMF1053 - 5~65[2]

Visualizing the Synthetic Pathways

To better illustrate the strategic differences between the primary synthetic routes, the following diagrams outline the logical workflow and the chemical transformations involved.

cluster_0 Comparative Workflow Start Target: this compound Route1 Fischer Indole Synthesis Start->Route1 Route2 Pd-Catalyzed Annulation Start->Route2 Comparison Compare Yields, Conditions, and Scalability Route1->Comparison Route2->Comparison Conclusion Select Optimal Synthetic Route Comparison->Conclusion

Caption: Logical workflow for selecting a synthetic route.

Detailed Experimental Protocols

Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for constructing the indole nucleus.[3] The reaction proceeds via the acid-catalyzed cyclization of a phenylhydrazone, formed in situ from 4-methoxyphenylhydrazine and cyclohexanone.[1]

Experimental Protocol:

  • Hydrazone Formation: In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride (1.0 eq) in glacial acetic acid.

  • To this solution, add cyclohexanone (1.1 eq) dropwise at room temperature with stirring.

  • Cyclization: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 118 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30-60 minutes.

  • Work-up: After completion, cool the mixture to room temperature and pour it into a beaker of ice-cold water, which will cause the product to precipitate.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold water followed by cold methanol. Further purification can be achieved by recrystallization from ethanol to yield pure this compound.

cluster_1 Fischer Indole Synthesis Workflow A Mix 4-Methoxyphenylhydrazine and Cyclohexanone in Acetic Acid B Heat to Reflux A->B C Monitor by TLC B->C D Precipitate in Ice Water C->D E Filter and Wash Solid D->E F Recrystallize from Ethanol E->F G Obtain Pure Product F->G

Caption: Experimental workflow for the Fischer indole synthesis.

Palladium-Catalyzed Annulation

A modern alternative to the Fischer indole synthesis involves a palladium-catalyzed intramolecular cyclization. This method offers a different approach to the tetrahydrocarbazole core, often with good functional group tolerance. A notable example is the palladium-catalyzed reaction between an o-haloaniline and a ketone.[2]

Experimental Protocol:

  • Reaction Setup: In a two-necked flask, combine 2-iodo-5-methoxyaniline (1.0 eq), cyclohexanone (3.0 eq), and 1,4-diazabicyclo[2.2.2]octane (DABCO) (3.0 eq) in N,N-dimethylformamide (DMF).

  • Degas the mixture by bubbling nitrogen gas through it.

  • Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂) (0.005 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 105 °C for 3-5 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature and partition between isopropyl acetate and water.

  • Isolation and Purification: Separate the organic layer, wash with brine, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel (eluting with an ethyl acetate-heptane mixture) to afford this compound.[2]

cluster_2 Pd-Catalyzed Annulation Workflow H Combine 2-Iodo-5-methoxyaniline, Cyclohexanone, and DABCO in DMF I Degas with Nitrogen H->I J Add Pd(OAc)₂ Catalyst I->J K Heat at 105°C J->K L Monitor by TLC K->L M Aqueous Work-up L->M N Column Chromatography M->N O Obtain Pure Product N->O

Caption: Experimental workflow for the Pd-catalyzed annulation.

Reaction Mechanisms

The underlying chemical transformations for each synthetic route are distinct, providing different strategic advantages.

Fischer Indole Synthesis Mechanism

The mechanism of the Fischer indole synthesis involves an acid-catalyzed intramolecular electrophilic substitution following a[4][4]-sigmatropic rearrangement.

cluster_3 Fischer Indole Synthesis Mechanism S1 4-Methoxyphenylhydrazine + Cyclohexanone S2 Phenylhydrazone Intermediate S1->S2 H+ S3 [3,3]-Sigmatropic Rearrangement S2->S3 H+ S4 Rearomatization S3->S4 S5 Intramolecular Cyclization S4->S5 S6 Elimination of Ammonia S5->S6 Product This compound S6->Product

Caption: Key steps in the Fischer indole synthesis mechanism.

Palladium-Catalyzed Annulation Mechanism

This reaction proceeds through a catalytic cycle involving oxidative addition, coordination, insertion, and reductive elimination steps, characteristic of palladium-catalyzed cross-coupling reactions.

cluster_4 Pd-Catalyzed Annulation Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition of Aryl Iodide Pd0->OxAdd Complex Pd(II) Complex OxAdd->Complex Coupling Heck-type Coupling Complex->Coupling Enolate Enolate Formation (from Cyclohexanone) Enolate->Coupling RedElim Reductive Elimination Coupling->RedElim RedElim->Pd0 Catalyst Regeneration Product_Pd This compound RedElim->Product_Pd

Caption: Catalytic cycle of the palladium-catalyzed annulation.

Conclusion

Both the Fischer Indole Synthesis and Palladium-Catalyzed Annulation offer viable pathways to this compound. The Fischer indole synthesis is a classic, high-yielding method that is often favored for its simplicity and cost-effectiveness, particularly on a larger scale. The palladium-catalyzed approach, while potentially having a lower yield in the cited example and requiring more expensive reagents and catalysts, may offer advantages in terms of milder conditions and broader functional group compatibility for more complex derivatives. The choice of synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, cost, and the need for tolerance of other functional groups in the starting materials.

References

In Vitro Anticancer Activity of 6-Methoxy-1,2,3,4-tetrahydrocarbazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of the anticancer activity of 6-Methoxy-1,2,3,4-tetrahydrocarbazole and its analogs. The data presented is compiled from various studies to facilitate an objective evaluation of its potential as an anticancer agent. This document includes a summary of cytotoxic activities, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows.

Comparative Analysis of In Vitro Cytotoxicity

The anticancer potential of this compound and its related derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth. While specific IC50 values for this compound are not extensively available in publicly accessible literature, data from closely related methoxy-substituted carbazole and tetrahydrocarbazole derivatives provide valuable insights into the potential efficacy of this compound class.

Below is a summary of the IC50 values for several methoxy-substituted analogs against various cancer cell lines. For comparative purposes, the IC50 values of Doxorubicin, a standard chemotherapeutic agent, are also included.

Compound/DerivativeCancer Cell LineCell Line TypeIC50 (µM)Reference
8-Methoxy-1,2,3,4-tetrahydrocarbazole derivative MCF-7Breast Adenocarcinoma11.9[1]
HCT116Colon Carcinoma18.4[1]
3-Methoxy carbazole MCF-7Breast Adenocarcinoma~30 (approx.)[2]
MDA-MB-231Breast Adenocarcinoma~25 (approx.)[2]
Doxorubicin MCF-7Breast Adenocarcinoma2.8 ± 0.9 (µg/mL)[3]
HepG2Liver CarcinomaNot Specified[3]
MDA-MB-231Breast AdenocarcinomaNot Specified[3]

Note: The IC50 values for 3-Methoxy carbazole were extrapolated from graphical data and are approximate. The IC50 for the 8-Methoxy derivative is for a pyrazole-substituted variant. Direct comparison should be made with caution due to variations in experimental conditions across different studies.

Mechanistic Insights: Signaling Pathways and Cellular Effects

Carbazole derivatives exert their anticancer effects through the modulation of several key cellular processes, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

Induction of Apoptosis

Many tetrahydrocarbazole derivatives have been shown to induce apoptosis in cancer cells, a critical mechanism for eliminating malignant cells. The intrinsic, or mitochondrial, pathway of apoptosis is a common target. This pathway is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent cell death. Some carbazole compounds have been noted to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.[4][5][6] Additionally, the NF-κB signaling pathway, which is crucial for cancer cell survival, has been identified as a target for some methoxy-carbazole derivatives.[2]

cluster_0 Cellular Stress cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Execution Pathway 6-Methoxy-THC 6-Methoxy-THC Bcl2 Bcl-2 (Anti-apoptotic) 6-Methoxy-THC->Bcl2 Inhibits Bax Bax (Pro-apoptotic) 6-Methoxy-THC->Bax Activates Mito Mitochondrion Bcl2->Mito Inhibits Permeabilization Bax->Mito Promotes Permeabilization CytC Cytochrome c Mito->CytC Release Apoptosome Apoptosome Formation CytC->Apoptosome Casp9 Caspase-9 Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosome->Casp9 Activates Apoptosis Apoptosis Casp3->Apoptosis

A simplified diagram of the intrinsic apoptosis pathway potentially modulated by this compound.
Cell Cycle Arrest

In addition to apoptosis, certain methoxy-substituted compounds have been observed to induce cell cycle arrest, particularly at the G2/M phase.[6] This prevents cancer cells from progressing through mitosis and proliferating. The mechanism often involves the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

Experimental Protocols

To ensure the reproducibility and further exploration of these findings, detailed experimental methodologies for key assays are provided below.

Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound and other test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[9]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10-50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solvent to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 values by plotting the percentage of viability against the compound concentration.

MTT_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add serial dilutions of compounds incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate for 2-4h add_mtt->incubate_4h add_solubilizer Add solubilization solution incubate_4h->add_solubilizer read_absorbance Measure absorbance (570 nm) add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Experimental workflow for the MTT cytotoxicity assay.
Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.[1]

Materials:

  • Treated and control cells

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution with RNase A

Procedure:

  • Cell Harvesting: Following treatment, harvest the cells by trypsinization. Centrifuge the cell suspension to pellet the cells.

  • Fixation: Resuspend the cell pellet in ice-cold PBS and then add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate for at least 30 minutes at 4°C.[11]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS and then resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.[1]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence signal from the PI is proportional to the DNA content.

  • Data Analysis: The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined from the DNA content histograms using appropriate software.[1]

Conclusion

The available in vitro data on methoxy-substituted tetrahydrocarbazole and carbazole derivatives suggest a promising potential for this class of compounds as anticancer agents. Their ability to induce apoptosis and cause cell cycle arrest in various cancer cell lines warrants further investigation. Specifically, more extensive studies on this compound are needed to fully elucidate its anticancer efficacy and mechanism of action, and to perform a direct and robust comparison with existing chemotherapeutic drugs. The protocols and background information provided in this guide serve as a valuable resource for researchers pursuing the development of novel carbazole-based cancer therapies.

References

Dehydrogenation of 6-Methoxy-1,2,3,4-tetrahydrocarbazole to the corresponding carbazole.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Comparison of Common Dehydrogenation Reagents

The aromatization of tetrahydrocarbazoles is a critical step in the synthesis of many biologically active carbazole alkaloids and pharmaceutical compounds. The dehydrogenation of 6-methoxy-1,2,3,4-tetrahydrocarbazole to the corresponding 6-methoxycarbazole is a key transformation in the production of various therapeutic agents. This guide provides an objective comparison of the performance of several common dehydrogenation reagents, supported by experimental data, to aid in the selection of the most suitable method for your research and development needs.

At a Glance: Key Performance Indicators of Dehydrogenation Reagents

The choice of dehydrogenation agent significantly impacts reaction efficiency, yield, and purity of the final carbazole product. Below is a summary of the key performance indicators for the most common reagents used in the dehydrogenation of this compound.

ReagentTypical YieldReaction TimeTemperatureKey AdvantagesKey Disadvantages
DDQ High (often >90%)Short (1-4 hours)Room Temp. to RefluxHigh reactivity, mild conditionsHigher cost, potential for side reactions
Chloranil Good to Excellent (75-95%)Moderate (8-24 hours)RefluxCost-effective, good yieldsLonger reaction times, high temperatures
Palladium on Carbon (Pd/C) Good to Excellent (variable)Moderate (4-24 hours)High Temp. RefluxCatalytic, clean reactionRequires high temperatures, potential for catalyst poisoning
Sulfur ModerateLong (several hours)High Temp. MeltInexpensiveFormation of sulfur byproducts, strong odor
Manganese Dioxide (MnO2) Moderate to GoodVariableRefluxReadily availableStoichiometric amounts needed, variable activity

In-Depth Comparison and Experimental Protocols

This section provides a detailed comparison of the most effective reagents for the dehydrogenation of this compound, complete with experimental protocols.

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

DDQ is a highly efficient and powerful oxidizing agent for the dehydrogenation of tetrahydrocarbazoles. Its high reactivity allows for rapid reactions under relatively mild conditions, often leading to high yields of the desired carbazole.

Experimental Protocol:

A solution of this compound (1 equivalent) in a suitable solvent such as benzene, toluene, or dioxane is treated with DDQ (2.2 equivalents). The reaction mixture is stirred at room temperature or heated to reflux for 1-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated hydroquinone byproduct is removed by filtration. The filtrate is then washed with a sodium sulfite solution, followed by water and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography or recrystallization to afford 6-methoxycarbazole.

Logical Workflow for DDQ Dehydrogenation

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_product Product 6-Methoxy-THCb 6-Methoxy-1,2,3,4- tetrahydrocarbazole Solvent Benzene, Toluene, or Dioxane 6-Methoxy-THCb->Solvent DDQ DDQ (2.2 eq.) DDQ->Solvent Conditions Room Temp. or Reflux 1-4 hours Solvent->Conditions Filtration Filter Hydroquinone Conditions->Filtration Washing Wash with Na2SO3, Water, Brine Filtration->Washing Drying Dry over Na2SO4 Washing->Drying Purification Column Chromatography or Recrystallization Drying->Purification 6-Methoxycarbazole 6-Methoxycarbazole Purification->6-Methoxycarbazole

Caption: Workflow for the dehydrogenation of this compound using DDQ.

Chloranil (2,3,5,6-Tetrachloro-1,4-benzoquinone)

Chloranil is a classic and cost-effective reagent for the dehydrogenation of tetrahydrocarbazoles. While it generally requires higher temperatures and longer reaction times compared to DDQ, it provides good to excellent yields of the aromatized product.[1]

Experimental Protocol:

A mixture of this compound (1 equivalent) and chloranil (2.5 equivalents) in a high-boiling solvent such as xylene is heated to reflux. The reaction is typically monitored by TLC and is usually complete within 8-24 hours. After cooling, the tetrachlorohydroquinone byproduct precipitates and is removed by filtration. The filtrate is washed successively with dilute sodium hydroxide solution, water, and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting crude product is purified by column chromatography or recrystallization to yield 6-methoxycarbazole.

Reaction Pathway for Chloranil Dehydrogenation

Start 6-Methoxy-1,2,3,4- tetrahydrocarbazole + Chloranil (in Xylene) Reflux Reflux (8-24h) Start->Reflux Heat Intermediate Charge-Transfer Complex Reflux->Intermediate Hydride Transfer Product 6-Methoxycarbazole + Tetrachlorohydroquinone Intermediate->Product Proton Transfer

Caption: Dehydrogenation of 6-methoxy-THCb with chloranil proceeds via a charge-transfer complex.

Palladium on Carbon (Pd/C)

Catalytic dehydrogenation using palladium on carbon is a clean and effective method that avoids the use of stoichiometric amounts of oxidizing agents. This method typically requires high temperatures and a high-boiling solvent to facilitate the removal of hydrogen gas.

Experimental Protocol:

This compound is dissolved in a high-boiling solvent like cumene or decalin. A catalytic amount of 10% Pd/C (typically 10-20% by weight of the substrate) is added to the solution. The mixture is heated to reflux, and the reaction is monitored by TLC. Reaction times can vary from 4 to 24 hours. Upon completion, the reaction mixture is cooled to room temperature, and the catalyst is removed by filtration through a pad of celite. The solvent is then removed under reduced pressure, and the crude 6-methoxycarbazole is purified by recrystallization or column chromatography.

Experimental Workflow for Pd/C Catalyzed Dehydrogenation

Setup Reaction Setup Substrate: 6-Methoxy-THCb Catalyst: 10% Pd/C Solvent: Cumene or Decalin Reaction Dehydrogenation Heat to Reflux (4-24 hours) Monitor by TLC Setup->Reaction Workup Workup Cool to Room Temp. Filter through Celite Remove Solvent Reaction->Workup Purification Purification Recrystallization or Column Chromatography Workup->Purification Product {Final Product|6-Methoxycarbazole} Purification->Product

Caption: Step-by-step workflow for the catalytic dehydrogenation using Pd/C.

Alternative Reagents: Sulfur and Manganese Dioxide

While less common, elemental sulfur and manganese dioxide can also be employed for the dehydrogenation of tetrahydrocarbazoles.

  • Sulfur: This method involves heating a mixture of the tetrahydrocarbazole and sulfur powder at a high temperature (typically above 200°C) without a solvent. While inexpensive, this procedure often leads to the formation of sulfur-containing byproducts and has a strong, unpleasant odor, making it less favorable for many applications.

  • Manganese Dioxide (MnO2): Activated manganese dioxide can be used as a stoichiometric oxidant, usually in a refluxing solvent like benzene or toluene. The reactivity of MnO2 can be variable depending on its method of preparation, and it often requires a large excess of the reagent.

Conclusion

The choice of reagent for the dehydrogenation of this compound is a critical decision that depends on factors such as desired yield, reaction time, cost, and available equipment. For rapid and high-yielding synthesis under mild conditions, DDQ is an excellent choice. Chloranil presents a more economical option, delivering good yields with longer reaction times and higher temperatures. For a cleaner, catalytic approach, Palladium on Carbon is highly effective, though it requires high-boiling solvents and careful handling of the catalyst. The alternative reagents, sulfur and manganese dioxide, are less commonly used due to issues with side products and reagent stoichiometry, respectively. By carefully considering these factors, researchers can select the optimal method to efficiently synthesize 6-methoxycarbazole for their specific needs.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 6-Methoxy-1,2,3,4-tetrahydrocarbazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents, such as 6-Methoxy-1,2,3,4-tetrahydrocarbazole, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this heterocyclic compound, ensuring the well-being of laboratory personnel and compliance with regulations.

Personal Protective Equipment (PPE) and Safety Measures

Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment. Adherence to these safety measures minimizes exposure and ensures personal safety.

Protective EquipmentSpecificationRationale
Gloves Impervious, chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact and irritation.[3]
Eye Protection Safety glasses with side-shields or chemical safety goggles.To protect eyes from dust particles and splashes.[3][4]
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH/MSHA approved respirator is recommended.To prevent inhalation and respiratory irritation.[5]
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.

Spill Cleanup Procedures

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

  • Evacuate and Ventilate : If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.[3]

  • Containment : For dry spills, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3][4]

  • Decontamination : Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • Waste Disposal : All contaminated materials, including cleaning supplies, must be disposed of as hazardous waste.

Disposal Protocol for this compound

The disposal of this compound must be conducted in accordance with national and local regulations. Never dispose of this chemical down the drain or in the regular trash.[1]

Step 1: Waste Collection and Storage

  • Container : Place the waste material in its original container or a clearly labeled, compatible, and sealed container.

  • Labeling : The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[6]

  • Segregation : Store the waste container in a designated, well-ventilated, and secure area, segregated from incompatible materials.[2]

Step 2: Arrange for Professional Disposal

  • Contact : Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[1]

  • Documentation : Provide the disposal company with all necessary information about the waste, including its composition and any known hazards.

Step 3: Decontamination of Empty Containers

  • Triple Rinsing : Empty containers that held this compound must be triple-rinsed with a suitable solvent.[6][7]

  • Rinsate Collection : The rinsate from the cleaning process must be collected and disposed of as hazardous waste.[6]

  • Container Disposal : After triple-rinsing, the defaced, empty container may be disposed of in the regular trash, in accordance with institutional policies.[7]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_preparation Preparation cluster_handling Waste Handling cluster_disposal Disposal cluster_decontamination Container Decontamination A Don Personal Protective Equipment (PPE) B Place waste in a labeled, sealed container A->B C Store in a designated hazardous waste area B->C F Triple-rinse empty container B->F D Contact Environmental Health & Safety (EHS) for pickup C->D E Provide waste information to disposal service D->E G Collect rinsate as hazardous waste F->G H Dispose of decontaminated container in regular trash F->H G->D

Disposal Workflow for this compound

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific guidelines and the relevant Safety Data Sheets for the chemicals you handle.

References

Personal protective equipment for handling 6-Methoxy-1,2,3,4-tetrahydrocarbazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for 6-Methoxy-1,2,3,4-tetrahydrocarbazole, a compound utilized in advanced scientific research and as an intermediate in drug development, notably in the synthesis of Carvedilol.[1][2][3][4] Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including aromatic amines and the parent compound 1,2,3,4-tetrahydrocarbazole, in the absence of a specific Safety Data Sheet (SDS) for this compound.[5][6][7][8]

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is the primary line of defense against potential exposure. The following table summarizes the required PPE, categorized by the level of protection.

Protection Level Equipment Purpose & Specifications
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[7]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[9]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. Given that all disposable gloves are permeable to some extent, it is advisable to wear two pairs (double-gloving) and change them frequently.[10][11][12]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and potential for aerosolization.[9][13]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety and experimental integrity.

Step 1: Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • SDS Review: In the absence of a specific SDS, review the SDS for 1,2,3,4-tetrahydrocarbazole and general guidelines for handling aromatic amines.[5][6][13]

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.

Step 2: Chemical Handling

  • Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure to avoid inhalation of fine particles.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: All reactions involving this compound should be conducted in a certified chemical fume hood.

Step 3: Post-Handling

  • Decontamination: Wipe down the work area with an appropriate solvent and cleaning agent.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contamination and dispose of them in the designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • Unused/Expired Chemical: Dispose of as hazardous chemical waste in a clearly labeled, sealed container.

    • Contaminated Labware (e.g., pipette tips, gloves): Place in a designated solid hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound: Collect in a labeled, sealed, and appropriate solvent waste container. The container should be designated for non-halogenated or halogenated organic waste depending on the solvent used.

  • General Disposal Guidelines:

    • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[6]

    • Segregation: Do not mix incompatible waste streams.

    • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.

Visual Workflow Guides

To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.

PPE_Selection_Workflow start Start: Handling This compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood_check Is work outside a fume hood? shoes->outside_hood_check respirator Wear NIOSH-Approved Respirator outside_hood_check->respirator Yes end_ppe Proceed with Experiment outside_hood_check->end_ppe No respirator->end_ppe

PPE Selection Workflow for Handling this compound.

Operational_Disposal_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_start Start: New Experiment risk_assessment Conduct Risk Assessment prep_start->risk_assessment sds_review Review Relevant SDS risk_assessment->sds_review ppe_don Don Appropriate PPE sds_review->ppe_don weigh Weigh Solid in Ventilated Enclosure ppe_don->weigh dissolve Prepare Solution in Fume Hood weigh->dissolve react Conduct Reaction in Fume Hood dissolve->react waste_seg Segregate Waste Streams (Solid & Liquid) react->waste_seg label_waste Label Waste Containers waste_seg->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste end_proc End of Procedure store_waste->end_proc

Operational and Disposal Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxy-1,2,3,4-tetrahydrocarbazole
Reactant of Route 2
Reactant of Route 2
6-Methoxy-1,2,3,4-tetrahydrocarbazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.